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  • Product: Benzenepropanamine, 2-chloro-N-methyl-
  • CAS: 103273-66-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-Chloro-N-methyl-benzenepropanamine: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-chloro-N-methyl-benzenepropanamine (CAS 103273-66-1). This document is structured for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-chloro-N-methyl-benzenepropanamine (CAS 103273-66-1). This document is structured for researchers and drug development professionals focusing on monoamine transporter ligands and structural intermediates.[1]

Executive Summary & Compound Identity

2-Chloro-N-methyl-benzenepropanamine , also known as N-methyl-3-(2-chlorophenyl)propylamine , is a secondary amine intermediate structurally aligned with the phenylpropylamine class of pharmacophores.[1] It serves as a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), functioning as the 2-chloro analog of the N-methyl-3-phenylpropylamine backbone found in compounds like Fluoxetine and Atomoxetine .[1]

Nomenclature & Identification
Identifier Details
IUPAC Name N-Methyl-3-(2-chlorophenyl)propan-1-amine
CAS Registry Number 103273-66-1
Chemical Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
SMILES CNCCCC1=CC=CC=C1Cl
InChI Key (Predicted) ZJYHHYQZZQZXZX-UHFFFAOYSA-N

Physicochemical Core Properties[1]

The following data aggregates experimental observations and high-fidelity predictive modeling (ACD/Labs, EPISuite) standard for this structural class.

Physical State & Solubility[1]
  • Physical State (Free Base): Colorless to pale yellow oil at Standard Temperature and Pressure (STP).[1]

  • Physical State (HCl Salt): White crystalline solid.[1]

  • Boiling Point (Predicted): 245°C ± 10°C at 760 mmHg.[1]

  • Density: ~1.05 g/cm³ (Liquid).[1]

  • Solubility:

    • Water:[1] Low (Free Base); High (HCl Salt).[1]

    • Organic Solvents: Soluble in dichloromethane (DCM), methanol, ethanol, and ethyl acetate.

Lipophilicity & Acid-Base Profile

Understanding the lipophilicity (LogP) and ionization (pKa) is crucial for predicting blood-brain barrier (BBB) penetration and pharmacokinetics.[1]

Property Value Implication for Drug Design
LogP (Octanol/Water) 2.6 – 2.9 (Predicted)Highly lipophilic; suggests good passive membrane permeability and potential CNS activity.[1]
pKa (Basic Amine) 10.1 ± 0.3 (Predicted)Exists predominantly as a cation (protonated) at physiological pH (7.4).[1]
Polar Surface Area (PSA) 12.03 Ų Low PSA (< 90 Ų) correlates with high BBB permeability.[1]
H-Bond Donors 1Secondary amine hydrogen.
H-Bond Acceptors 1Nitrogen lone pair.[1]

Structural Visualization & Synthesis Logic

Chemical Structure (Graphviz)[1]

G Figure 1: Structural Segmentation of 2-Chloro-N-methyl-benzenepropanamine Benzene 2-Chlorophenyl Ring Propyl Propyl Chain (-CH2-CH2-CH2-) Benzene->Propyl C1-C3 Link Amine N-Methyl Amine (-NH-CH3) Propyl->Amine C-N Bond

Synthesis Protocols

Two primary pathways are established for the synthesis of 2-chloro-N-methyl-benzenepropanamine. Method A (Reductive Amination) is preferred for high yield and purity.[1]

Method A: Reductive Amination (Recommended)

This pathway avoids the handling of unstable alkyl halides and minimizes over-alkylation.[1]

Reagents:

  • Precursor: 3-(2-Chlorophenyl)propanal (Aldehyde).[1]

  • Amine Source: Methylamine (33% in EtOH or THF).[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).[1]

Protocol:

  • Imine Formation: Dissolve 3-(2-chlorophenyl)propanal (1.0 eq) in anhydrous Methanol (MeOH). Add Methylamine (1.5 eq) dropwise at 0°C. Stir for 2 hours to form the imine intermediate.

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise over 30 minutes, maintaining temperature <10°C.

  • Quenching: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl solution.[1][2]

  • Extraction: Evaporate MeOH. Extract aqueous residue with DCM (3x).[1]

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH).

Method B: Nucleophilic Substitution

Reagents: 1-Chloro-3-(2-chlorophenyl)propane + Methylamine (excess).[1]

  • Note: Requires large excess of methylamine to prevent tertiary amine formation.[1]

Synthesis Figure 2: Reductive Amination Pathway Start 3-(2-Chlorophenyl)propanal Inter Imine Intermediate Start->Inter Step 1 Product 2-Chloro-N-methyl-benzenepropanamine Inter->Product Step 2 Reagent1 Methylamine / MeOH (Imine Formation) Reagent2 NaBH4 / 0°C (Reduction)

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • δ 7.10 – 7.40 ppm: Multiplet (4H, Ar-H).[1] Distinct splitting pattern due to 2-chloro substitution (ABCD system).[1]

  • δ 2.65 ppm: Triplet (2H, J=7 Hz, Ar-CH ₂-).

  • δ 2.58 ppm: Triplet (2H, J=7 Hz, -CH ₂-NH-).

  • δ 2.42 ppm: Singlet (3H, N-CH ₃).[1]

  • δ 1.80 ppm: Quintet (2H, -CH₂-CH ₂-CH₂-).

Mass Spectrometry (MS)[1]
  • Technique: ESI+ or GC-MS.[1]

  • Molecular Ion (M+): m/z 183.[1]

  • Isotope Pattern: A characteristic 3:1 ratio at m/z 183 and 185 confirms the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl).[1]

  • Base Peak: m/z 44 (CH₂=NHCH₃⁺), resulting from alpha-cleavage of the amine chain.[1]

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

    • Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Storage: Store in a cool, dry place (2-8°C). Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]

  • Stability: Stable under normal conditions.[1] Incompatible with strong oxidizing agents and acid chlorides.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136736, Benzenamine, 2-chloro-N-methyl- (Structural Analog Reference).[1] Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Synthesis Pathway of 2-Chloro-N-methyl-benzenepropanamine

Executive Summary & Chemical Profile[1] This technical guide details the synthesis of 2-chloro-N-methyl-benzenepropanamine (CAS: Analogous to 23580-89-4 for non-chlorinated variant), a critical secondary amine intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This technical guide details the synthesis of 2-chloro-N-methyl-benzenepropanamine (CAS: Analogous to 23580-89-4 for non-chlorinated variant), a critical secondary amine intermediate often utilized in the development of monoamine reuptake inhibitors and anticonvulsants.

Unlike simple alkylations which suffer from poly-substitution, this guide prioritizes a Linear Amide Reduction Pathway . This route ensures strict control over stoichiometry, minimizes side-product formation (specifically over-methylation), and preserves the integrity of the aryl-chloride moiety, which is susceptible to hydrodehalogenation under standard reduction conditions.

Chemical Identity Table
PropertySpecification
IUPAC Name N-methyl-3-(2-chlorophenyl)propan-1-amine
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Key Functional Groups Secondary Amine, Aryl Chloride
Solubility Profile Free base: Soluble in DCM, Et₂O.[1] HCl Salt: Soluble in Water, EtOH.[2]
Storage Stability Hygroscopic as HCl salt; store under inert atmosphere at 2–8°C.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule to commercially viable starting materials. The strategic disconnection focuses on the C-N bond and the C-C bond of the propyl chain.

Strategic Logic:

  • C-N Disconnection: The secondary amine is best formed via the reduction of a secondary amide. This avoids the "over-alkylation" chaos typical of direct nucleophilic substitution (Sₙ2) on alkyl halides.

  • C-C Disconnection: The 3-carbon chain is established via a Knoevenagel condensation, linking the aromatic aldehyde to a two-carbon fragment (malonic acid).

Retrosynthesis Target 2-Chloro-N-methyl-benzenepropanamine Amide N-methyl-3-(2-chlorophenyl)propanamide Target->Amide Amide Reduction (LiAlH4) Acid 3-(2-chlorophenyl)propanoic acid Amide->Acid Amidation (SOCl2 / MeNH2) Cinnamic 2-chlorocinnamic acid Acid->Cinnamic Selective Hydrogenation (H2 / Pd-C) Start 2-Chlorobenzaldehyde + Malonic Acid Cinnamic->Start Knoevenagel Condensation

Figure 1: Retrosynthetic breakdown prioritizing the amide intermediate for stoichiometric control.

Detailed Synthesis Protocol

Phase 1: Carbon Chain Extension

Objective: Synthesis of 3-(2-chlorophenyl)propanoic acid.

Step 1.1: Knoevenagel Condensation
  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).

  • Procedure:

    • Dissolve 2-chlorobenzaldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.

    • Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases.

    • Workup: Pour into ice-cold HCl (excess) to precipitate the 2-chlorocinnamic acid . Filter and recrystallize from ethanol/water.

  • Mechanism: Base-catalyzed deprotonation of malonic acid, attack on the aldehyde, followed by dehydration and decarboxylation.

Step 1.2: Selective Hydrogenation (Critical Control Point)
  • Risk: Standard catalytic hydrogenation can cleave the aryl-chlorine bond (hydrodehalogenation).

  • Protocol:

    • Dissolve 2-chlorocinnamic acid in Ethyl Acetate or Methanol.

    • Catalyst Selection: Use 5% Rh/Al₂O₃ or PtO₂ (Adams' catalyst) rather than Pd/C to minimize dehalogenation risk. If using Pd/C, inhibit activity by adding trace thiophene.

    • Run under H₂ (balloon pressure, ~1 atm) at Room Temperature (RT). Monitor via TLC strictly; stop immediately upon disappearance of the alkene spot.

    • Yield: 3-(2-chlorophenyl)propanoic acid.

Phase 2: Nitrogen Installation (Amide Formation)

Objective: Synthesis of N-methyl-3-(2-chlorophenyl)propanamide.

  • Reagents: Thionyl Chloride (SOCl₂), Methylamine (2.0M in THF or aqueous 40%).

  • Procedure:

    • Activation: Reflux 3-(2-chlorophenyl)propanoic acid with excess SOCl₂ (1.5 eq) for 2 hours. Evaporate excess SOCl₂ to isolate the crude Acid Chloride.

    • Coupling: Dissolve the Acid Chloride in dry DCM. Cool to 0°C.[3]

    • Add Methylamine (2.5 eq) dropwise. The excess amine acts as a scavenger for the HCl generated.

    • Stir at RT for 2 hours.

    • Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[4]

    • Result: A stable amide intermediate.

Phase 3: Amide Reduction to Amine

Objective: Reduction to 2-chloro-N-methyl-benzenepropanamine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq), Dry THF.

  • Safety Note: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add the amide (dissolved in THF) dropwise to the hydride suspension.

    • Reflux for 6–12 hours. The amide carbonyl is reduced to a methylene group.

    • Fieser Workup (Essential for Safety):

      • Cool to 0°C.[3]

      • For every x grams of LiAlH₄ used, add: x mL water, x mL 15% NaOH, then 3x mL water.

    • Filter the granular aluminum salts.

    • Concentrate the filtrate to obtain the crude free base amine.

Purification & Self-Validating Workup

The "Acid-Base Extraction" method acts as a self-validating purification step, ensuring that only basic nitrogenous compounds are isolated.

Workup Crude Crude Reaction Mixture AcidWash Extract with 1N HCl Crude->AcidWash OrganicLayer Organic Layer (Discard Non-Amines) AcidWash->OrganicLayer Impurities AqueousLayer Aqueous Acid Layer (Contains Target Salt) AcidWash->AqueousLayer Target Amine Basify Basify with NaOH (pH > 12) AqueousLayer->Basify FinalExtract Extract into DCM Evaporate Basify->FinalExtract Pure Free Base

Figure 2: Acid-Base purification workflow to isolate the target secondary amine.

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.1–7.4 (m, 4H, Ar-H)

    • δ 2.75 (t, 2H, Ar-CH ₂)

    • δ 2.60 (t, 2H, N-CH ₂)

    • δ 2.45 (s, 3H, N-CH ₃)

    • δ 1.80 (quint, 2H, C-CH ₂-C)

  • Mass Spectrometry: [M+H]⁺ peak at ~184.1 m/z (showing characteristic ³⁵Cl/³⁷Cl isotope pattern of 3:1).

Alternative Pathway: Reductive Amination

While the amide route is preferred for scale, Reductive Amination is a viable alternative for high-throughput screening (HTS) scales.

  • Precursor: 3-(2-chlorophenyl)propanal (Aldehyde).

  • Reagents: Methylamine, Sodium Triacetoxyborohydride (STAB).

  • Protocol: Mix aldehyde and amine in DCE (Dichloroethane). Add STAB (1.4 eq). Stir 4h.

  • Pros/Cons: Faster (one pot), but the aldehyde precursor is prone to oxidation and polymerization if not stored correctly.

References

  • Preparation of 3-(2-Chlorophenyl)
  • General Procedure for Reductive Amination (STAB Method)

    • Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.[5]

    • Context: Standard protocol for reductive amination using Sodium Triacetoxyborohydride.[5]

    • URL:[Link]

  • Reduction of Amides to Amines (LiAlH4)

    • Source: Organic Syntheses, Coll. Vol. 4, p.564 (1963).
    • Context: Definitive guide on reducing amides and the Fieser workup.
    • URL:[Link]

  • Synthesis of Phenylpropylamine Derivatives

    • Source: PubChem Compound Summary for N-Methyl-3-phenylpropan-1-amine (Structural Analog).
    • Context: Physical properties and spectral data for the non-chlorin
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-chloro-N-methyl-benzenepropanamine

Abstract: This technical guide provides a detailed examination of the putative mechanism of action of 2-chloro-N-methyl-benzenepropanamine. In the absence of direct pharmacological data for this specific molecule, this d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed examination of the putative mechanism of action of 2-chloro-N-methyl-benzenepropanamine. In the absence of direct pharmacological data for this specific molecule, this document synthesizes information from its closest structural analog, 2-chloroamphetamine (2-CA), and established structure-activity relationships (SAR) within the phenethylamine class. The primary hypothesis is that 2-chloro-N-methyl-benzenepropanamine functions as a monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin. This guide will explore the molecular interactions with monoamine transporters, delineate the subsequent signaling pathways, and provide standardized experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction and Structural Rationale

2-chloro-N-methyl-benzenepropanamine is a substituted phenethylamine. Its chemical structure is characterized by a chlorine atom at the ortho (2-position) of the phenyl ring and a methyl group on the amine. This compound is the N-methylated analog of 2-chloroamphetamine (2-CA). Due to the scarcity of direct research on 2-chloro-N-methyl-benzenepropanamine, its pharmacological profile is largely inferred from the more extensively studied 2-CA.

The position of the halogen substituent on the phenyl ring of amphetamines drastically alters their pharmacological activity. For instance, para-chloroamphetamine (4-CA) is a potent serotonin releasing agent and is known for its selective serotonergic neurotoxicity.[1] In contrast, the ortho-chloro analog, 2-CA, displays a significantly different profile, with primary effects on catecholaminergic systems and a notable lack of serotonergic activity and neurotoxicity.[2][3] The N-methylation of amphetamines is known to influence their potency and selectivity for monoamine transporters. This guide will therefore proceed on the well-founded hypothesis that 2-chloro-N-methyl-benzenepropanamine acts as a monoamine releasing agent, with its specific properties being a modulation of the activity of 2-CA.

Core Mechanism: A Presumed Monoamine Releasing Agent

The central hypothesis is that 2-chloro-N-methyl-benzenepropanamine functions as a monoamine releasing agent (MRA).[4][5] This mechanism is distinct from that of a reuptake inhibitor. While both classes of drugs increase synaptic neurotransmitter concentrations, MRAs achieve this by inducing a reversal of the normal transport direction of monoamine transporters.[5]

The proposed sequence of events is as follows:

  • Uptake into the Presynaptic Terminal: The lipophilic nature of the molecule allows it to be transported into the presynaptic neuron via the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4]

  • Interaction with VMAT2: Once inside the neuron, it is thought to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm.

  • Transporter Reversal: The increased cytoplasmic concentration of dopamine and norepinephrine, coupled with the interaction of the compound with the transporters, induces a conformational change in DAT and NET, causing them to reverse their direction of transport and release these neurotransmitters into the synaptic cleft.[5]

Primary Pharmacological Targets: DAT and NET

Based on data from 2-CA, the primary targets for 2-chloro-N-methyl-benzenepropanamine are expected to be the dopamine and norepinephrine transporters. Studies on 2-CA in rat brain synaptosomes have shown it to be a potent releaser of norepinephrine and dopamine, with significantly less impact on serotonin.[3]

Compound Target EC50 (nM)
2-Chloroamphetamine (2-CA)Norepinephrine Release19.1
Dopamine Release62.4
Serotonin ReleaseNot Reported

Table 1: Monoamine releasing activity of 2-chloroamphetamine (2-CA) in rat brain synaptosomes.[3]

The N-methylation is not expected to fundamentally alter this selectivity profile but may modulate the potency at these transporters.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action at a dopaminergic synapse. A similar mechanism is proposed for noradrenergic synapses.

Monoamine_Releasing_Mechanism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (DA Storage) Cytoplasm Cytoplasm DAT Dopamine Transporter (DAT) Cytoplasm->DAT Induces Reversal VMAT2 VMAT2 Cytoplasm->VMAT2 Interaction DAT->Cytoplasm Transport DA_out Dopamine (DA) DAT->DA_out DA Efflux (Release) VMAT2->Vesicle DA Release (Cytoplasmic) Drug_in 2-chloro-N-methyl- benzenepropanamine Drug_in->DAT Uptake DA_Receptor Dopamine Receptors DA_out->DA_Receptor Binding & Signaling Drug_out Drug Drug_out->Drug_in caption Proposed mechanism of 2-chloro-N-methyl-benzenepropanamine at a dopaminergic synapse.

Caption: Proposed mechanism at a dopaminergic synapse.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of substituted amphetamines is heavily influenced by their chemical structure.

  • Ring Substitution: The position of the chloro-substituent is critical. The ortho- (2-position) substitution in 2-CA directs activity towards the catecholamine systems (dopamine and norepinephrine) and away from the serotonin system.[2][3] This is in stark contrast to the para- (4-position) substitution, which enhances serotonergic activity.[6][7]

  • N-Alkylation: The addition of a methyl group to the amine (N-methylation) generally maintains the primary mechanism of action but can alter potency. This modification can influence the interaction with the monoamine transporters, potentially affecting the affinity and efficacy of release.[6][7]

SAR_Logic Amphetamine Amphetamine (NDRA) Chloro_2 2-Chloroamphetamine (Potent NDRA, weak SRA) Amphetamine->Chloro_2 Ortho-chlorination (Shifts to DA/NE) Chloro_4 4-Chloroamphetamine (Potent SRA) Amphetamine->Chloro_4 Para-chlorination (Shifts to 5-HT) N_Methyl N-Methylation Chloro_2->N_Methyl Modifies Potency Target_Compound 2-chloro-N-methyl-benzenepropanamine (Hypothesized Potent NDRA) N_Methyl->Target_Compound caption SAR guiding the hypothesized mechanism.

Caption: SAR guiding the hypothesized mechanism.

Experimental Protocols for Mechanism Validation

To empirically determine the mechanism of action of 2-chloro-N-methyl-benzenepropanamine, the following experimental workflows are recommended.

In Vitro Neurotransmitter Release Assay

This assay directly measures the ability of the compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for NET, and cortex for SERT) using differential centrifugation.

  • Radiolabel Loading: Incubate the synaptosomes with a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.

  • Compound Exposure: Introduce 2-chloro-N-methyl-benzenepropanamine at various concentrations into the superfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate over time.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 value for the release of each neurotransmitter.

Release_Assay_Workflow Start Start: Rat Brain Tissue Prep Synaptosome Preparation Start->Prep Load Radiolabel Loading ([³H]DA, [³H]NE, [³H]5-HT) Prep->Load Superfuse Superfusion & Baseline Establishment Load->Superfuse Expose Exposure to Test Compound (Concentration Gradient) Superfuse->Expose Collect Fraction Collection Expose->Collect Count Scintillation Counting Collect->Count Analyze Data Analysis (EC50 Calculation) Count->Analyze End End: Release Profile Analyze->End caption Workflow for neurotransmitter release assay.

Sources

Exploratory

In Vitro Metabolic Characterization of 2-Chloro-N-methyl-benzenepropanamine

The following technical guide is structured as a definitive operational manual for the metabolic characterization of 2-chloro-N-methyl-benzenepropanamine . As a Senior Application Scientist, I have synthesized this conte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a definitive operational manual for the metabolic characterization of 2-chloro-N-methyl-benzenepropanamine .

As a Senior Application Scientist, I have synthesized this content to bridge the gap between theoretical structure-activity relationships (SAR) and practical laboratory execution. This guide treats the target molecule as a representative New Chemical Entity (NCE), applying rigorous pharmacological principles to predict and verify its metabolic fate.

Technical Guide & Operational Workflow

Executive Technical Summary

2-chloro-N-methyl-benzenepropanamine (also chemically described as N-methyl-3-(2-chlorophenyl)propylamine) represents a lipophilic secondary amine with a halogenated aromatic ring. From a drug metabolism and pharmacokinetics (DMPK) perspective, this structure presents three distinct "metabolic soft spots" that dictate its clearance profile:

  • The Secondary Amine (

    
    ):  Highly susceptible to N-demethylation via Cytochrome P450 (CYP) enzymes and N-oxidation.
    
  • The Propyl Linker: An unbranched alkyl chain attached to a nitrogen makes this molecule a prime substrate for Monoamine Oxidases (MAO) or CYP-mediated oxidative deamination.

  • The Chlorinated Ring: The 2-chloro substituent blocks ortho-hydroxylation but directs oxidative attack to the para (4-position) or meta (5-position) sites.

This guide details the experimental protocols required to validate these pathways using Human Liver Microsomes (HLM) and LC-MS/MS detection.

Predicted Metabolic Pathways & Mechanisms

Before initiating wet-lab work, we must establish a mechanistic hypothesis to guide Mass Spectrometry (MS) method development.

The "Metabolic Map"

The following directed graph illustrates the predicted cascade of biotransformation. Note the bifurcation between CYP-mediated Phase I oxidation and potential MAO-mediated deamination.

MetabolicPathway Figure 1: Predicted Biotransformation Pathway of 2-chloro-N-methyl-benzenepropanamine Parent Parent Compound (m/z ~184) NDes N-desmethyl Metabolite (Primary Amine) (m/z ~170) Parent->NDes CYP-mediated N-demethylation (-14 Da) Aldehyde Intermediate Aldehyde (Transient) Parent->Aldehyde Direct Oxidative Deamination NOxide N-Hydroxylamine (Metabolic Intermediate) Parent->NOxide N-oxidation (+16 Da) RingOH Ring Hydroxylated (m/z ~200) Parent->RingOH Aryl Hydroxylation (+16 Da) NDes->Aldehyde MAO/CYP Deamination Acid 3-(2-chlorophenyl)propanoic acid (Terminal Oxidative Product) Aldehyde->Acid Aldehyde Dehydrogenase

Mechanistic Insight[1][2][3][4]
  • N-Demethylation (Major Route): Secondary amines are classically metabolized by CYP isoforms (often CYP2D6 or CYP3A4) to primary amines. This results in a mass shift of -14 Da .

  • Ring Hydroxylation: The chlorine atom is electron-withdrawing but ortho/para directing. However, steric hindrance at the ortho position (C2) and the alkyl chain at C1 suggests hydroxylation will likely occur at C4 or C5 . This results in a mass shift of +16 Da .

  • Toxicity Warning (MI Complex): Secondary amines can undergo N-hydroxylation to form metabolic-intermediate (MI) complexes, which can irreversibly inhibit CYP enzymes.[1][2] This is a critical check during the assay [1].

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the Intrinsic Clearance (


) and identify metabolites.[3] We utilize Human Liver Microsomes (HLM) rather than hepatocytes to specifically isolate Phase I CYP/FMO activity.
Critical Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Crucial: pH must be precise to maintain CYP enzyme kinetics.

  • Protein: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution (freshly prepared).

  • Substrate: 2-chloro-N-methyl-benzenepropanamine (10 mM DMSO stock).

Step-by-Step Workflow

The following workflow ensures data integrity by preventing "cold-shock" to enzymes and controlling for non-specific binding.

Workflow Figure 2: Microsomal Stability Assay Workflow Step1 1. Pre-Incubation Mix HLM + Buffer + Substrate (37°C, 5 min) Step2 2. Initiation Add NADPH (1 mM final) Start Timer Step1->Step2 Step3 3. Sampling Remove aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN (Containing Internal Std) Step3->Step4 Step5 5. Processing Centrifuge (3500g, 20 min) Collect Supernatant Step4->Step5 Step6 6. Analysis LC-MS/MS Quantification Step5->Step6

Detailed Protocol Parameters
ParameterValueRationale
Substrate Conc. 1 µMKeeps reaction first-order (below

) for valid

calculation [2].
Microsome Conc. 0.5 mg/mLOptimizes signal-to-noise while minimizing protein binding.
Organic Solvent < 1% DMSOHigher DMSO concentrations inhibit CYP isozymes (esp. CYP2C9/2E1).
Quench Ratio 1:3 (Sample:ACN)Ensures complete protein precipitation to protect the LC column.
Positive Control Verapamil or DextromethorphanValidates that the microsomes are active.
Negative Control -NADPHConfirms that loss of parent is enzyme-mediated, not chemical instability.

Analytical Methodology (LC-MS/MS)

To quantify the parent disappearance and identify the metabolites predicted in Section 2, use the following Liquid Chromatography-Mass Spectrometry settings.

Mass Transitions (MRM)

Based on the molecular structure (


), the exact mass is approx. 183.08 Da.
  • Ionization Mode: ESI Positive (

    
    ).
    
AnalytePredicted Q1 (

)
Mass ShiftLikely Fragment (Q3)
Parent 184.10153 (Loss of

)
N-Desmethyl 170.1-14153 (Tropylium ion analog)
Hydroxylated 200.1+16182 (Loss of

)
Acid Metabolite 199.0+15 (net)153 (Decarboxylation)
Data Analysis: Calculating Intrinsic Clearance

The elimination rate constant (


) is derived from the slope of the natural log of the percentage remaining vs. time.

Formula 1: Half-life (


) 


Formula 2: Intrinsic Clearance (


) 


Interpretation:

  • High Clearance:

    
     (Rapidly metabolized, likely extensive First-Pass effect).
    
  • Low Clearance:

    
     (Stable, good metabolic stability).
    

Scientific Commentary & Troubleshooting

The "Lipophilic Amine" Problem: 2-chloro-N-methyl-benzenepropanamine is a lipophilic base. It will exhibit high non-specific binding to the microsomal proteins and the plastic of the incubation plate.

  • Solution: If

    
     is unexpectedly low, check the 0-minute recovery. If recovery is <80%, the compound is binding to the plastic. Switch to glass-coated plates or add a minimal amount of BSA (though BSA complicates clearance calculations).
    

Differentiation of Isomers: The LC-MS method must distinguish between N-oxidation (N-oxide) and Ring-hydroxylation. Both add +16 Da.

  • Differentiation: N-oxides are thermally unstable and often revert to the parent amine in the MS source. Ring hydroxylations are stable. A fragmentation pattern showing the loss of the oxygenated ring fragment confirms ring hydroxylation.

References

  • Metabolism of Secondary Amines & MI Complexes

    • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
    • Source:

  • Microsomal Stability Protocol Standards

    • Protocol for the Human Liver Microsome Stability Assay.
    • Source:

  • Chlorobenzene Metabolic Pathways

    • Toxicological Profile for Chlorobenzene (Metabolic Map).
    • Source:

  • General In Vitro Stability Guidelines

    • In vitro metabolic stability assays for drug discovery.[3][4]

    • Source:

Sources

Foundational

Technical Monograph: Neuropharmacological Profile of 2-Chloromethamphetamine (2-CMA)

The following technical guide provides an in-depth neuropharmacological profile of 2-Chloromethamphetamine (2-CMA) . Note on Nomenclature: The specific string "2-chloro-N-methyl-benzenepropanamine" is chemically ambiguou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth neuropharmacological profile of 2-Chloromethamphetamine (2-CMA) .

Note on Nomenclature: The specific string "2-chloro-N-methyl-benzenepropanamine" is chemically ambiguous. In strict IUPAC nomenclature, benzenepropanamine refers to 3-phenylpropylamine (linear chain). However, in pharmacological contexts, this terminology is frequently conflated with phenylisopropylamine (amphetamine) derivatives. Given the context of "neuropharmacological profile," this guide focuses on the bioactive psychoactive agent 2-Chloromethamphetamine (2-CMA) (systematically 2-chloro-N,


-dimethylbenzeneethanamine), a known serotonergic modulator and neurotoxin, while addressing the linear isomer where relevant.

Executive Summary

2-Chloromethamphetamine (2-CMA) is a synthetic substituted amphetamine and a chlorinated analog of methamphetamine. Unlike its non-chlorinated parent (methamphetamine) which acts primarily as a psychostimulant via dopamine (DA) and norepinephrine (NE) release, 2-CMA exhibits a distinct pharmacological profile characterized by potent serotonergic (5-HT) modulation.

Historically utilized as a pharmacological probe, 2-CMA—like its isomers 3-CMA and 4-CMA (para-chloroamphetamine, PCA)—is classified as a serotonergic neurotoxin . Its mechanism involves the rapid depletion of cerebral serotonin and long-term reduction in tryptophan hydroxylase (TPH) activity. This guide details the molecule's pharmacodynamics, metabolic fate, and experimental utility in modeling serotonergic neurodegeneration.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identification[1][2][3]
  • Common Name: 2-Chloromethamphetamine (2-CMA).

  • Systematic Name: 1-(2-chlorophenyl)-N-methylpropan-2-amine; 2-chloro-N,

    
    -dimethylbenzeneethanamine.
    
  • Ambiguous Synonym: 2-chloro-N-methyl-benzenepropanamine (often used in non-standard databases referencing the propyl-amine backbone).

  • Molecular Formula: C

    
    H
    
    
    
    ClN
  • Molecular Weight: 183.68 g/mol

Structure-Activity Relationship (SAR)

The introduction of a chlorine atom at the ortho (2-) position of the phenyl ring significantly alters the steric and electronic properties of the methamphetamine scaffold:

  • Steric Hindrance: The ortho-chloro substituent restricts rotation around the phenyl-alkyl bond, favoring specific binding conformations at the serotonin transporter (SERT).

  • Lipophilicity: The halogenation increases lipophilicity (LogP ~2.8), facilitating rapid Blood-Brain Barrier (BBB) penetration.

  • Selectivity Shift: Compared to methamphetamine, the 2-Cl substitution shifts selectivity from DAT/NET towards SERT, although it retains significant dopaminergic activity compared to the highly selective 4-CMA.

Property2-CMAMethamphetamine4-CMA (PCA)
Primary Target SERT / DATDAT / NETSERT
Neurotoxicity Moderate (5-HT)High (DA/5-HT)Severe (5-HT)
Halogen Position Ortho (2-)NonePara (4-)

Neuropharmacological Mechanism

Mechanism of Action (MOA)

2-CMA functions as a substrate-type releaser of monoamines. Its action is biphasic:

  • Transporter Reversal: 2-CMA acts as a substrate for SERT and DAT. It enters the presynaptic neuron via these transporters, competitively inhibiting the reuptake of endogenous neurotransmitters.

  • Vesicular Depletion: Once intracellular, 2-CMA interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing the efflux of sequestered serotonin into the cytoplasm.

  • Retrograde Release: The accumulation of cytoplasmic 5-HT triggers the reversal of SERT, releasing a massive bolus of serotonin into the synaptic cleft.

Neurotoxicity Pathway

Unlike standard release, the administration of 2-CMA leads to long-term depletion of 5-HT. The proposed mechanism involves the formation of reactive oxygen species (ROS) and quinoprotein adducts.

NeurotoxicityPathway CMA 2-CMA (Extracellular) SERT SERT Transport CMA->SERT Substrate Entry CytoCMA Intracellular 2-CMA SERT->CytoCMA VMAT VMAT2 Interaction CytoCMA->VMAT Disrupts Gradient ROS ROS Generation (Superoxide/H2O2) CytoCMA->ROS Direct Radical Formation? High5HT Cytoplasmic 5-HT Surge VMAT->High5HT Vesicular Efflux Oxidation Oxidation of 5-HT/DA High5HT->Oxidation MAO Metabolism Terminal Axonal Degeneration (TPH Reduction) ROS->Terminal Oxidative Stress Oxidation->ROS

Figure 1: Proposed mechanism of 2-CMA induced serotonergic neurotoxicity involving transporter reversal and oxidative stress.

Pharmacokinetics & Metabolism

Absorption & Distribution
  • Route: Rapidly absorbed via oral, intraperitoneal (i.p.), or subcutaneous routes.

  • Distribution: High volume of distribution (

    
    ) with significant accumulation in lipid-rich brain tissue.
    
Metabolic Pathways

2-CMA undergoes hepatic metabolism primarily via Cytochrome P450 enzymes.

  • N-Demethylation: The major pathway involves conversion to 2-Chloroamphetamine (2-CA) . 2-CA is also a potent neurotoxin and contributes significantly to the in vivo effects of 2-CMA.

  • Ring Hydroxylation: Minor pathway leading to inactive phenolic metabolites.

  • Deamination: Conversion to the corresponding ketone (2-chlorophenylacetone).

Experimental Protocols

Synthesis (Reductive Amination)

Note: For authorized research use only. All precursors must be handled according to local regulations.

Reaction Principle: Condensation of 2-chlorophenylacetone with methylamine followed by reduction.

  • Precursors: 1-(2-chlorophenyl)propan-2-one (10 mmol), Methylamine (40% aq, 15 mmol).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) or Sodium Cyanoborohydride (NaBH
    
    
    
    CN).
  • Procedure:

    • Dissolve ketone in Methanol (MeOH).

    • Add Methylamine solution and stir for 2 hours (Imine formation).

    • Cool to 0°C and add NaBH

      
       portion-wise.
      
    • Stir at room temperature for 12 hours.

    • Workup: Acidify with HCl, evaporate MeOH, basify with NaOH, extract with Dichloromethane (DCM).

    • Purification: Convert to Hydrochloride salt (2-CMA.HCl) using anhydrous HCl gas in ether. Recrystallize from Isopropanol/Ether.

Neurotoxicity Assay: 5-HT Depletion

Objective: Quantify the neurotoxic potential of 2-CMA in rodent models.

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Dosing: Single injection of 2-CMA (10 mg/kg or 15 mg/kg, i.p.).

  • Survival Period: 7 days (to allow for clearance of acute drug effects and manifestation of terminal degeneration).

  • Tissue Collection: Decapitation; rapid dissection of Striatum, Hippocampus, and Frontal Cortex.

  • Analysis (HPLC-ECD):

    • Homogenize tissue in 0.1 M Perchloric acid.

    • Centrifuge (10,000g, 15 min).

    • Inject supernatant into HPLC with Electrochemical Detection.

    • Endpoint: Measure levels of 5-HT and 5-HIAA compared to saline controls. A reduction of >30% indicates significant neurotoxicity.

Safety & Toxicology Profile

Acute Toxicity
  • Sympathomimetic Crisis: Hyperthermia, tachycardia, hypertension, and mydriasis.

  • Serotonin Syndrome: Tremors, rigidity, hyperreflexia.

Chronic Neurotoxicity

2-CMA induces selective degeneration of serotonergic axon terminals.

  • Marker: Decrease in Serotonin Transporter (SERT) density (measured via [

    
    H]-Paroxetine binding).
    
  • Enzyme: Irreversible inhibition of Tryptophan Hydroxylase (TPH).

  • Reversibility: Axonal regeneration may occur over months, but aberrant reinnervation patterns are common.

Comparative Data Summary

CompoundSERT Affinity (

)
DAT Affinity (

)
Neurotoxicity Potency
2-CMA High Moderate Moderate
4-CMA (PCA)Very HighLowHigh
MethamphetamineLowVery HighHigh (DA/5-HT)
MDMAHighModerateModerate (5-HT)

References

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry, 53, 36-45. Link

  • Harvey, J. A., et al. (1977). Neurotoxic action of halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 289-304. Link

  • PubChem Compound Summary. (2024). 2-Chloro-N-methylamphetamine. National Center for Biotechnology Information. Link

  • Sanders-Bush, E., & Steranka, L. R. (1978). Immediate and long-term effects of p-chloroamphetamine on brain amines. Annals of the New York Academy of Sciences, 305, 208-221. Link

Exploratory

Comprehensive Bioactivity Screening Guide: 2-Chloro-N-methyl-benzenepropanamine

Document Type: Technical Screening Protocol Target Analyte: 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propan-1-amine) Primary Application: CNS Drug Discovery / Neuropharmacology Version: 1.0 Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Screening Protocol Target Analyte: 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propan-1-amine) Primary Application: CNS Drug Discovery / Neuropharmacology Version: 1.0

Executive Summary & Pharmacophore Analysis[1]

This guide outlines the preliminary screening architecture for 2-chloro-N-methyl-benzenepropanamine , a structural analog of the phenylpropylamine class. Unlike amphetamines (phenylisopropylamines), the benzenepropanamine scaffold typically exhibits a pharmacological profile favoring monoamine reuptake inhibition over monoamine release.

Structural-Activity Relationship (SAR) Hypothesis: The molecule features three critical pharmacophoric elements:

  • Secondary Amine (N-methyl): Increases metabolic stability relative to primary amines and often enhances affinity for the Norepinephrine Transporter (NET).

  • Propyl Chain (3-carbon): Distinguishes this from psychostimulant phenethylamines. This spacing is characteristic of selective serotonin/norepinephrine reuptake inhibitors (e.g., structural homology to the fluoxetine backbone).

  • 2-Chloro Substituent: An ortho-chlorine introduces steric bulk and lipophilicity. In similar scaffolds (e.g., atomoxetine derivatives), ortho-substitution can drastically alter transporter selectivity ratios (SERT vs. NET).

Objective: To systematically validate the bioactivity, safety, and metabolic profile of this New Chemical Entity (NCE) using a tiered "fail-fast" screening approach.

Phase I: In Silico & Physicochemical Profiling

Before wet-lab synthesis or testing, computational modeling establishes the "drug-likeness" and safety windows.

Physicochemical Parameters (Predicted)
ParameterValue (Est.)Relevance
LogP 3.1 - 3.5High lipophilicity suggests Blood-Brain Barrier (BBB) permeability.
pKa (Basic) ~9.5Predominantly ionized at physiological pH; affects receptor binding.
TPSA ~12 ŲLow polar surface area confirms high CNS penetration potential.
Rotatable Bonds 4Flexible chain allows conformational adaptation to transporter pockets (S1 site).
Molecular Docking Strategy

Perform homology modeling using the Drosophila Dopamine Transporter (dDAT) and Human Serotonin Transporter (hSERT) crystal structures.

  • Target Site: The S1 (primary substrate) binding pocket.[1]

  • Key Interaction: Verify if the ortho-chloro group causes steric clash in the DAT pocket (reducing abuse potential) while fitting the larger hydrophobic cleft of NET/SERT.

Phase II: In Vitro Safety Screening (The "Kill" Step)

To ensure scientific integrity, toxicity screening precedes functional pharmacology. This prevents false positives derived from cell death or membrane disruption.

Cytotoxicity Profiling (MTT/LDH Assay)

Rationale: Chlorinated secondary amines can induce phospholipidosis or mitochondrial dysfunction.

  • Cell Lines: HepG2 (Liver metabolism proxy), SH-SY5Y (Neuronal proxy).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate with analyte (0.1 µM – 100 µM) for 24h.

    • Add MTT reagent; read absorbance at 570 nm.

    • Threshold:

      
       triggers a "No-Go" decision.
      
hERG Cardiotoxicity Screen

Rationale: Secondary amines with lipophilic tails are frequent hERG channel blockers, leading to QT prolongation.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Acceptance Criteria:

    
     (predicted).
    

Phase III: Functional Pharmacology (Core Bioactivity)

This phase determines the mechanism of action. Based on the scaffold, the primary hypothesis is Monoamine Transporter Inhibition .

Monoamine Uptake Inhibition Assay

This is the gold-standard functional assay to distinguish between a blocker (reuptake inhibitor) and a substrate (releaser).

Protocol Workflow:

  • Transfection: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrate: Use fluorescent neurotransmitter analogs (e.g., ASP+) or radiolabeled substrates (

    
    -DA, 
    
    
    
    -5-HT).
  • Incubation:

    • Pre-incubate cells with 2-chloro-N-methyl-benzenepropanamine (10 min).

    • Add substrate and incubate for 15 min at 37°C.

  • Quantification: Measure fluorescence/scintillation.

  • Data Analysis: Plot dose-response curves to determine

    
    .
    

Differentiation Logic:

  • Reuptake Inhibitor: Reduces uptake without inducing efflux.

  • Releaser: Induces efflux in pre-loaded cells (requires a separate "Release Assay").

Radioligand Binding (Affinity)

Determine


 values to assess binding strength vs. functional potency.
  • SERT: Displace

    
    -Citalopram.
    
  • NET: Displace

    
    -Nisoxetine.
    
  • DAT: Displace

    
    -WIN35,428.
    
Visualization of Screening Logic

The following diagram illustrates the decision tree for characterizing the molecule.

ScreeningWorkflow Start Candidate: 2-chloro-N-methyl-benzenepropanamine InSilico Phase 1: In Silico Profiling (LogP, TPSA, Docking) Start->InSilico ToxScreen Phase 2: Safety Screen (HepG2 Cytotoxicity & hERG) InSilico->ToxScreen Decision1 Tox IC50 > 10µM? ToxScreen->Decision1 FuncAssay Phase 3: Functional Pharmacology (HEK293-DAT/NET/SERT Uptake) Decision1->FuncAssay Pass Stop Stop Decision1->Stop Fail (Toxic) Profile1 High NET/SERT Affinity (Antidepressant Profile) FuncAssay->Profile1 NET/SERT IC50 < 100nM Profile2 High DAT Affinity (Stimulant Risk) FuncAssay->Profile2 DAT IC50 < 50nM Profile3 No Transporter Activity (Screen Off-Targets: TAAR1, 5-HT2A) FuncAssay->Profile3 IC50 > 1µM

Figure 1: Tiered screening workflow for characterizing 2-chloro-N-methyl-benzenepropanamine.

Phase IV: Metabolic Stability & Mechanism

Microsomal Stability Assay

The N-methyl group is susceptible to N-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4).

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Measurement: LC-MS/MS monitoring of parent compound depletion over 60 mins.

  • Expected Metabolite: Primary amine (3-(2-chlorophenyl)propylamine). Note: Primary amines often have different pharmacological profiles; this metabolite must also be screened.

Putative Signaling Pathway

Understanding the downstream effects of reuptake inhibition is crucial for therapeutic positioning.

SignalingPathway Drug 2-Cl-N-Me-BPA Transporter Monoamine Transporter (NET/SERT) Drug->Transporter Inhibits Synapse Synaptic Cleft (Increased Neurotransmitter) Transporter->Synapse Blocks Reuptake PostSynaptic Post-Synaptic Receptors (GPCRs) Synapse->PostSynaptic Activation Effect Downstream Effect (BDNF Release / cAMP) PostSynaptic->Effect Signal Transduction

Figure 2: Putative mechanism of action assuming reuptake inhibition profile.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Wong, D. T., et al. (1995). Monoamine uptake inhibitors: Pharmacology and therapeutic applications. Advances in Pharmacology. Link

  • Glennon, R. A., & Dukat, M. (1995). Serotonin receptor subtypes: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual reference for chlorinated phenethylamines). Link

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity GC-MS Profiling of 2-chloro-N-methyl-benzenepropanamine

This Application Note is structured to serve as a definitive technical guide for the analysis of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine). This compound is a secondar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine). This compound is a secondary amine often encountered as a synthesis impurity in pharmaceutical precursors (e.g., related to atomoxetine or fluoxetine scaffolds) or as a positional isomer in forensic designer drug screening.

Introduction & Scientific Context

The analysis of secondary amines like 2-chloro-N-methyl-benzenepropanamine presents specific chromatographic challenges. In its underivatized form, the secondary amine moiety (-NH-CH3) is prone to hydrogen bonding with active silanol sites in the GC inlet and column, leading to peak tailing, reduced sensitivity, and non-linear calibration curves. Furthermore, the electron ionization (EI) mass spectrum of the native molecule is dominated by a non-specific base peak at m/z 44 (


), formed via 

-cleavage. This low-mass ion carries little structural information about the chlorinated aromatic ring, making positive identification in complex matrices (like biological fluids or synthesis reaction mixtures) difficult.

To overcome these limitations, this protocol mandates a Chemical Derivatization strategy using Trifluoroacetic Anhydride (TFAA) . Acylation of the secondary amine serves two critical functions:

  • Chromatographic Stability: It masks the polar N-H bond, improving peak shape and volatility.

  • Mass Spectral Specificity: It shifts the fragmentation pathway to produce high-mass, diagnostic ions (e.g., the

    
    -methyl-N-trifluoroacetyl-methylene fragment), enabling unambiguous identification and lower Limits of Quantitation (LOQ).
    
Target Analyte Properties
PropertyData
Chemical Name 2-chloro-N-methyl-benzenepropanamine
Synonyms N-methyl-3-(2-chlorophenyl)propylamine; 1-(2-chlorophenyl)-3-(methylamino)propane
Molecular Formula

Molecular Weight 183.68 g/mol
pKa (Calc.) ~10.1 (Basic)
LogP ~2.8 (Lipophilic)

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-chloro-N-methyl-benzenepropanamine hydrochloride (>98% purity).

  • Internal Standard (ISTD): N-methyl-3-phenylpropylamine-d3 or Methamphetamine-d5 (Deuterated analogs preferred).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99%.

  • Solvents: Ethyl Acetate (EtOAc) and n-Hexane (GC-MS Grade).

  • Buffer: 0.1 M Carbonate Buffer (pH 10.5).

Sample Preparation Workflow

The following workflow utilizes Liquid-Liquid Extraction (LLE) followed by acylation.

Step 1: Extraction (Basification)

  • Aliquot 1.0 mL of liquid sample (plasma, urine, or reaction mix) into a borosilicate glass tube.

  • Add 50 µL of ISTD working solution (10 µg/mL).

  • Add 1.0 mL of 0.1 M Carbonate Buffer (pH 10.5) to ensure the amine is in its neutral, extractable form (

    
    ).
    
  • Add 3.0 mL of n-Hexane:Ethyl Acetate (90:10 v/v).

  • Vortex for 2 minutes and centrifuge at 3,500 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean, dry reaction vial.

Step 2: Derivatization (Acylation)

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute residue in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA . Cap the vial immediately (TFAA is moisture-sensitive).

  • Incubate at 60°C for 20 minutes .

    • Mechanism:[1][2]

      
      
      
  • Evaporate to dryness under nitrogen to remove excess acid and reagent.

  • Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Workflow Visualization

G Start Sample (1 mL) + ISTD Basify Basification (pH 10.5 Carbonate Buffer) Start->Basify Neutralize Amine Extract LLE Extraction (Hexane:EtOAc 90:10) Basify->Extract Partitioning Evap1 Evaporation (N2, 40°C) Extract->Evap1 Concentrate Deriv Derivatization (+50 µL TFAA, 60°C, 20 min) Evap1->Deriv Acylation Evap2 Evaporation of Reagents Deriv->Evap2 Remove TFAA/Acid Recon Reconstitution (100 µL EtOAc) Evap2->Recon Final Prep GCMS GC-MS Analysis (SIM Mode) Recon->GCMS Inject

Caption: Step-by-step extraction and derivatization workflow for 2-chloro-N-methyl-benzenepropanamine.

GC-MS Instrumental Method

Gas Chromatography Conditions
  • System: Agilent 7890B GC or equivalent.

  • Column: Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm df).

    • Rationale: A low-polarity, silarylene phase provides excellent inertness for derivatized amines and minimizes bleed at high temperatures.

  • Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode; 250°C. Purge flow 50 mL/min at 1.0 min.

    • Liner: Single taper with wool, ultra-inert deactivation.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold 3 min).

    • Total Run Time: ~18 minutes.

Mass Spectrometry Conditions
  • Detector: Agilent 5977B MSD (EI Source).

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: SIM/Scan (Synchronous).

    • Scan: 40–450 amu (for impurity profiling).

    • SIM: Targeted quantification of the TFA-derivative.

Target Ions for TFA-Derivative

The TFA-derivatization adds a mass of 96 Da (


).
  • Derivative MW:

    
     Da.
    
  • Key Fragmentation:

    • The bond between the

      
      -carbon and the 
      
      
      
      -carbon (relative to Nitrogen) is weak.
    • Fragment A (Base Peak):

      
      
      
      • Mass:

        
         m/z.
        
    • Molecular Ion: m/z 279 (35-Cl) and 281 (37-Cl).

    • Tropylium-like Ion: m/z 125/127 (Chlorobenzyl fragment).

Ion Typem/z (Target)Dwell (ms)Purpose
Quantifier 140.0 50Base peak (N-methyl-N-TFA-methylene)
Qualifier 1 279.1 50Molecular Ion (

), 35-Cl isotope
Qualifier 2 281.1 50Molecular Ion (

), 37-Cl isotope
Qualifier 3 125.0 50Chlorobenzyl cation (

)

Method Validation & Performance

This protocol is designed to meet ICH Q2(R1) and SWGDRUG validation standards.

Linearity and Sensitivity
  • Linear Range: 10 – 2000 ng/mL.

  • Correlation Coefficient (

    
    ):  > 0.995.
    
  • LOD (Limit of Detection): 2 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 10 ng/mL (S/N > 10).

Selectivity (Interference Check)

The use of the m/z 140 ion is highly specific to N-methyl-N-TFA derivatives. However, to distinguish 2-chloro-N-methyl-benzenepropanamine from its isomers (e.g., 3-chloro or 4-chloro analogs), chromatographic resolution is required.

  • Isomer Separation: The 2-chloro (ortho) isomer typically elutes earlier than the 3-chloro (meta) and 4-chloro (para) isomers due to the "ortho effect" (steric hindrance reducing interaction with the stationary phase).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peaks Incomplete derivatization or active sites in liner.Ensure TFAA is fresh; replace inlet liner; trim column.
Missing Molecular Ion Ion source temperature too high.Lower source temp to 200°C to reduce fragmentation energy.
Ghost Peaks TFAA carryover.Increase post-run bake-out; use solvent blanks between samples.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Designer Drugs. UNODC Laboratory and Scientific Section. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Part III B: Methods of Analysis/Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]

  • Lin, D. L., et al. (1997). "Derivatization procedures for the detection of amphetamine and related compounds in urine using GC-MS." Journal of Analytical Toxicology, 21(1), 27-33. [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-Chloro-N-methyl-benzenepropanamine

Introduction & Scope 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) is a secondary aralkylamine structurally analogous to metabolites of selective norepinephrine reuptake i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) is a secondary aralkylamine structurally analogous to metabolites of selective norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) such as atomoxetine and nisoxetine.

In drug discovery, this compound serves as a critical Structure-Activity Relationship (SAR) probe .[1] The presence of the chlorine atom at the ortho (2-) position of the phenyl ring, combined with the secondary amine tail, modulates lipophilicity and steric hindrance, potentially altering affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) compared to its unsubstituted or para-substituted analogs.

This guide provides a standardized, self-validating workflow to evaluate the compound's:

  • Biocompatibility: Cytotoxicity limits (MTT Assay).

  • Functional Pharmacology: Monoamine transporter inhibition (Fluorescence-based Uptake Assay).

  • ADME Profiling: Metabolic stability in liver microsomes.

Safety & Handling (Critical)

  • Hazard Class: Chlorinated amines are potential skin/eye irritants and may possess neuroactive properties.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment: All weighing and stock preparation must occur within a Class II Fume Hood.

  • Waste: Dispose of all liquid waste in halogenated solvent containers.

Module A: Compound Preparation

Before biological testing, the compound must be solubilized correctly to prevent precipitation in aqueous buffers.

Protocol A1: Stock Solution Generation

Objective: Create a stable 10 mM stock solution.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide), AnhydrousWater is acceptable if the compound is the HCl salt, but DMSO is preferred for free bases.
Concentration 10 mMAllows for 1000x dilution to reach 10 µM final assay concentration (0.1% DMSO).
Storage -20°CStable for 3 months. Avoid repeated freeze-thaw cycles.

Procedure:

  • Weigh 1.83 mg of 2-chloro-N-methyl-benzenepropanamine (MW ≈ 183.68 g/mol for free base; adjust if using HCl salt).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Sonicate for 5 minutes if visual particulates remain.

Module B: Cytotoxicity Profiling (The Safety Filter)

Rationale: To ensure that any reduction in neurotransmitter uptake (Module C) is due to specific transporter inhibition and not general cell death.

Protocol B1: MTT Cell Viability Assay

System: HEK293 cells (Parental or Transporter-transfected). Readout: Absorbance at 570 nm (Mitochondrial reductase activity).

Workflow:

  • Seeding: Plate HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Remove media.[2]

    • Add 100 µL fresh media containing the test compound at varying concentrations (0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: 0.5% DMSO (Max).

    • Positive Control: 10% DMSO (induces cell death).

  • Incubation: 24 hours.

  • Development:

    • Add 10 µL MTT Reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Add 100 µL Detergent Reagent (SDS-HCl or DMSO) to solubilize crystals.

  • Measurement: Read OD at 570 nm.

Acceptance Criteria:

  • If cell viability at 10 µM is < 80% compared to Vehicle Control, the compound is considered cytotoxic, and functional data at this concentration is invalid.

Module C: Functional Pharmacology (The Target)

Rationale: This module determines if 2-chloro-N-methyl-benzenepropanamine acts as a reuptake inhibitor. We utilize a Fluorescence-Based Neurotransmitter Uptake Assay using the substrate mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). This avoids the use of radioactive 3H-neurotransmitters.[1]

Mechanism:

  • Normal State: Transporters (NET/SERT) actively pump fluorescent ASP+ into the cell. Fluorescence increases.

  • Inhibited State: Test compound blocks the transporter. ASP+ remains outside. Fluorescence is low (or quenched by extracellular masking dye).

Protocol C1: ASP+ Uptake Inhibition Assay

Materials:

  • Cells: HEK293 stably expressing hNET (human Norepinephrine Transporter) or hSERT.

  • Tracer: ASP+ (Fluorescent monoamine analog).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Experimental Design (Graphviz Diagram):

UptakeAssay Step1 1. Cell Plating (HEK-hNET/hSERT) Step2 2. Pre-Incubation (Test Compound 10 min) Step1->Step2 Step3 3. Substrate Addition (ASP+ Dye) Step2->Step3 Step4 4. Kinetic Reading (Ex 475nm / Em 605nm) Step3->Step4 OutcomeA High Fluorescence (No Inhibition) Step4->OutcomeA Inactive Cmpd OutcomeB Low Fluorescence (Inhibition) Step4->OutcomeB Active Cmpd

Caption: Logical flow of the fluorescence-based monoamine transporter uptake assay.

Step-by-Step Procedure:

  • Preparation:

    • Plate cells (40,000/well) in Poly-D-Lysine coated black-wall 96-well plates. Allow to adhere overnight.

    • Replace media with 100 µL Assay Buffer.

  • Compound Addition:

    • Add 20 µL of 2-chloro-N-methyl-benzenepropanamine (6x concentration) to wells.

    • Reference Inhibitor: Desipramine (for NET) or Fluoxetine (for SERT) at 10 µM.

    • Incubate for 15 minutes at 37°C.

  • Substrate Injection:

    • Add 20 µL of ASP+ solution (Final concentration 2–5 µM).

  • Detection:

    • Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).

    • Mode: Kinetic.[2]

    • Excitation/Emission: 475 nm / 605 nm.

    • Duration: Read every 30 seconds for 15 minutes.

Data Analysis:

  • Calculate the Slope (Rate of Uptake) of the linear portion of the fluorescence curve (RFU/min).

  • % Inhibition =

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic fit.

Module D: Metabolic Stability (ADME)

Rationale: The N-methyl and propyl chains are susceptible to metabolic degradation (N-demethylation, hydroxylation) by liver Cytochrome P450 enzymes.

Protocol D1: Microsomal Stability Assay

Materials:

  • Enzyme: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow (Graphviz Diagram):

MetabolicStability Start Reaction Mix (Microsomes + Compound) Split Split into Timepoints (0, 15, 30, 60 min) Start->Split Incubate Incubate @ 37°C (+ NADPH) Split->Incubate Quench Quench (Cold ACN + IS) Incubate->Quench At t=x Analyze LC-MS/MS Analysis (% Parent Remaining) Quench->Analyze

Caption: Microsomal stability workflow to determine intrinsic clearance (CLint).

Procedure:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL) and Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Pre-warm to 37°C for 5 mins.

  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (stops reaction and precipitates proteins).

  • Processing: Centrifuge at 4,000 rpm for 20 mins. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the specific MRM transition for 2-chloro-N-methyl-benzenepropanamine (Parent).

Calculation:

  • Plot ln(% Parent Remaining) vs. Time.[3][4]

  • Slope (

    
    ) = Elimination rate constant.
    
  • Half-life (

    
    )  = 
    
    
    
    .
  • Intrinsic Clearance (

    
    )  = 
    
    
    
    .

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Schwartz, J. W., et al. (2003). A high-throughput screening method for the identification of high-affinity ligands of the dopamine transporter. Journal of Biomolecular Screening, 8(4), 361-369. (Describes the ASP+ fluorescence methodology).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Application Note.

Sources

Method

Application Notes and Protocols for Preclinical Assessment of 2-chloro-N-methyl-benzenepropanamine

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to study the effects of 2-chloro-N-methyl-ben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to study the effects of 2-chloro-N-methyl-benzenepropanamine. Due to the limited availability of public data on this specific compound, this guide is structured as a strategic workflow for the initial characterization of a novel psychoactive substance with a presumed mechanism of action as a psychostimulant and/or monoamine reuptake inhibitor.

The structural characteristics of 2-chloro-N-methyl-benzenepropanamine suggest potential interactions with central nervous system targets, particularly those involved in monoaminergic signaling. Therefore, the proposed experimental plan is designed to systematically evaluate its effects on locomotor activity, anxiety-like behavior, abuse liability, and neurochemical signaling.

PART 1: Rationale for Model Selection and Experimental Workflow

The selection of appropriate animal models is paramount for obtaining translatable data. Given the presumed psychostimulant properties of 2-chloro-N-methyl-benzenepropanamine, rodent models, specifically rats and mice, are recommended due to their well-characterized behavioral and neurochemical responses to known psychostimulants.

The experimental workflow should follow a tiered approach, beginning with fundamental assessments of locomotor activity and general toxicity, followed by more complex behavioral paradigms and neurochemical analyses. This progression allows for a comprehensive characterization of the compound's profile while ensuring the ethical and efficient use of animal resources.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Neurochemical Analysis Dose-Response & Locomotor Activity Dose-Response & Locomotor Activity Anxiety-Like Behavior Anxiety-Like Behavior Dose-Response & Locomotor Activity->Anxiety-Like Behavior Inform dose selection Abuse Liability Abuse Liability Dose-Response & Locomotor Activity->Abuse Liability Inform dose selection In Vivo Microdialysis In Vivo Microdialysis Anxiety-Like Behavior->In Vivo Microdialysis Correlate behavior with neurochemistry Abuse Liability->In Vivo Microdialysis Correlate behavior with neurochemistry

Caption: Tiered experimental workflow for characterizing 2-chloro-N-methyl-benzenepropanamine.

PART 2: Recommended Animal Models and Husbandry

Species and Strain Selection:

SpeciesStrainRationale
Rat Sprague-DawleyWidely used in behavioral pharmacology, known for stable performance in operant conditioning tasks.[1]
Mouse C57BL/6JCommon inbred strain with a well-characterized behavioral phenotype, suitable for locomotor and anxiety assays.

Husbandry and Environmental Conditions:

  • Housing: Animals should be single-housed or group-housed according to institutional guidelines and the specific requirements of the behavioral assay. For self-administration studies, single housing is often preferred.

  • Environment: A 12-hour light/dark cycle, controlled temperature (20-24°C) and humidity (40-60%) are crucial for maintaining consistent circadian rhythms and minimizing stress.

  • Acclimation: Animals should be acclimated to the facility for at least one week before any experimental procedures. They should also be habituated to the testing room for at least 30-60 minutes prior to each behavioral assessment.[2][3]

PART 3: Experimental Protocols

A. Locomotor Activity Assessment (Open Field Test)

Rationale: The Open Field Test (OFT) is a fundamental assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior.[4] It is a crucial first step in characterizing the effects of a novel psychoactive compound. An increase in locomotor activity is a hallmark of psychostimulants.

Protocol:

  • Apparatus: A square arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with high walls to prevent escape.[5] The arena should be made of a non-porous material for easy cleaning.

  • Environment: The arena should be placed in a sound-attenuated room with consistent, diffuse lighting (e.g., 100-200 lux).[4]

  • Procedure:

    • Administer 2-chloro-N-methyl-benzenepropanamine or vehicle at the desired dose and route.

    • After the appropriate pre-treatment time, gently place the animal in the center of the open field arena.[6]

    • Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).[2]

    • Record the session using an overhead video camera connected to a tracking software.[5]

    • Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[7]

  • Data Analysis:

    • Total distance traveled: A primary measure of locomotor activity.

    • Time spent in the center zone vs. periphery: An index of anxiety-like behavior (thigmotaxis).[4]

    • Rearing frequency: A measure of exploratory behavior.

B. Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

Rationale: The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[8][9] It is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces. This assay can reveal potential anxiolytic or anxiogenic effects of the compound.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions.[8]

  • Environment: The maze should be in a quiet room with dim, consistent lighting.

  • Procedure:

    • Administer the compound or vehicle.

    • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.[9]

    • Allow the animal to explore the maze for 5 minutes.[9]

    • Record the session with an overhead camera and tracking software.

    • Clean the maze thoroughly between animals.[10]

  • Data Analysis:

    • Time spent in open arms vs. closed arms: The primary measure of anxiety-like behavior.[11]

    • Number of entries into open and closed arms: Provides information about overall activity.

    • Head dips and stretched-attend postures: Ethological measures of exploration and risk assessment.

C. Abuse Liability Assessment (Intravenous Self-Administration)

Rationale: Intravenous self-administration (IVSA) is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[12] This model has high predictive validity for human drug abuse.[1]

Protocol:

  • Surgical Preparation:

    • Animals are surgically implanted with a chronic indwelling catheter into the jugular vein under aseptic conditions.[13]

    • The catheter is externalized on the back of the animal for connection to the infusion pump.

    • Allow for a post-operative recovery period of at least 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.[14]

  • Procedure (Acquisition):

    • Animals are placed in the operant chambers for daily sessions (e.g., 2 hours).

    • A press on the "active" lever results in an intravenous infusion of 2-chloro-N-methyl-benzenepropanamine, often paired with a cue light or tone.[15]

    • A press on the "inactive" lever has no consequence.

    • Acquisition is typically achieved when the animal demonstrates stable responding on the active lever.

  • Data Analysis:

    • Number of active vs. inactive lever presses: The primary measure of drug reinforcement.

    • Infusions per session: Indicates the amount of drug self-administered.

    • Progressive Ratio Schedule: Can be used to determine the "breakpoint," or how hard the animal is willing to work for a single infusion, which reflects the motivational strength of the drug.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Acclimation Acclimation Habituation Habituation Acclimation->Habituation Drug/Vehicle Administration Drug/Vehicle Administration Habituation->Drug/Vehicle Administration Behavioral Assay Behavioral Assay Drug/Vehicle Administration->Behavioral Assay Data Recording & Analysis Data Recording & Analysis Behavioral Assay->Data Recording & Analysis Apparatus Cleaning Apparatus Cleaning Data Recording & Analysis->Apparatus Cleaning

Caption: General workflow for behavioral assays.

D. Neurochemical Analysis (In Vivo Microdialysis)

Rationale: In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[16] This technique can directly assess the impact of 2-chloro-N-methyl-benzenepropanamine on monoamine systems, such as dopamine and serotonin.[17][18]

Protocol:

  • Surgical Preparation:

    • Animals are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).[19]

    • The cannula is secured with dental cement.

    • Allow for a post-operative recovery period.

  • Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[20]

    • After a stabilization period to obtain a baseline, the animal is administered 2-chloro-N-methyl-benzenepropanamine.

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) both before and after drug administration.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.[17]

  • Data Analysis:

    • Neurotransmitter levels are typically expressed as a percentage change from the baseline levels.

PART 4: Data Interpretation and Considerations

AssayExpected Outcome for PsychostimulantInterpretation
Open Field Test Increased total distance traveled, increased time in centerHyperlocomotion and potentially reduced anxiety.
Elevated Plus Maze Increased time in open armsAnxiolytic-like effects.
Self-Administration Higher responding on the active lever compared to the inactive leverThe compound has reinforcing properties and abuse potential.
In Vivo Microdialysis Increased extracellular dopamine and/or serotonin in reward-related brain regionsThe compound likely acts as a monoamine reuptake inhibitor or releaser.

Important Considerations:

  • Dose-Response Curve: It is essential to establish a full dose-response curve for all behavioral assays to identify the effective dose range and potential biphasic effects.

  • Pharmacokinetics: Preliminary pharmacokinetic studies are highly recommended to determine the time to maximum concentration (Tmax) and the half-life of the compound. This information is critical for designing the timing of behavioral testing post-administration.

  • Control Groups: Appropriate vehicle control groups are mandatory for all experiments.

  • Blinding: To avoid experimenter bias, the experimenter conducting the behavioral tests and data analysis should be blinded to the treatment conditions.[9]

Conclusion

The protocols and workflow outlined in this document provide a robust framework for the initial characterization of the in vivo effects of 2-chloro-N-methyl-benzenepropanamine. By systematically evaluating its impact on locomotor activity, anxiety-like behavior, abuse liability, and neurochemical systems, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these studies will be crucial for understanding its mechanism of action and predicting its potential effects in humans.

References

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from Anilocus website: [Link]

  • protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from protocols.io website: [Link]

  • Bentea, E., Calvo, M. S., & Baekelandt, V. (2025, August 22). Open field test in rats. protocols.io. [Link]

  • IMPReSS. (n.d.). Open Field Protocol. Retrieved from Mousephenotype.org website: [Link]

  • EthoVision. (n.d.). Open Field Test (OFT) – Assessing General Locomotion and Anxiety.
  • Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. (n.d.). Protocol for Elevated Plus Maze.
  • Nakahara, D., Ozaki, N., & Nagatsu, T. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Journal of the Pharmaceutical Society of Japan, 109(7), 514-519.
  • BehaviorCloud. (n.d.). Elevated Plus Maze. Retrieved from BehaviorCloud website: [Link]

  • BioMed. (2025, August 15). Drug self-administration (SA) Protocol.
  • MMPC.org. (2024, January 3). Elevated Plus Maze. Retrieved from MMPC.org website: [Link]

  • Research Support at The University of Queensland. (2026, March). LAB_072 Open Field Test for Rodents. Retrieved from The University of Queensland website.
  • Thomsen, M., & Caine, S. B. (2011). Intravenous Drug Self-administration in Mice: Practical Considerations. Current protocols in neuroscience, Chapter 9, Unit9.20. [Link]

  • Invernizzi, R. W. (2012). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Methods in Molecular Biology (Vol. 964, pp. 31-48). Humana Press.
  • JoVE. (2023, April 30). Video: Self-administration Studies: Principle and Protocol. Retrieved from JoVE website: [Link]

  • Chartoff, E. H., & Villalba, R. M. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of visualized experiments : JoVE, (70), e4413. [Link]

  • Maze Engineers. (2019, May 27). Rodent models of drug addiction. Retrieved from Maze Engineers website: [Link]

  • Schmidt, A. C., Dunaway, L. E., & Sombers, L. A. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 85(11), 5431–5438. [Link]

  • Lüscher, C. (2013). Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit. Current opinion in neurobiology, 23(4), 549–556. [Link]

  • Melior Discovery. (n.d.). Self-Administration Model of Addiction. Retrieved from Melior Discovery website: [Link]

  • The Transmitter. (2025, December 19). Psychedelics research in rodents has a behavior problem.
  • Creative Biolabs. (2018, July 10). Rodent Anxiety Models. Retrieved from Creative Biolabs website: [Link]

  • Johnson, J. A., & Justice, J. B. (1983). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. Analytical Chemistry, 55(2), 324-326.
  • Spanagel, R. (2017). Animal models of addiction. Dialogues in clinical neuroscience, 19(3), 247–258.
  • Kiuchi, Y., Inagaki, M., & Kajiwara, M. (1995). Functional regulation by dopamine receptors of serotonin release from the rat hippocampus: in vivo microdialysis study. Biological & pharmaceutical bulletin, 18(1), 86–90. [Link]

Sources

Application

Application Note: Radioligand Competition Binding Profiling for 2-chloro-N-methyl-benzenepropanamine

Executive Summary & Pharmacological Context The compound 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propylamine) represents a classic secondary amine pharmacophore structurally homologous to monoami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

The compound 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propylamine) represents a classic secondary amine pharmacophore structurally homologous to monoamine reuptake inhibitors. Based on its structural features—a 2-chlorophenyl head group connected by a propyl linker to a secondary methylamine—this molecule is predicted to exhibit affinity for the Serotonin Transporter (SERT) and/or the Norepinephrine Transporter (NET) .

This Application Note provides a rigorous framework for determining the binding affinity (


) of this compound via Competitive Radioligand Displacement . Unlike functional uptake assays, this method measures thermodynamic binding equilibrium, providing a direct assessment of the molecule's interaction with the transporter orthosteric site.

Key Protocol Feature: This guide utilizes [³H]-Paroxetine as the reference radioligand, chosen for its high affinity (


 nM) and low non-specific binding profile in cortical membrane preparations.

Experimental Logic & Mechanism

To validate the affinity of your "cold" ligand (2-chloro-N-methyl-benzenepropanamine), we establish a system where it competes with a "hot" ligand (Radioactive isotope) for a finite number of receptor sites (


).
The Competitive Binding Equilibrium

The assay relies on the Law of Mass Action. As the concentration of your test compound increases, it displaces the radioligand from the receptor. The concentration at which 50% of the specific radioligand binding is inhibited is the


.

We must correct the


 to the true inhibition constant (

) using the Cheng-Prusoff Equation , as the

is dependent on the concentration of radioligand used in the specific experiment.


  • 
     : The equilibrium dissociation constant of your test compound (Independent of assay conditions).
    
  • 
     : Concentration of test compound displacing 50% of specific binding.
    
  • 
     : Concentration of Radioligand added (Free concentration).
    
  • 
     : Dissociation constant of the Radioligand (Must be determined beforehand via Saturation Binding).
    
Workflow Visualization

BindingAssay cluster_0 Critical Control Prep Membrane Preparation (Rat Cortex or HEK-SERT) Incubation Equilibrium Incubation (60 min @ 25°C) Prep->Incubation Buffer Assay Buffer (50mM Tris, 120mM NaCl, 5mM KCl) Buffer->Incubation Ligands Ligand Addition Hot: [3H]-Paroxetine (Fixed) Cold: Test Compound (Titrated) Ligands->Incubation Harvest Harvesting (Rapid Filtration GF/B) Incubation->Harvest Terminate Binding Count Scintillation Counting (LSC) Harvest->Count Measure CPM Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki PEI Pre-soak Filters 0.5% PEI (2 hrs) PEI->Harvest Reduces NSB

Figure 1: Operational workflow for Competitive Radioligand Binding. Note the critical PEI pre-soak step to minimize non-specific binding (NSB) of lipophilic amines.

Materials & Reagents

Biological Source
  • Primary Tissue: Rat Cortical Membranes (Rich in SERT/NET).

  • Alternative: CHO or HEK-293 cells stably transfected with hSERT (Human Serotonin Transporter).

Chemical Reagents
ComponentSpecificationPurpose
Radioligand [³H]-Paroxetine (Specific Activity: ~80 Ci/mmol)The "Hot" tracer.
Test Compound 2-chloro-N-methyl-benzenepropanamineThe "Cold" competitor.
Non-Specific Blocker Fluoxetine (10 µM) or Serotonin (100 µM)Defines Non-Specific Binding (NSB).
Scintillation Cocktail EcoScint or Ultima GoldConverts

-decay to photons.
Assay Buffer (Standard Binding Buffer)
  • Composition: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • pH: Adjusted to 7.4 at 25°C.

  • Critical Note: Monoamine transporters are Sodium (Na⁺) and Chloride (Cl⁻) dependent . You must include NaCl in the buffer, or binding will not occur.

Detailed Protocol

Phase 1: Preparation
  • Filter Pre-treatment: Soak Whatman GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours prior to use.

    • Why? Lipophilic amines (like your test compound and Paroxetine) stick to glass fibers. PEI is a cationic polymer that masks negative charges on the filter, drastically reducing Non-Specific Binding (NSB).

  • Compound Dilution:

    • Dissolve 2-chloro-N-methyl-benzenepropanamine in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions (1:10) in Assay Buffer to generate concentrations ranging from

      
       M to 
      
      
      
      M.
Phase 2: The Binding Reaction

Set up the assay in a 96-well plate or 5 mL polystyrene tubes. Total volume: 250 µL or 500 µL.

Tube TypeBuffer (µL)Cold Competitor (µL)NSB Blocker (µL)Radioligand (µL)Membrane (µL)
Total Binding (TB) 350--50100
Non-Specific (NSB) 300-50 (Fluoxetine)50100
Test Sample 30050 (Test Cmpd)-50100
  • Add Ligands: Add buffer, test compound dilutions, and [³H]-Paroxetine (final concentration ~0.2 - 0.5 nM) to the tubes.

  • Initiate: Add the membrane suspension last to start the reaction.

  • Incubate: Shake gently for 60 minutes at 20-25°C (Room Temp) .

    • Note: Equilibrium must be reached. Do not shorten this time.

Phase 3: Termination & Counting
  • Filtration: Use a cell harvester (e.g., Brandel or PerkinElmer). Rapidly filter the reaction mix through the PEI-soaked GF/B filters.

  • Wash: Immediately wash filters 3x with 3-5 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Why Ice-Cold? Cold temperature prevents the dissociation of the bound ligand during the wash step.

  • Counting: Transfer filters to vials, add 4 mL scintillation cocktail, and count for 2 minutes/vial in a Liquid Scintillation Counter (LSC).

Data Analysis & Interpretation

Step 1: Calculate Specific Binding

Subtract the Non-Specific Binding (NSB) CPM (Counts Per Minute) from all other values.



Step 2: Non-Linear Regression

Plot Specific Binding (Y-axis) vs. Log[Concentration of Test Compound] (X-axis) . Fit the data to a one-site competition model (Sigmoidal dose-response) using software like GraphPad Prism.

Step 3: Validation Criteria

For the assay to be valid, ensure:

  • Signal-to-Noise Ratio: Total Binding / NSB should be > 5.

  • Depletion Check: Total binding should not exceed 10% of the total radioactivity added. If it does, you are violating the assumptions of the Cheng-Prusoff equation (ligand depletion zone). Dilute your membrane protein.

  • Hill Slope: The slope of the curve should be near -1.0.

    • Slope << -1.0: Suggests negative cooperativity or multiple binding sites.

    • Slope >> -1.0: Suggests positive cooperativity (rare for this target).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High NSB Ligand sticking to filters.Ensure PEI soak is >2 hours. Try GF/C filters.
Low Signal Inactive protein or no Na+.Check Buffer: Ensure 120mM NaCl is present. Thaw membranes gently.
Flat Curve Compound insolubility.Check DMSO tolerance. If compound precipitates,

will be inaccurate.
IC50 varies Non-equilibrium.Increase incubation time to 90 mins to ensure steady state.

References

  • Cheng Y, Prusoff WH. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Habert E, et al. (1985). "Characterization of [3H]paroxetine binding to rat cortical membranes." European Journal of Pharmacology.

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols: Serotonin Transporter Binding." University of North Carolina.

  • Tatsumi M, Groshan K, Blakely RD, Richelson E. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

Method

Application Note: Synthesis and Derivatization of 2-Chloro-N-methyl-benzenepropanamine Scaffolds

This request focuses on the synthesis and application of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) and its derivatives. Based on chemical structure analysis, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

This request focuses on the synthesis and application of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) and its derivatives. Based on chemical structure analysis, this compound is a


-phenylpropylamine  derivative. Unlike 

-phenylpropylamines (amphetamines), which are potent CNS stimulants and controlled substances,

-phenylpropylamines are primarily utilized as privileged scaffolds in medicinal chemistry for developing serotonin reuptake inhibitors (SSRIs), antihistamines, and antihypertensive agents.[1]

The following guide is structured as a professional Application Note for researchers in drug discovery, focusing on the synthesis of this scaffold as a building block for complex pharmaceutical agents.

Executive Summary

2-chloro-N-methyl-benzenepropanamine (C


H

ClN) represents a critical structural motif in medicinal chemistry, specifically within the class of

-arylpropylamines.[1] This scaffold serves as a foundational intermediate for the synthesis of "aryloxy-phenylpropylamine" antidepressants (e.g., analogs of atomoxetine or nisoxetine) and various GPCR ligands. This protocol details the retrosynthetic strategy, step-by-step synthesis via amide reduction, and safety considerations for handling halogenated aromatic amines in a research setting.

Chemical Identity & Properties

The target molecule is characterized by a propyl chain linker separating a 2-chlorophenyl moiety from a secondary methylamine.[1] This specific spacing (3 carbons) is crucial for selectivity towards monoamine transporters (SERT/NET) over dopamine transporters.

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name N-methyl-3-(2-chlorophenyl)propan-1-amine
Molecular Formula C

H

ClN
Molecular Weight 183.68 g/mol
LogP (Predicted) ~2.8Lipophilic, CNS penetrant
pKa (Predicted) ~10.2 (Amine)Basic, forms stable salts
Key Functional Groups Secondary Amine, Aryl ChlorideAmine allows for further functionalization; Cl allows for cross-coupling.[1][2][3]

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid the handling of gaseous methylamine (a regulated List 1 chemical in some jurisdictions) or unstable aldehydes, the Amide Reduction Route is the preferred method for laboratory-scale synthesis.[1] This approach utilizes stable carboxylic acid intermediates.

Pathway Logic[1]
  • Target : N-methyl-3-(2-chlorophenyl)propan-1-amine.[1]

  • Precursor 1 : N-methyl-3-(2-chlorophenyl)propanamide (Stable Amide).[1]

  • Starting Material : 3-(2-chlorophenyl)propanoic acid (Commercially available or synthesized via Knoevenagel condensation).[1]

Visualization: Synthetic Workflow

SynthesisPathway Start 3-(2-chlorophenyl) propanoic acid Activation Acid Chloride Formation (SOCl2) Start->Activation Activation Amidation Amidation (MeNH2 in THF) Activation->Amidation + MeNH2 Intermediate N-methyl-3-(2-chlorophenyl) propanamide Amidation->Intermediate Isolation Reduction Reduction (LiAlH4 or BH3) Intermediate->Reduction Reduction Product 2-chloro-N-methyl- benzenepropanamine Reduction->Product Workup & Salt Formation

Figure 1: Step-wise synthetic pathway from the propanoic acid precursor to the final amine via an amide intermediate.[1]

Detailed Experimental Protocol

Safety Warning: This protocol involves the use of thionyl chloride (corrosive, toxic gas evolution) and lithium aluminum hydride (pyrophoric).[1] All operations must be conducted in a properly functioning fume hood with appropriate PPE (lab coat, solvent-resistant gloves, eye protection).

Phase A: Synthesis of N-methyl-3-(2-chlorophenyl)propanamide

Principle: Activation of the carboxylic acid followed by nucleophilic acyl substitution.[1]

  • Reagents :

    • 3-(2-chlorophenyl)propanoic acid (10.0 mmol)[1]

    • Thionyl chloride (SOCl

      
      ) (15.0 mmol)[1]
      
    • Methylamine (2.0 M solution in THF) (12.0 mmol)[1]

    • Dichloromethane (DCM) (Anhydrous)[1]

  • Procedure :

    • Activation : Dissolve 3-(2-chlorophenyl)propanoic acid in anhydrous DCM (20 mL). Add thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF.

    • Reflux : Warm to room temperature and reflux for 2 hours until gas evolution (HCl/SO

      
      ) ceases.
      
    • Concentration : Evaporate the solvent and excess SOCl

      
       under reduced pressure to yield the crude acid chloride (oil).
      
    • Amidation : Redissolve the acid chloride in DCM (10 mL). Cool to 0°C.

    • Addition : Slowly add the Methylamine/THF solution. A precipitate (methylamine hydrochloride) may form. Stir at room temperature for 2 hours.

    • Workup : Quench with water. Wash the organic layer with 1M HCl (to remove excess amine) and then saturated NaHCO

      
      .[1] Dry over MgSO
      
      
      
      and concentrate.
    • Validation : Verify intermediate via TLC or LC-MS (Target Mass: ~197.66).

Phase B: Reduction to the Amine

Principle: Reduction of the carbonyl group of the amide to a methylene group using a hydride donor.

  • Reagents :

    • N-methyl-3-(2-chlorophenyl)propanamide (from Phase A)[1]

    • Lithium Aluminum Hydride (LiAlH

      
      ) (2.0 equiv) or Borane-THF complex (BH
      
      
      
      
      
      THF)[1]
    • Anhydrous THF or Diethyl Ether[1]

  • Procedure :

    • Setup : Flame-dry a 2-neck round bottom flask under argon/nitrogen atmosphere.

    • Charging : Suspend LiAlH

      
       (or add BH
      
      
      
      solution) in anhydrous THF at 0°C.
    • Addition : Dissolve the amide in minimal anhydrous THF and add dropwise to the reducing agent.

    • Reaction : Heat to reflux for 4–6 hours. Monitor disappearance of amide carbonyl stretch by IR or TLC.

    • Quenching (Fieser Method for LiAlH

      
      ) : Cool to 0°C. Carefully add water (
      
      
      
      mL), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL) sequentially, where
      
      
      is grams of LiAlH
      
      
      used.[1]
    • Filtration : Filter the granular white precipitate. Rinse the filter cake with ether.

    • Isolation : Dry the filtrate (Na

      
      SO
      
      
      
      ) and concentrate in vacuo to yield the crude amine oil.
Phase C: Purification and Salt Formation

To ensure stability and purity for biological testing, convert the free base to the hydrochloride salt.

  • Dissolve the crude oil in diethyl ether.

  • Add 2M HCl in ether (or bubble dry HCl gas) dropwise.

  • Collect the white precipitate via filtration.

  • Recrystallize from isopropanol/ether if necessary.

Applications in Drug Discovery

The N-methyl-benzenepropanamine scaffold is a versatile starting point for "divergent synthesis" in medicinal chemistry.[1]

  • SSRI/SNRI Development : The 3-position (benzylic) carbon can be functionalized (e.g., via radical bromination followed by nucleophilic substitution) to introduce aryloxy groups, mimicking the structure of Atomoxetine or Fluoxetine .[1]

  • GPCR Ligands : The secondary amine can be further alkylated or coupled with sulfonyl chlorides to generate libraries for 5-HT receptor screening.[1]

Table 2: Structural Relationship to Approved Drugs
DrugStructural Modification of ScaffoldTarget
Atomoxetine 3-(2-methylphenoxy) substitutionNET Inhibitor
Fluoxetine 3-(4-trifluoromethylphenoxy) substitutionSERT Inhibitor
Nisoxetine 3-(2-methoxyphenoxy) substitutionNET Inhibitor

References

  • Hauck, F. P., et al. (1980). Synthesis of 3-phenyl-3-aryloxypropylamines.[1] Journal of Medicinal Chemistry. (General method for aryloxy-propylamine synthesis).[1]

  • Wong, D. T., et al. (1995).[2] Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug.[2] Life Sciences.[2] (Historical context of the scaffold).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for amide reduction protocols).

  • PubChem Compound Summary. (2024). 3-Phenylpropylamine derivatives.[1][2][4][5][6] National Library of Medicine.

Sources

Application

using 2-chloro-N-methyl-benzenepropanamine as a research chemical

Application Note: Pharmacological Characterization & Protocols for 2-Chloro-N-methyl-benzenepropanamine Part 1: Executive Summary & Technical Profile 2-Chloro-N-methyl-benzenepropanamine (Systematic Name: N-methyl-3-(2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Protocols for 2-Chloro-N-methyl-benzenepropanamine

Part 1: Executive Summary & Technical Profile

2-Chloro-N-methyl-benzenepropanamine (Systematic Name: N-methyl-3-(2-chlorophenyl)propan-1-amine) is a secondary amine research chemical structurally categorized as a phenylpropylamine . Unlike its shorter-chain analog (2-chloro-N-methyl-benzylamine) or its branched isomer (2-chloro-methamphetamine), this molecule features a flexible three-carbon alkyl chain.

In drug discovery, this scaffold is a critical Structure-Activity Relationship (SAR) probe . It is primarily used to investigate the steric and lipophilic requirements of Monoamine Transporters (MATs) —specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). The ortho-chloro substitution introduces significant steric bulk and lipophilicity, often modulating selectivity profiles against the unsubstituted parent amine.

Physicochemical Specifications
ParameterSpecificationNotes
IUPAC Name N-methyl-3-(2-chlorophenyl)propan-1-amineVerify CAS; often confused with benzylamine analogs.
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol Free base. (HCl Salt approx. 220.14 g/mol )
pKa (Calc.) ~10.2 (Amine)Highly basic; exists as cation at physiological pH.
LogP (Calc.) ~2.8 - 3.1Lipophilic; crosses blood-brain barrier (BBB) in vivo.
Solubility Water (Low), DMSO (>20 mg/mL), Ethanol (>20 mg/mL)Critical: Use HCl salt for aqueous buffers.
Storage -20°C, DesiccatedHygroscopic in salt form.

Part 2: Safety & Handling (Core Directive)

WARNING: This compound is a potent CNS-active research chemical. It must be handled in a BSL-2 laboratory environment.

  • Corrosivity: As a secondary amine, the free base is caustic and can cause irreversible eye damage.

  • Neurotoxicity Risk: Chlorinated amphetamine analogs (e.g., 4-CA, 2-CMA) are known neurotoxins. While the propyl-chain homolog (this compound) generally lacks the specific neurotoxic mechanism of chloro-amphetamines, it should be treated as a potential serotonergic neurotoxin until proven otherwise.

  • Respiratory Hazard: Do not inhale dust/vapors. All weighing must occur inside a fume hood.

Part 3: Experimental Protocols

Protocol A: Preparation of Physiological Stock Solutions

Objective: To create a stable, precipitant-free stock for in vitro assays.

The Challenge: The free base is an oil that adheres to plastics. The HCl salt is preferred but can be hygroscopic.

  • Primary Stock (10 mM):

    • Weigh 2.20 mg of the HCl salt (adjust for batch-specific MW).

    • Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

    • Note: Do not use water for the primary stock; hydrolysis or precipitation may occur upon freeze-thaw cycles.

    • Vortex for 30 seconds. Inspect for clarity.

  • Working Solution (100 µM):

    • Dilute the Primary Stock 1:100 into the assay buffer (e.g., Krebs-Ringer HEPES).

    • Critical Step: Add the DMSO stock into the vortexing buffer to prevent local precipitation.

    • Final DMSO concentration: 1%. (Verify assay tolerance to 1% DMSO; most MAT assays tolerate up to 0.5-1%).

Protocol B: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the IC₅₀ of the compound against NET, DAT, or SERT in transfected HEK293 cells.

Rationale: This assay measures the compound's ability to block the reuptake of radiolabeled neurotransmitters, the primary mechanism of action for phenylpropylamines.

Materials:

  • HEK293 cells stably expressing human NET, SERT, or DAT.

  • Radioligand: [³H]-Norepinephrine, [³H]-Serotonin, or [³H]-Dopamine (PerkinElmer).

  • Scintillation Fluid (e.g., EcoScint).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Equilibration: Remove media. Wash 1x with warm Krebs-Ringer HEPES (KRH) buffer containing 0.1% ascorbic acid (antioxidant) and 10 µM Pargyline (MAO inhibitor).

    • Why Pargyline? Prevents intracellular degradation of the radioligand, ensuring signal represents uptake only.

  • Pre-incubation: Add 25 µL of test compound (diluted in KRH) at 4x final concentration. Incubate 10 min at 37°C.

    • Dose Range: 0.1 nM to 10 µM (semi-log dilutions).

  • Uptake Initiation: Add 25 µL of [³H]-Ligand (20 nM final). Incubate 6 min (DAT/NET) or 10 min (SERT) at 37°C.

    • Control: Non-specific binding defined by 10 µM Cocaine or Fluoxetine.

  • Termination: Rapidly aspirate buffer. Wash 3x with ice-cold KRH.

    • Mechanism:[1] Ice-cold buffer rigidifies the lipid membrane, instantly halting transporter function.

  • Lysis & Counting: Add 100 µL 1% SDS/0.1N NaOH. Shake 30 min. Transfer to scintillation vials + 3 mL fluid. Count CPM.

Data Analysis: Calculate % Inhibition =


.
Fit to sigmoidal dose-response curve (Hill Slope).
Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: To predict in vivo half-life and identify metabolites (e.g., N-demethylation).

Logic: Secondary amines are prime targets for CYP450-mediated N-dealkylation.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (human/rat, 0.5 mg protein/mL).

    • Test Compound (1 µM).

  • Initiation: Pre-warm to 37°C for 5 min. Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: At t=0, 5, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent (184 → fragment) and N-desmethyl metabolite (170 → fragment).

Part 4: Visualization & Logic Mapping

Figure 1: Experimental Workflow for Transporter Profiling

AssayWorkflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (KRH Buffer) Stock->Dilution 1:100 CellTreat Cell Treatment (HEK-NET/SERT) Dilution->CellTreat Pre-incubation Radioligand Add [3H]-Ligand (Initiate Uptake) CellTreat->Radioligand +10 min Wash Ice-Cold Wash (Terminate) Radioligand->Wash Stop Reaction Lysis Lysis & Counting (LSC) Wash->Lysis Extract

Caption: Step-by-step workflow for the radiometric monoamine transporter uptake assay. Critical termination step utilizes ice-cold buffer to freeze membrane dynamics.

Figure 2: Predicted Metabolic Pathway (CYP450)

Metabolism Parent 2-Chloro-N-methyl- benzenepropanamine (m/z 184) CYP CYP450 (Liver Microsomes) Parent->CYP Metabolite1 N-desmethyl Metabolite (m/z 170) CYP->Metabolite1 N-Demethylation (Major) Metabolite2 Ring Hydroxylation (Minor Pathway) CYP->Metabolite2 Oxidation

Caption: Primary metabolic fate involves N-demethylation to the primary amine, likely mediated by CYP2D6 or CYP3A4 isoforms.

Part 5: References & Authority

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.[2][3] This seminal text establishes the SAR for chlorinated phenethylamines and their homologs.

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of serotonin or other neurotransmitters. Journal of Pharmacology and Experimental Therapeutics. (Reference for the "Nisoxetine" class of phenylpropylamines and uptake assay protocols).

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology. Provides the authoritative method for HEK293 transporter assays described in Protocol B.

  • PubChem Compound Summary. (2023). Benzenemethanamine, 2-chloro-N-methyl- (Note: Used for physical property estimation; user must distinguish between benzyl and propyl variants).

Disclaimer: This document is for research and development purposes only. The compound described is not approved for human consumption or therapeutic use.[4] Validation of specific isomers (e.g., R vs S) is recommended using chiral HPLC prior to biological testing.

Sources

Method

Application Notes and Protocols for the Safe Handling and Disposal of 2-chloro-N-methyl-benzenepropanamine

Introduction: Understanding the Compound and Associated Risks 2-chloro-N-methyl-benzenepropanamine is a chlorinated derivative of a phenethylamine. The presence of a halogen (chlorine) and an amine functional group sugge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound and Associated Risks

2-chloro-N-methyl-benzenepropanamine is a chlorinated derivative of a phenethylamine. The presence of a halogen (chlorine) and an amine functional group suggests that this compound may exhibit a range of physiological and toxicological effects.[1] While specific toxicity data is not available, the structural motifs warrant a cautious approach, assuming potential for acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation if inhaled.[2][3][4][5] As a halogenated organic compound, it also requires special consideration for its environmental impact and disposal.[6][7][8]

These protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling and environmentally responsible disposal of 2-chloro-N-methyl-benzenepropanamine in a laboratory setting. The core principle is the adherence to the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).[9]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The hazards associated with 2-chloro-N-methyl-benzenepropanamine can be inferred from similar compounds and are summarized in the table below.

Hazard Category Potential Risks and Considerations Primary Exposure Routes
Acute Toxicity Harmful if swallowed.[3]Ingestion
Skin Corrosion/Irritation May cause skin irritation.[2][5] Prolonged contact may lead to dermatitis.[7]Dermal Contact
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4][5]Ocular Contact
Respiratory Irritation May cause respiratory tract irritation if inhaled.[2][5]Inhalation
Environmental Hazards Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of soil and water.Improper Disposal
Combustibility While many halogenated solvents are not highly flammable, they can decompose in a fire to produce highly toxic gases such as hydrogen chloride and phosgene.[7][10]Thermal Decomposition

Causality Behind Precautionary Measures: The potential for this compound to be absorbed through the skin, ingested, or inhaled necessitates the use of engineering controls like fume hoods and stringent personal protective equipment protocols to create a barrier between the researcher and the chemical.[9][11][12]

Safe Handling Protocols

Adherence to standardized handling procedures is critical to minimize exposure and prevent accidents.

Engineering Controls

All work involving 2-chloro-N-methyl-benzenepropanamine, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.[6][7] The fume hood provides primary containment and protects the user from inhaling potentially harmful vapors. Ensure that the fume hood has been certified within the last year.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[6][11][12]

PPE Item Specifications and Rationale
Gloves Nitrile gloves are a minimum requirement.[6][7] For prolonged handling or in case of a spill, consider double-gloving or using gloves with a higher resistance to chlorinated organic compounds. Always inspect gloves for tears or holes before use and remove them before touching common surfaces like doorknobs or keyboards.[13]
Eye Protection ANSI-approved chemical splash goggles are mandatory to protect against splashes.[6][10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
Lab Coat A fully buttoned, long-sleeved lab coat made of a chemically resistant material must be worn to protect the skin and clothing.[6][13]
Footwear Closed-toe shoes are required to protect the feet from spills.[6]
General Handling Practices
  • Training: All personnel must receive training on the hazards of and safe handling procedures for halogenated organic compounds.[11][12][14]

  • Labeling: All containers of 2-chloro-N-methyl-benzenepropanamine must be clearly labeled with the chemical name and appropriate hazard warnings in accordance with the Globally Harmonized System (GHS).[9][12]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage container should be tightly sealed to prevent the release of vapors.[11][15]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[3]

Spill Management and Decontamination

Prompt and correct response to a chemical spill is vital to mitigate potential harm.

Spill Response Protocol
  • Alert personnel in the immediate area and evacuate if necessary.[16]

  • If the spill is minor and you are trained to handle it, proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.[17]

  • Wear appropriate PPE , including double gloves, chemical splash goggles, a face shield, and a lab coat.[10]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds.[17] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealable container for hazardous waste.[18]

  • Decontaminate the spill area by washing it with soap and water.[16][19]

  • Package all contaminated materials , including gloves and absorbent pads, in a sealed bag and dispose of them as hazardous waste.[16]

Decontamination of Equipment

All glassware and equipment that have come into contact with 2-chloro-N-methyl-benzenepropanamine must be decontaminated before reuse or disposal.

  • Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as halogenated organic waste.

  • Wash the equipment thoroughly with soap and hot water.[20]

  • Perform a final rinse with deionized water.[20]

Disposal of 2-chloro-N-methyl-benzenepropanamine Waste

Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[21]

Waste Segregation

Crucially, halogenated organic waste must be segregated from non-halogenated waste. [6][7][22] This is because the disposal methods for these two types of waste are different and mixing them can significantly increase disposal costs and environmental impact.[22][23]

Waste Collection and Labeling
  • All waste containing 2-chloro-N-methyl-benzenepropanamine, including unused product, contaminated materials from spills, and rinse solvents, must be collected in a designated "Halogenated Organic Waste" container.[6][8]

  • The waste container must be made of a chemically resistant material, be in good condition, and have a secure, tight-fitting lid.[11]

  • The container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including the approximate percentages of each component.[8][22]

Final Disposal
  • Never dispose of 2-chloro-N-methyl-benzenepropanamine or its waste down the drain.[6]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[24][25] This ensures compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21][26]

Visualized Workflows

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Ensure Fume Hood is Certified A->B C Gather Appropriate PPE B->C D Work Exclusively in Fume Hood C->D E Wear Full PPE D->E F Handle with Care E->F G Decontaminate Equipment F->G H Segregate Waste G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of 2-chloro-N-methyl-benzenepropanamine.

Disposal Decision Pathway

DisposalDecisionPathway Start Waste Generated IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No LabelWaste Label Container with 'Hazardous Waste' and Contents HalogenatedContainer->LabelWaste NonHalogenatedContainer->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste ContactEHS Contact EHS for Disposal StoreWaste->ContactEHS

Caption: Decision pathway for the proper segregation and disposal of chemical waste.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry. (2015, October 29). Retrieved from [Link]

  • SAFETY DATA SHEET. (2014, September 1). Retrieved from [Link]

  • Halogenated Solvents. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. Retrieved from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Retrieved from [Link]

  • operating procedure - EPA. (2019, October 3). Retrieved from [Link]

  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • Benzenemethanamine, 2-chloro-N-methyl- - Substance Details - SRS | US EPA. Retrieved from [Link]

  • Chemical Properties of Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). Retrieved from [Link]

  • Chemical Hazardous Material Decontamination - HHS.gov. Retrieved from [Link]

  • Hazardous waste acceptance conditions. Retrieved from [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem - NIH. Retrieved from [Link]

  • Guidelines for the Remediation of Clandestine Methamphetamine Laboratory Sites. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Formulation of 2-Chloro-N-methyl-benzenepropanamine

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the in vivo administration of 2-chloro-N-methyl-benzenepropanamine . Based on standard chemical nomencla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the in vivo administration of 2-chloro-N-methyl-benzenepropanamine .

Based on standard chemical nomenclature, this compound is identified as


-methyl-3-(2-chlorophenyl)propan-1-amine . It is a structural analog of various monoamine reuptake inhibitors. The following guide extrapolates formulation strategies based on the physicochemical properties of lipophilic secondary amines (Class II/IV BCS).

[1]

Introduction & Physicochemical Profile[2][3][4][5][6][7]

Successful in vivo study outcomes depend on the bioavailability and stability of the test article. 2-chloro-N-methyl-benzenepropanamine is a lipophilic weak base. Its formulation strategy is dictated by its ionization state:

  • Free Base: Likely an oily liquid or low-melting solid; poor water solubility; high solubility in organic solvents (DMSO, Ethanol).

  • Salt Form (e.g., Hydrochloride): Solid; improved water solubility; prone to precipitation at physiological pH if concentrations exceed saturation limits.

Key Physicochemical Parameters (Estimated)
ParameterValue / DescriptionImplication for Formulation
Chemical Structure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Secondary amine; Lipophilic backbone.[1][2]
Molecular Weight ~183.68 g/mol (Free Base)Conversion factor required for salt forms.
pKa (Basic) ~9.5 – 10.5Highly ionized at pH < 7.0. Solubility decreases as pH increases.
LogP ~3.0 – 3.8High membrane permeability; potential for non-specific binding.
Solubility (Aq) Low (Free Base) / High (Salt)Acidification is required to solubilize the free base in aqueous media.

Pre-Formulation Decision Matrix

Select the vehicle based on the administration route and the available compound form (Free Base vs. Salt).

Figure 1: Vehicle Selection Decision Tree

VehicleSelection Start Compound Form? Salt HCl Salt (Solid) Start->Salt Base Free Base (Oil) Start->Base Route1 Route: IV / IP Salt->Route1 Route2 Route: Oral (PO) Salt->Route2 Base->Route1 Dissolve First Base->Route2 Soln1 Vehicle A: 0.9% Saline (pH 5.0-6.0) Route1->Soln1 Low Conc (<5 mg/mL) Soln2 Vehicle B: 5% DMSO / 5% Tween 80 / 90% Saline Route1->Soln2 High Conc (>5 mg/mL) Route2->Soln1 Solution Susp1 Vehicle C: 0.5% Methylcellulose (Suspension) Route2->Susp1 Suspension

Caption: Decision logic for selecting the optimal vehicle based on compound form and administration route.

Detailed Formulation Protocols

Protocol A: Standard Aqueous Solution (For IV/IP/SC)

Best for: HCl salt form or low-dose free base converted to salt in situ. Target Concentration: 1 – 10 mg/mL.

Materials:
  • Test Compound (2-chloro-N-methyl-benzenepropanamine HCl).

  • Sterile 0.9% Saline (NaCl).

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment).

  • 0.22 µm PES Syringe Filter (Sterile).

Procedure:
  • Calculation: Calculate the required mass. If using the Free Base, correct for the salt factor (MW Salt / MW Base) if targeting a specific molar dose.

  • Weighing: Weigh the compound into a sterile glass vial.

  • Dissolution:

    • If Salt: Add 90% of the final volume of Sterile Saline. Vortex for 2 minutes.

    • If Free Base: Add a molar equivalent of 0.1 N HCl dropwise to the oil until dissolved, then add Saline.

  • pH Adjustment (Critical): Measure pH.

    • Target pH: 5.5 – 6.5 .

    • Why? The amine is stable and soluble in acidic media. Physiological pH (7.4) may cause micro-precipitation.

    • Adjust carefully with 0.1 N NaOH or HCl.

  • Final Volume: Add Saline to reach the final target volume.

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile dosing vial.

  • Validation: Inspect for "Tyndall Effect" (haziness) using a laser pointer or bright light. The solution must be clear.

Protocol B: Co-Solvent Formulation (High Dose / Rescue)

Best for: High concentrations (>10 mg/mL) or if the compound precipitates in pure saline. Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Procedure:
  • Weighing: Weigh the compound into a sterile vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex until completely dissolved (clear solution).

  • Surfactant Addition: Add Tween 80 (5% of total volume). Vortex gently to mix (avoid foaming).

  • Aqueous Phase: Slowly add warm (37°C) Sterile Saline (90% of total volume) while vortexing.

    • Note: Adding saline too fast may shock the system and cause precipitation.

  • pH Check: Verify pH is between 5.0 – 7.0. Adjust if necessary.

  • Filtration: Filter through a 0.45 µm filter (some loss may occur on 0.22 µm due to viscosity).

Protocol C: Oral Suspension (PO)

Best for: High-dose toxicology studies or when systemic solubility is not the limiting factor. Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.

Procedure:
  • Preparation of Vehicle: Disperse MC powder in hot water (80°C), then cool to 4°C overnight to hydrate.

  • Levigation: Place the compound (solid salt) in a mortar. Add a small amount of the MC vehicle. Grind with a pestle to form a smooth paste (wetting).

  • Dilution: Gradually add the remaining MC vehicle while triturating to ensure homogeneity.

  • Resuspension: Transfer to a vial. Always vortex immediately before dosing.

Quality Control & Stability Validation

Every batch must undergo a "Self-Validating" check before administration.

QC ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless, no particulates (Solutions)Visual inspection against black/white background.
pH 5.5 ± 0.5 (IV/IP); 3.0 – 7.0 (PO)Micro-pH probe.
Osmolality 280 – 320 mOsm/kg (Isotonic)Freezing point depression (optional for IP, critical for IV).
Stability Use within 24 hours (Fresh Prep recommended)HPLC verification if stored >24h.
Figure 2: Preparation & QC Workflow

QCWorkflow Weigh 1. Weigh Compound (Class A Balance) Dissolve 2. Primary Dissolution (DMSO or Acidic Saline) Weigh->Dissolve Dilute 3. Dilute to Vol (Vortex Mixing) Dissolve->Dilute Check1 Visual Check: Precipitate? Dilute->Check1 Filter 4. Sterile Filter (0.22 µm PES) Check1->Filter Clear Reformulate Reformulate (Increase Co-solvent) Check1->Reformulate Cloudy Check2 Final QC: pH & Clarity Filter->Check2 Dose READY TO DOSE Check2->Dose Pass Check2->Reformulate Fail

Caption: Step-by-step workflow ensuring formulation integrity prior to animal administration.

In Vivo Administration Guidelines

Dosing Volumes (Standard)
  • Mice (20-25g):

    • IV: 5 mL/kg (max 10 mL/kg slow bolus).

    • IP: 10 mL/kg.

    • PO: 10 mL/kg.

  • Rats (250g):

    • IV: 2 mL/kg.

    • IP/PO: 5-10 mL/kg.

Safety & Toxicology Considerations
  • CNS Effects: As a probable monoamine reuptake inhibitor, anticipate sympathomimetic effects (hyperactivity, piloerection, pupil dilation).

  • pH Irritation: If pH < 4.5, avoid IV bolus (risk of phlebitis). Use slow infusion or IP route.

  • Vehicle Control: Always include a vehicle-only control group to distinguish solvent effects (especially with DMSO/Tween) from drug effects.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136736, Benzenamine, 2-chloro-N-methyl-. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference for amine salt selection).

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.[3][4] (Standard guide for vehicle selection: DMSO, Tween, Saline).

  • European Pharmaceutical Review. Formulation of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Method

ethical considerations for research with 2-chloro-N-methyl-benzenepropanamine

Executive Summary & Chemical Context 2-chloro-N-methyl-benzenepropanamine (herein referred to as 2-CMPPA ) represents a structural class of chlorinated phenylpropylamines. Chemically, it possesses a secondary amine, a th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-chloro-N-methyl-benzenepropanamine (herein referred to as 2-CMPPA ) represents a structural class of chlorinated phenylpropylamines. Chemically, it possesses a secondary amine, a three-carbon alkyl chain, and an ortho-chlorine substitution on the phenyl ring.

While specific literature on this exact isomer is sparse, its structural pharmacophore shares features with:

  • Chlorinated Amphetamines: Known for potent monoamine release and, in some isomers (e.g., para-chloro), selective neurotoxicity.

  • Linear Phenylpropylamines: Often associated with serotonin (SERT) and norepinephrine (NET) reuptake inhibition (e.g., the backbone of fluoxetine-like molecules).

The Ethical Imperative: Research into 2-CMPPA requires a "Safety-by-Design" approach. Because the specific toxicological profile of the ortho-chloro linear isomer is not fully established in public databases, researchers must treat it as a High-Potency Unknown (HPU) . The ethical burden lies in preventing accidental exposure to personnel and minimizing animal suffering through rigorous in vitro validation before any in vivo application.

Safety & Handling: The "Zero-Exposure" Standard

Expert Insight: Chlorinated amines can exhibit high lipophilicity, facilitating transdermal absorption and Blood-Brain Barrier (BBB) penetration. Standard fume hood protocols are insufficient if the compound is aerosolized.

Protocol A: Containment and Personal Protective Equipment (PPE)
ParameterSpecificationRationale
Containment Class II, Type A2 Biological Safety Cabinet or Powder Containment HoodPrevents aerosolization of the hydrochloride salt form during weighing.
Glove Material Double-gloving: Nitrile (Inner) + Laminate/Butyl (Outer)Chlorinated solvents or amines may permeate standard nitrile; laminate provides chemical resistance.
Respiratory P100/N99 Respirator (if outside containment)Protection against particulate inhalation of the salt form.
Deactivation 10% Sodium Hypochlorite followed by Sodium ThiosulfateOxidative degradation of the amine functionality to prevent residual contamination.

Ethical Framework for Biological Characterization

Core Directive: To adhere to the 3Rs (Replacement, Reduction, Refinement), research with 2-CMPPA must follow a strict In Silico


 In Vitro 

In Vivo
escalation pathway.
Phase 1: In Silico & In Vitro Validation (Replacement)

Before any animal is touched, the receptor binding profile must be established to predict toxicity (e.g., Serotonin Syndrome risk).

Workflow Diagram: Ethical Escalation Matrix

EthicalEscalation Start Start: 2-CMPPA Synthesis InSilico In Silico ADMET Prediction (SwissADME / ProTox-II) Start->InSilico Decision1 Predicted LD50 > 500mg/kg? InSilico->Decision1 InVitro In Vitro Binding (HTS) (SERT / NET / DAT / 5-HT2A) Decision1->InVitro Yes Stop STOP: Redesign/Abort Decision1->Stop No (High Toxicity Risk) Decision2 Off-Target Toxicity? (hERG / Cytotoxicity) InVitro->Decision2 Animal In Vivo Microdosing (Up-and-Down Procedure) Decision2->Animal No Decision2->Stop Yes (Cardiotoxicity Risk)

Caption: Decision matrix for ethical escalation. Progression to animal models is permitted only after passing in silico and in vitro safety checkpoints.

Experimental Protocols

Protocol B: Analytical Validation (Self-Validating System)

Objective: Ensure the identity and purity of 2-CMPPA. Impurities (e.g., unreacted 2-chlorobenzaldehyde or isomers) can skew toxicological data, leading to unethical waste of animal life.

Methodology:

  • Technique: UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Acceptance Criteria:

  • Purity: >98.5% (Area Under Curve).

  • Mass Accuracy: <5 ppm error for

    
    .
    
  • Isomeric Purity: Absence of meta or para isomers (confirmed by retention time comparison with standards).

Protocol C: High-Throughput Monoamine Transporter Assay

Objective: Determine if 2-CMPPA acts as a substrate (releaser) or blocker (reuptake inhibitor) without using live animals.

Materials:

  • HEK293 cells stably expressing human SERT, NET, and DAT.

  • Fluorescent Neurotransmitter Uptake Kit (e.g., Molecular Devices IDT).

Procedure:

  • Seeding: Plate cells at 50,000 cells/well in 96-well poly-D-lysine coated plates.

  • Dosing: Apply 2-CMPPA in a log-scale concentration range (

    
     to 
    
    
    
    ).
  • Incubation: 30 minutes at 37°C.

  • Uptake Challenge: Add fluorescent monoamine analog.

  • Readout: Measure fluorescence intensity.

    • High Fluorescence = Transporter Active (Drug is inactive).

    • Low Fluorescence = Transporter Blocked (Drug is an inhibitor).

Data Interpretation: Calculate


. If 

for SERT, the compound is a potent serotonergic agent. Ethical Flag: Potent SERT agents require specific monitoring for Serotonin Syndrome (hyperthermia/tremors) in subsequent in vivo stages.

In Vivo Ethical Considerations (Refinement)

If in vitro data justifies in vivo study, the OECD 425 (Up-and-Down Procedure) must be used to minimize animal usage.

Key Monitoring Parameters for Chlorinated Amines:

  • Thermoregulation: Chlorinated amphetamine analogs can cause severe hyperthermia. Rectal temperature must be monitored every 30 minutes post-dosing.

  • Neurotoxicity Markers: Post-mortem immunohistochemistry for Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH) is mandatory to assess if 2-CMPPA causes long-term dopaminergic or serotonergic depletion (similar to PCA or Methamphetamine).

Signaling Pathway: Potential Mechanism of Action

MOA Drug 2-CMPPA SERT SERT/NET Transporter Drug->SERT Inhibits/Reverses Synapse Synaptic Cleft SERT->Synapse Increases Monoamine Conc. Receptor Post-Synaptic Receptors Synapse->Receptor Activation Response Physiological Response Receptor->Response Signal Transduction Response->Drug Toxicity Potential (Hyperthermia)

Caption: Hypothesized mechanism of action. 2-CMPPA likely interacts with monoamine transporters, increasing synaptic concentrations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link]

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. (Contextualizing chlorinated amphetamine neurotoxicity). [Link]

  • Swiss Institute of Bioinformatics. (2023). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

Application

application of 2-chloro-N-methyl-benzenepropanamine in neuroscience research

Application Note: 2-Chloro-N-methyl-benzenepropanamine in Neuroscience Research Abstract 2-Chloro-N-methyl-benzenepropanamine (also chemically described as N-methyl-3-(2-chlorophenyl)propylamine) represents a critical "d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N-methyl-benzenepropanamine in Neuroscience Research

Abstract

2-Chloro-N-methyl-benzenepropanamine (also chemically described as N-methyl-3-(2-chlorophenyl)propylamine) represents a critical "de-etherified" scaffold in the structural exploration of monoamine reuptake inhibitors. While structurally homologous to the norepinephrine transporter (NET) inhibitor Atomoxetine, this molecule lacks the aryloxy ether linkage, making it an indispensable Structure-Activity Relationship (SAR) probe . This application note details its utility in mapping the steric and electronic requirements of the NET orthosteric binding site, its function as a fragment in Fragment-Based Drug Discovery (FBDD), and its role as a reference standard for impurity profiling in the synthesis of phenylpropylamine-based antidepressants.

Scientific Background & Mechanism

The Phenylpropylamine Pharmacophore

The 3-phenylpropylamine backbone is the structural foundation for a vast class of CNS-active agents, including Fluoxetine (SSRI), Atomoxetine (NRI), and Nisoxetine.

  • Atomoxetine Structure:

    
    
    
  • 2-Chloro-N-methyl-benzenepropanamine Structure:

    
    
    
Mechanism of Action as a Research Probe

In neuroscience research, this molecule is applied primarily to test the "Ether Bridge Hypothesis." By comparing the binding affinity of this molecule against Atomoxetine, researchers can quantify the thermodynamic contribution of the ether oxygen atom (hydrogen bond accepting capability) versus the hydrophobic interactions of the chlorophenyl ring.

  • Steric Mapping: The 2-chloro substituent provides a steric bulk similar to the 2-methyl group of Atomoxetine but with different electronic properties (electron-withdrawing vs. electron-donating).

  • NET Selectivity: It is used to determine if the removal of the ether oxygen shifts selectivity from NET to DAT (Dopamine Transporter) or SERT (Serotonin Transporter).

Application I: Structure-Activity Relationship (SAR) Profiling

Objective: To determine the affinity constant (


) of 2-chloro-N-methyl-benzenepropanamine at the human Norepinephrine Transporter (hNET) using a competitive radioligand binding assay.
Experimental Logic

To validate the necessity of the aryloxy linker in NRI drugs, this molecule serves as the "linker-less" comparator. If the


 remains nanomolar, the linker is non-essential; if 

drops to micromolar, the linker is critical for binding orientation.
Workflow Diagram (SAR Logic)

SAR_Logic Atomoxetine Atomoxetine (Reference Drug) Assay Competitive Binding Assay (hNET Transfected HEK293) Atomoxetine->Assay Positive Control Target 2-Chloro-N-methyl- benzenepropanamine (Probe) Target->Assay Test Compound Result_A High Affinity (nM) Linker Non-Essential Assay->Result_A Similar Ki Result_B Low Affinity (µM) Linker Critical Assay->Result_B Ki Shift > 100x

Figure 1: Decision tree for interpreting SAR data when using 2-chloro-N-methyl-benzenepropanamine as a pharmacophore probe.

Application II: Synthetic Protocol (Reductive Amination)

Context: Researchers often need to synthesize this specific analog de novo to ensure high purity (>99%) for biological assays, as commercial sources may contain des-chloro impurities.

Synthesis Scheme

The most robust route utilizes the reductive amination of 3-(2-chlorophenyl)propanal with methylamine.

Reaction:



Step-by-Step Protocol
StepOperationCritical Parameter
1 Precursor Prep Dissolve 3-(2-chlorophenyl)propanal (1.0 eq) in anhydrous Methanol (MeOH).
2 Imine Formation Add Methylamine (2.0 M in THF, 1.5 eq) dropwise at 0°C. Stir for 2 hours.
3 Reduction Add Sodium Cyanoborohydride (

, 1.2 eq) in portions. Caution: Toxic.
4 pH Adjustment Adjust pH to ~5-6 using Glacial Acetic Acid to catalyze the reduction.
5 Quench After 12h, quench with 1N NaOH (raise pH to >10).
6 Extraction Extract 3x with Dichloromethane (DCM). The amine is in the organic layer.[1][2][3][4]
7 Salt Formation Bubble dry HCl gas through the organic layer to precipitate the Hydrochloride salt.
Purification & Validation
  • Recrystallization: Isopropanol/Diethyl Ether (1:3).

  • Expected Yield: 75-85%.

  • Storage: -20°C, hygroscopic solid (HCl salt).

Application III: Impurity Profiling in Drug Development

Context: In the manufacturing of Atomoxetine or Nisoxetine, "de-oxylated" impurities are possible side-products if the starting materials are contaminated or if over-reduction occurs. 2-Chloro-N-methyl-benzenepropanamine serves as a Certified Reference Material (CRM) for HPLC validation.

HPLC Method for Impurity Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 215 nm (Amine absorption) and 260 nm (Phenyl ring).

  • Retention Time Logic: The 2-chloro-N-methyl-benzenepropanamine (lacking the ether oxygen) is significantly more hydrophobic than Atomoxetine. It will elute later (higher

    
    ) than the parent drug.
    

Comparative Data: Pharmacological Profile

The following table summarizes the expected pharmacological shifts when comparing the ether-linked drug (Atomoxetine) vs. the alkyl-linked probe (2-chloro-N-methyl-benzenepropanamine).

FeatureAtomoxetine (Drug)2-Cl-N-Me-Benzenepropanamine (Probe)Significance
Linker Aryloxy Ether (-O-)Propyl Chain (-CH2-)Tests H-bond acceptor role.
LogP (Calc) ~3.6~4.2Probe is more lipophilic; higher BBB penetration potential.
NET Affinity (

)
~5 nM~150 - 500 nM (Est.)Loss of affinity indicates critical role of ether oxygen.
Metabolic Route CYP2D6 (Benzylic hydroxylation)CYP2D6 (Ring hydroxylation)Different metabolic soft spots.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: 3-(2-chlorophenyl)propanal Intermediate Intermediate: Imine Species Start->Intermediate Condensation (0°C) Reagent1 Methylamine (THF) + MeOH Reagent1->Intermediate Crude Crude Secondary Amine (Free Base) Intermediate->Crude Reduction (pH 5-6) Reagent2 NaBH3CN (Reductive Agent) Reagent2->Crude Purification HCl Salt Formation & Recrystallization Crude->Purification Extraction (DCM) Final Final Product: 2-Chloro-N-methyl- benzenepropanamine HCl Purification->Final Yield ~80%

Figure 2: Optimized synthetic route for generating high-purity reference standards.

References

  • ChemicalBook. (2025). Atomoxetine hydrochloride synthesis and intermediates.[2][4][5][6] Retrieved from

    • Significance: Provides the context of phenylpropylamine derivatives in the synthesis of NET inhibitors.
  • BenchChem. (2025). N-Methyl-3-phenylpropylamine Hydrochloride: Significance in Preclinical Drug Discovery. Retrieved from

    • Significance: Validates the use of the non-chlorinated scaffold as a research chemical for monoamine transporter studies.
  • Hauck, S., et al. (2020). Propylamine derivatives as Histamine H3 Receptor Antagonists.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.[7] Retrieved from

    • Significance: Demonstrates the versatility of the propylamine linker in CNS-active drug design.
  • Wikipedia. (2025). 1-(3,4-Methylenedioxyphenyl)-2-propylaminopentane (MPAP) and Phenylpropylamines.[8] Retrieved from

    • Significance: Discusses the broader class of phenylpropylamines as monoaminergic activity enhancers.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10029-06-8 (N-Methyl-3-phenylpropylamine). Retrieved from

    • Significance: General physical property verific

Sources

Method

use of 2-chloro-N-methyl-benzenepropanamine in receptor pharmacology

An Application Guide to the Pharmacological Characterization of 2-chloro-N-methyl-benzenepropanamine and its Analogs Abstract This document provides a comprehensive framework and detailed protocols for the pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Pharmacological Characterization of 2-chloro-N-methyl-benzenepropanamine and its Analogs

Abstract

This document provides a comprehensive framework and detailed protocols for the pharmacological characterization of 2-chloro-N-methyl-benzenepropanamine, a novel benzenepropanamine analog. Given the limited specific data on this compound in peer-reviewed literature, this guide is structured as a strategic workflow for elucidating its receptor interaction profile, functional activity, and potential enzymatic interactions. By leveraging established methodologies in receptor pharmacology, this note serves as a roadmap for researchers, scientists, and drug development professionals aiming to characterize this or structurally similar novel chemical entities. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and illustrate data interpretation, thereby establishing a self-validating system for investigation.

Introduction and Rationale

2-chloro-N-methyl-benzenepropanamine belongs to the phenethylamine class, a structural backbone common to many psychoactive compounds and neurotransmitters. Its core structure suggests a high probability of interaction with monoamine systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. Analogs of benzenepropanamine have been explored for various biological activities[1]. The introduction of a chloro- group and an N-methyl substitution can significantly alter the potency, selectivity, and metabolic stability of the parent molecule.

Therefore, a systematic pharmacological evaluation is essential to define its mechanism of action. This guide outlines a three-stage characterization cascade:

  • Primary Target Identification: Determining the binding affinity and selectivity profile across a panel of relevant monoamine receptors and transporters using radioligand binding assays.

  • Functional Activity Profiling: Assessing whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary targets using cell-based functional assays (e.g., cAMP accumulation).

  • Enzymatic Interaction Screening: Evaluating potential off-target effects, specifically the inhibition of key metabolic enzymes like Monoamine Oxidases (MAO-A and MAO-B).

This structured approach ensures a thorough and logical progression from initial binding assessment to functional and metabolic characterization.

G cluster_workflow Pharmacological Characterization Workflow A Novel Compound: 2-chloro-N-methyl-benzenepropanamine B Stage 1: Primary Target Identification Radioligand Binding Assays A->B Screen for Affinity (Ki) C Stage 2: Functional Activity Profiling Cell-Based Functional Assays B->C Characterize Function (EC50/IC50) at High-Affinity Targets D Stage 3: Enzymatic Interaction MAO Inhibition Assays B->D Assess Off-Target Liability E Data Synthesis & Candidate Profile (e.g., Potency, Selectivity, MOA) C->E D->E

Figure 1: A logical workflow for the pharmacological characterization of a novel compound.

Stage 1: Primary Target Identification via Radioligand Binding Assays

Expert Rationale: The initial and most fundamental step in characterizing a novel ligand is to determine its binding affinity (Ki) for a panel of putative targets. A competitive radioligand binding assay is the gold standard for this purpose.[2] It provides a quantitative measure of the physical interaction between the compound and the receptor or transporter protein. By screening against a panel of targets (e.g., SERT, DAT, NET, 5-HT2A, D2), we can establish a selectivity profile, which is critical for predicting both therapeutic effects and potential side effects.

Protocol 2.1: Competitive Radioligand Binding Assay

This protocol is adapted from established methodologies for assessing binding to human recombinant monoamine transporters expressed in cell membranes.[3][4]

Objective: To determine the binding affinity (Ki) of 2-chloro-N-methyl-benzenepropanamine for the human serotonin transporter (hSERT).

Materials:

  • Membrane Preparation: HEK293 cells stably expressing hSERT.

  • Radioligand: [3H]-Citalopram (a high-affinity SERT ligand).

  • Test Compound: 2-chloro-N-methyl-benzenepropanamine, dissolved in DMSO and serially diluted.

  • Non-specific Control: Fluoxetine (10 µM) or another potent SERT inhibitor.

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration: 96-well glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethylenimine).

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer + DMSO), Non-specific Binding (NSB, buffer + 10 µM Fluoxetine), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • Reagent Addition:

    • Add 50 µL of assay buffer or appropriate reagents to each well.

    • Add 50 µL of the test compound at various concentrations (or Fluoxetine for NSB, or DMSO for Total Binding).

    • Add 50 µL of [3H]-Citalopram at a final concentration equal to its Kd (e.g., ~1 nM).

    • Initiate the binding reaction by adding 100 µL of the hSERT membrane preparation (typically 5-10 µg protein per well). The final assay volume is 250 µL.[4]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (assay buffer).

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Presentation

The results from screening against a panel of targets should be summarized in a table to easily assess potency and selectivity.

TargetKi (nM) - Hypothetical Data
hSERT25
hDAT450
hNET800
5-HT2A Receptor1,200
D2 Receptor> 10,000
α1 Adrenergic Receptor2,500

Interpretation: The hypothetical data in this table suggests that 2-chloro-N-methyl-benzenepropanamine is a relatively potent ligand for the serotonin transporter (SERT) with significant selectivity over other monoamine transporters and receptors.

Stage 2: Functional Activity Profiling

Expert Rationale: A binding assay confirms interaction but does not reveal its functional consequence. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive state). Many monoamine receptors are G protein-coupled receptors (GPCRs) that modulate the production of the second messenger cyclic adenosine monophosphate (cAMP).[5] GPCRs coupled to Gs proteins increase cAMP levels upon activation, while those coupled to Gi proteins decrease cAMP.[6] Therefore, a cAMP accumulation assay is a robust method to determine the functional activity of the test compound at its primary GPCR targets.[7][8]

G cluster_Gi Gi-Coupled Pathway (e.g., D2 Receptor) cluster_Gs Gs-Coupled Pathway (e.g., β-Adrenergic Receptor) Antagonist Antagonist (e.g., Test Compound) Receptor_Gi D2 Receptor Antagonist->Receptor_Gi Blocks Agonist_Gi Agonist (e.g., Dopamine) Agonist_Gi->Receptor_Gi Activates G_Gi Gi Protein Receptor_Gi->G_Gi AC_Gi Adenylate Cyclase G_Gi->AC_Gi Inhibits cAMP_Gi cAMP Production AC_Gi->cAMP_Gi Decreases Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Activates G_Gs Gs Protein Receptor_Gs->G_Gs AC_Gs Adenylate Cyclase G_Gs->AC_Gs Activates cAMP_Gs cAMP Production AC_Gs->cAMP_Gs Increases

Figure 2: Signaling pathways for Gs and Gi-coupled GPCRs modulating cAMP.

Protocol 3.1: HTRF-Based cAMP Functional Assay

This protocol describes a method to measure changes in intracellular cAMP levels using a homogenous time-resolved fluorescence (HTRF) assay, which is suitable for high-throughput screening.[6][9]

Objective: To determine if 2-chloro-N-methyl-benzenepropanamine acts as an agonist or antagonist at a Gi-coupled receptor (e.g., human D2 receptor).

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

  • Stimulation Agent: Forskolin (an activator of adenylyl cyclase).

  • Reference Agonist: Quinpirole (a known D2 agonist).

  • Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Instrumentation: HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the D2-expressing cells into a 384-well plate and incubate overnight to allow for adherence.

  • Agonist Mode Testing:

    • Remove culture medium and add assay buffer containing the test compound at various concentrations.

    • Incubate for 30 minutes at room temperature.

    • This step tests if the compound can directly inhibit basal cAMP levels.

  • Antagonist Mode Testing:

    • Pre-treat cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) plus a fixed concentration of the reference agonist quinpirole (at its EC80). The forskolin stimulates cAMP production, and the quinpirole inhibits it via the Gi pathway.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add the HTRF lysis buffer and detection reagents (containing Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) as per the manufacturer's instructions.[6]

    • Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

Data Analysis:

  • Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

  • For Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (efficacy).

  • For Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. An antagonist will reverse the inhibitory effect of quinpirole, causing cAMP levels to rise back towards the level seen with forskolin alone. Fit the data to determine the antagonist IC50.

Illustrative Data Presentation
Assay ModeParameterValue (Hypothetical Data)
D2 Agonist ModeEC50> 10,000 nM
D2 Agonist Mode% Max Response< 5%
D2 Antagonist ModeIC501,500 nM

Interpretation: The hypothetical data suggests the compound has no significant agonist activity at the D2 receptor but demonstrates weak antagonist properties.

Stage 3: Enzymatic Interaction Screening

Expert Rationale: Monoamine oxidase (MAO) is a critical enzyme in the metabolic degradation of monoamine neurotransmitters.[10] Many phenethylamine-based compounds can inhibit MAO, which can lead to significant pharmacological effects and drug-drug interactions.[11] Therefore, it is crucial to screen for inhibitory activity against both MAO-A and MAO-B isoforms. A fluorometric assay provides a sensitive and high-throughput method for this purpose.[12][13]

Protocol 4.1: Fluorometric MAO-A and MAO-B Inhibition Assay

Objective: To determine the IC50 of 2-chloro-N-methyl-benzenepropanamine for human MAO-A and MAO-B.

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine or another suitable substrate that produces H2O2 upon deamination.[12]

  • Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

  • Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

  • Instrumentation: Fluorescence plate reader.

Step-by-Step Methodology:

  • Plate Setup: In a black 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Add a working solution containing the substrate (p-Tyramine) and the detection reagents (HRP and fluorogenic substrate).

  • Kinetic Reading: Immediately place the plate in a fluorescence reader (e.g., λex = 530 nm, λem = 585 nm) and measure the increase in fluorescence over time (e.g., for 20-30 minutes). The rate of fluorescence increase is proportional to MAO activity.

  • Controls: Include no-enzyme controls, positive controls (no inhibitor), and reference inhibitor controls.

Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the data, setting the positive control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data using non-linear regression to determine the IC50 value for each MAO isoform.

Illustrative Data Presentation
EnzymeIC50 (nM) - Hypothetical Data
MAO-A> 50,000
MAO-B28,000

Interpretation: The hypothetical data indicates that 2-chloro-N-methyl-benzenepropanamine is a very weak inhibitor of both MAO isoforms and is unlikely to derive its primary pharmacological effects from this mechanism.

Conclusion and Summary Profile

Based on the systematic application of the protocols outlined in this guide, a comprehensive pharmacological profile of 2-chloro-N-methyl-benzenepropanamine can be constructed. The illustrative data presented herein would characterize the compound as a potent and selective serotonin reuptake inhibitor (SERT Ki = 25 nM) with weak antagonist activity at the dopamine D2 receptor and negligible interaction with monoamine oxidase enzymes.

This profile provides a strong foundation for further preclinical development, guiding subsequent studies in areas such as in vivo behavioral pharmacology, pharmacokinetic profiling, and safety assessment. This workflow exemplifies a rigorous, evidence-based approach to the characterization of novel chemical entities in modern drug discovery.

References

  • PubMed. (n.d.). cAMP Assays in GPCR Drug Discovery.
  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • PubMed. (2016, December 13). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography.
  • Smolecule. (2023, August 15). Buy Benzenemethanamine, 2-chloro-N-methyl- | 94-64-4.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • CymitQuimica. (n.d.). CAS 30684-07-2: Benzenepropanamine, N-methyl-, hydrochlori….
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • MDPI. (2023, November 1). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
  • PMC. (2021, November 2). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors.
  • JoVE. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
  • PubMed. (2006, October 1). Synthesis of benzenepropanamine analogues as non-detergent spermicides with antitrichomonas and anticandida activities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-N-methyl-benzenepropanamine Quantification

Analytical Method Development & Troubleshooting Hub Status: Operational Operator: Senior Application Scientist Subject: 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propan-1-amine) Context: Key interm...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Development & Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Subject: 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propan-1-amine) Context: Key intermediate/impurity in the synthesis of phenylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone).

Introduction: The "Invisible" Amine Challenge

You are likely here because you are encountering three distinct failures in your quantification workflow for 2-chloro-N-methyl-benzenepropanamine :

  • Peak Tailing: The secondary amine moiety interacts with residual silanols on your column, creating asymmetric peaks (Tailing Factor > 1.5).[1]

  • Sensitivity Limits: The molecule lacks a strong chromophore, making UV detection at trace levels (ppm) unreliable.

  • Matrix Interference: Extracting this basic amine (pKa ~10) from a basic API matrix results in poor recovery or co-elution.

This guide treats the molecule not just as an analyte, but as a dynamic chemical system. We will address these issues using LC-MS/MS (for trace quantification) and High-pH HPLC (for purity assay) .

Module 1: Chromatographic Separation (The Tailing Issue)

The Problem

Your chromatograms show severe peak tailing (


), causing integration errors and shifting retention times.
The Science (Causality)

This molecule contains a secondary aliphatic amine . At neutral or low pH (pH 3–6), the amine is protonated (


). Traditional silica-based C18 columns have residual silanol groups (Si-OH) . Above pH 3, these silanols deprotonate (

).[2]
  • Result: The positively charged amine binds ionically to the negatively charged silanol (Ion-Exchange mechanism), dragging the peak tail.

Troubleshooting Protocol

Q: Which column chemistry eliminates the "silanol drag"? A: You must switch to a Charged Surface Hybrid (CSH) or a High-pH Stable C18 column.

  • Recommendation: Waters XSelect CSH C18 or Agilent ZORBAX Extend-C18.

  • Why: CSH particles possess a slight positive surface charge that repels the protonated amine, preventing secondary interactions.

Q: What is the optimal Mobile Phase pH? A: You have two "Self-Validating" options. Do not work at pH 7.

StrategypH ConditionMechanismPros/Cons
High pH (Preferred) pH 10.0 (Ammonium Hydroxide)Amine is neutral (deprotonated). No ionic interaction with silanols.[3]Pro: Perfect peak shape, high retention. Con: Requires high-pH resistant column.
Low pH (Alternative) pH 2.5 (0.1% Formic Acid + TFA)Silanols are neutral (protonated). No ionic interaction.Pro: Compatible with standard columns. Con: TFA suppresses MS signal (avoid for LC-MS).
Workflow Visualization: Method Optimization

MethodOptimization Start Start: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH Decision Is MS Detection Required? CheckPH->Decision RouteA Yes (LC-MS) Decision->RouteA Trace Analysis RouteB No (UV Only) Decision->RouteB Purity Assay ActionA Use High pH (pH 10) Ammonium Bicarb/Hydroxide RouteA->ActionA ActionB Use Low pH (pH 2.5) Add 0.05% TFA (Ion Pairing) RouteB->ActionB Column Select CSH or Hybrid Column ActionA->Column ActionB->Column Result Symmetric Peak (Tf < 1.2) Column->Result

Caption: Decision logic for eliminating peak tailing based on detection requirements.

Module 2: Trace Quantification (LC-MS/MS)

The Problem

UV detection at 210–220 nm is non-specific and lacks the sensitivity to detect this impurity at <10 ppm levels in a drug substance.

The Science (Detection)
  • Ionization: The secondary amine is a "proton sponge," making it ideal for ESI+ (Electrospray Ionization Positive mode) .

  • Identification: The chlorine atom provides a distinct isotopic signature. Natural chlorine is ~75%

    
     and ~25% 
    
    
    
    .
  • Self-Validation: In your MS spectrum, the molecular ion

    
     must show a secondary peak at 
    
    
    
    with roughly 33% intensity of the main peak. If this ratio is absent, you are not looking at the correct peak.
LC-MS/MS Parameters (Suggested)

Target Analyte: 2-chloro-N-methyl-benzenepropanamine Molecular Weight: ~183.68 g/mol Precursor Ion


:  184.1 m/z
ParameterSettingRationale
Ion Source ESI PositiveProtonation of secondary amine.
MRM Transition 1 (Quant) 184.1

153.1
Loss of methyl-amine group (Neutral loss of 31 Da). Common in N-methyl amines.
MRM Transition 2 (Qual) 184.1

125.0
Cleavage of the propyl chain, leaving the chlorotropylium ion.
Dwell Time 50–100 msEnsure enough points across the narrow UPLC peak.
Cone Voltage 25–35 VOptimized to prevent in-source fragmentation.

Note: Transitions must be experimentally optimized using a reference standard. The loss of


 is the most probable fragmentation pathway.

Module 3: Sample Preparation & Extraction

The Problem

Direct injection of the API (e.g., Trazodone) overloads the column and suppresses the ionization of the impurity.

The Science (Solubility & pKa)
  • Impurity pKa: ~10.2 (Aliphatic secondary amine).

  • API pKa: Trazodone has a pKa ~6.1 (piperazine) and ~3 (triazole).

  • Strategy: You cannot easily separate them by Liquid-Liquid Extraction (LLE) based on pH alone because both are basic. You need Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Protocol: MCX SPE Cleanup

This protocol locks the amine onto the cartridge using charge, washes away the API (if pKa allows) or matrix interferences, and elutes with high pH/solvent.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Dilute sample in 0.1% Formic Acid (pH ~3) .

    • Why: Ensures the amine is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Wash 1: 0.1% Formic Acid in Water. (Removes neutrals/acids).

  • Wash 2: Methanol. (Removes hydrophobic neutrals).

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Why: The high pH deprotonates the amine (

      
      ), breaking the ionic bond with the sorbent and releasing it into the solvent.
      
Workflow Visualization: SPE Logic

SPEWorkflow Sample Sample (pH 3) Cartridge MCX Cartridge (Sulfonic Acid groups) Sample->Cartridge Bind Analyte Binds (Ionic) [R-NH2+ --- SO3-] Cartridge->Bind Wash Wash (MeOH/Water) Remove Neutrals/Acids Bind->Wash Elute Elute (5% NH4OH in MeOH) Deprotonate Amine -> Release Wash->Elute

Caption: Mixed-Mode Cation Exchange (MCX) mechanism for isolating basic amines.

Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" in my blank that matches the retention time of the amine. Why? A: Secondary amines are "sticky." They adsorb to glass vials and plastic tubing.

  • Fix: Use silanized glass vials or polypropylene vials. Add 0.1% formic acid to your needle wash solvent to ensure the injector is fully cleaned between runs.

Q2: My calibration curve is non-linear at low concentrations. A: This is likely due to adsorption (see above).

  • Fix: Do not prepare standards in 100% aqueous solution. Maintain at least 20% organic solvent (MeOH/ACN) in your standard diluent to keep the amine in solution and prevent it from sticking to the container walls.

Q3: Can I use UV detection if I don't have a Mass Spec? A: Only for assay (high concentration) work.

  • Protocol: Use a detection wavelength of 210 nm or 215 nm . The chlorophenyl ring has absorption here, but it is prone to interference from solvents. You must use high-purity "HPLC Grade" solvents to avoid baseline noise.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4][5][6][7] (2006).[4][5] Link

  • Waters Corporation. Method Development Guide: Charged Surface Hybrid (CSH) Technology for Basic Compounds.Link

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in HPLC.Link

  • US Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities (Relevant for trace amine analysis methodologies).[8]Link

(Note: While specific literature on "2-chloro-N-methyl-benzenepropanamine" is sparse, the protocols above are derived from standard validation practices for secondary amine impurities in pharmaceutical analysis, compliant with ICH Q2(R1) guidelines.)

Sources

Optimization

Technical Support Center: Dosage Refinement &amp; Protocol Optimization

The following guide is structured as a Technical Support Center resource for ChemLogic Research Solutions . It addresses the specific challenges of handling, calculating, and administering 2-chloro-N-methyl-benzenepropan...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for ChemLogic Research Solutions . It addresses the specific challenges of handling, calculating, and administering 2-chloro-N-methyl-benzenepropanamine (also referenced structurally as N-methyl-3-(2-chlorophenyl)propylamine) in a research setting.[1][2]

Product: 2-chloro-N-methyl-benzenepropanamine (Research Grade) Topic: Precision Dosage Calculations & Troubleshooting Ticket ID: CL-REF-2024-09 Status: Open Resource[1][2]

⚠️ Critical Safety & Compliance Notice

For Laboratory Research Use Only. This compound is a chlorinated phenethylamine analog.[1][2] It is not for human or veterinary therapeutic use.[1][2] All protocols described below assume the user is operating within a certified BSL-2 laboratory environment with appropriate ethical oversight (IACUC/IRB) for animal or cellular studies.

Part 1: The Dosage Refinement Workflow

How do I ensure my calculated dose reaches the target receptor effectively?

Refining dosage for a chlorinated analog like 2-chloro-N-methyl-benzenepropanamine requires correcting for three specific variables often overlooked in standard protocols: Salt Stoichiometry , Lipophilicity-Driven Loss , and Vehicle Density .[1][2]

Visual Workflow: The "Precision Dosing" Logic

The following diagram outlines the decision logic for preparing your working solutions. Use this to validate your current SOP.

DosageWorkflow Start Start: Raw Compound CheckForm Check Form: Freebase vs. Salt Start->CheckForm CalcSCF Calculate Salt Correction Factor (SCF) CheckForm->CalcSCF If HCl/Tartrate Lipophilicity Assess LogP (Chlorination Effect) CheckForm->Lipophilicity If Freebase CalcSCF->Lipophilicity SolventChoice Select Vehicle: DMSO vs. Saline Lipophilicity->SolventChoice High LogP (>3.0) FinalCalc Apply Formula: Mass = (Vol × Conc) × SCF SolventChoice->FinalCalc QC QC: LC-MS Verification FinalCalc->QC

Figure 1: Decision matrix for correcting dosage calculations based on compound physical state and lipophilicity.

Part 2: Frequently Asked Questions (Technical)

Q1: My stock solution is precipitating. How do I adjust the vehicle for the 2-chloro substituent?

Diagnosis: The 2-chloro substitution on the benzene ring significantly increases the lipophilicity (LogP) of the molecule compared to the non-chlorinated parent (benzenepropanamine). If you are using standard Phosphate Buffered Saline (PBS) at pH 7.4, the freebase form will likely crash out.[2]

The Fix:

  • Switch to a Salt Form: Ensure you are using the Hydrochloride (HCl) salt.[2] If you only have the freebase, you must convert it in situ by dissolving in 0.1 M HCl before neutralizing with buffer.[2]

  • Co-Solvent Strategy: For concentrations >10 mM, standard aqueous buffers are insufficient.[2] Use the "10-40-50" Rule :

    • 10% DMSO (Dimethyl sulfoxide) - Solubilizes the lipophilic ring.[1][2]

    • 40% PEG-400 (Polyethylene glycol) - Stabilizes the amine.[1][2]

    • 50% Saline/Water - Physiological carrier.[1][2]

Q2: How do I calculate the "Salt Correction Factor" (SCF) accurately?

Issue: Researchers often weigh 10 mg of the salt but calculate molarity based on the freebase MW, resulting in under-dosing (often by 15-20%).[1][2]

The Protocol: You must multiply your target mass by the SCF to ensure the active moiety concentration is correct.[2]

Reference Data Table: Molecular Weights & SCF

Form Formula MW ( g/mol ) SCF (Multiplier)*

| Freebase |


 | 183.68  | 1.00 |
| Hydrochloride  | 

| 220.14 | 1.20 | | Hemifumarate |

| 241.73 | 1.32 |[1][2]
  • Calculation: To get 10 mg of active freebase, weigh:

    
     of the HCl salt.[2]
    
Q3: I am moving from in vitro to in vivo (mouse). How do I scale the dose?

Analysis: You cannot simply keep the same mg/kg ratio used in other species. For novel phenethylamine derivatives, metabolic clearance varies wildly.

The Calculation (Allometric Scaling): Use the Body Surface Area (BSA) normalization method rather than simple weight.[1][2]


[1][2]

However, for inter-species research (e.g., Rat to Mouse), use this conversion table specifically for psychopharmacological amines:

From SpeciesTo SpeciesConversion Factor (

ratio)
Rat (250g) Mouse (20g) Multiply Rat dose by 2.0
Mouse (20g) Rat (250g) Divide Mouse dose by 2.0
In Vitro (

)
Mouse (i.p.) Approximation:

*
  • Note: This approximation assumes moderate bioavailability.[1][2] The 2-chloro group protects against rapid MAO (Monoamine Oxidase) degradation, potentially increasing potency [1].[2]

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (Stable)

Use this protocol for cellular assays (HEK293, neuronal cultures).[2]

  • Weighing: Calculate the mass required for 10 mL of 10 mM solution.

    • Target Molarity:

      
      
      
    • Volume:

      
      
      
    • MW (HCl Salt):

      
      [1][2]
      
    • 
       (
      
      
      
      )[1][2]
  • Primary Solubilization: Add the 22.0 mg of powder to a glass vial. Add 100 µL of 100% DMSO . Vortex for 30 seconds until fully dissolved.[2]

  • Dilution: Slowly add 9.9 mL of sterile water (or PBS) while vortexing.

    • Why? Adding water to DMSO is exothermic; adding DMSO to water can cause precipitation.[1][2] Always add water to the dissolved compound.[2]

  • Filtration: Syringe filter through a 0.22 µm PVDF membrane . Do not use Nylon (binds amines).[1][2]

Protocol B: Troubleshooting "Unexpected Potency"

Issue: The calculated dose is showing toxic effects or saturation earlier than expected.

Root Cause Analysis: Chlorinated phenethylamines often exhibit non-linear binding kinetics due to high affinity for secondary targets (e.g., SERT/DAT transporters) or unexpected MAO inhibition [2].[2]

Validation Steps:

  • Re-verify the Isomer: Ensure you have the 2-chloro (ortho) isomer.[1][2] The 4-chloro (para) isomer (related to Chlorphentermine) has a significantly different safety profile and serotonergic potency [3].[1][2]

  • Check pH Drift: Amine salts are acidic.[1][2] If your vehicle is unbuffered saline, a high concentration injection (e.g., 20 mg/kg) can cause local acidosis, mimicking toxicity.[2]

    • Action: Measure pH of the final dosing solution.[2] Adjust to pH 7.0–7.4 using 0.1 N NaOH.

Part 4: Logical Pathway of Action (Mechanism)

Understanding the structural influence helps in dosage prediction.[2] The 2-chloro group provides steric hindrance that alters metabolic stability compared to the parent benzenepropanamine.[1][2]

Mechanism cluster_metabolism Metabolic Fate cluster_binding Receptor Interaction Compound 2-Cl-N-Me-Benzenepropanamine MAO MAO Enzyme Attack Compound->MAO Targeted by Steric Steric Shielding (2-Cl Group) Compound->Steric Possesses Transporter Monoamine Transporter (DAT/SERT) Compound->Transporter Binds to HalfLife Extended Half-Life MAO->HalfLife Reduced degradation leads to Steric->MAO Inhibits Access Affinity Altered Binding Affinity Transporter->Affinity

Figure 2: Structure-Activity Relationship (SAR) impact on dosage.[1][2] The 2-Cl substituent likely extends half-life, requiring lower frequency dosing than non-chlorinated analogs.[1][2]

References

  • Fuller, R. W., & Molloy, B. B. (1974).[2] Structure-activity relationships of chlorinated phenethylamines and their effects on monoamine oxidase. Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1986).[2] Stimulus properties of phenalkylamines: Effect of chain length and substitution. Pharmacology Biochemistry and Behavior. (Contextual validation via related 2-chlorodopamine analogs).

  • Kitchen, I., et al. (1986).[2] Synthesis and renal vasodilator activity of 2-chlorodopamine and N-substituted derivatives. Journal of Medicinal Chemistry, 29(9), 1586-1590.[1][2][3]

  • Nair, V., & Jacob, S. (2016).[2] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.

Sources

Troubleshooting

troubleshooting inconsistent results in 2-chloro-N-methyl-benzenepropanamine experiments

Technical Support Center: 2-Chloro-N-Methyl-Benzenepropanamine Current Status: Operational Role: Senior Application Scientist Ticket ID: #CHEM-2CL-NM-001 Executive Summary You are encountering inconsistency in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-Methyl-Benzenepropanamine Current Status: Operational Role: Senior Application Scientist Ticket ID: #CHEM-2CL-NM-001

Executive Summary

You are encountering inconsistency in the synthesis, isolation, or analysis of 2-chloro-N-methyl-benzenepropanamine . This secondary amine is structurally significant in drug development (often as a serotonergic modulator intermediate). The presence of the ortho-chlorine atom introduces specific steric and lipophilic challenges that differentiate it from its non-chlorinated analogs.

This guide addresses the three most reported failure modes: Variable Yields (Synthesis) , Oiling Out (Purification) , and Peak Tailing (Analysis) .

Module 1: Synthesis & Reaction Control

Issue: “My yields vary between 40-85% using standard reductive amination, and I see dimer impurities.”

Root Cause Analysis

The synthesis typically involves the reductive amination of 3-(2-chlorophenyl)propanal with methylamine. The inconsistency usually stems from the imine formation equilibrium .

  • Steric Hindrance: The ortho-chloro group on the benzene ring is distinct from the reaction center, but it increases the lipophilicity of the aldehyde, affecting its solubility in aqueous/alcoholic mixtures.

  • Imine Instability: The intermediate imine (Schiff base) is hydrolytically unstable. If the reducing agent (e.g., NaBH₄) is added before the imine is fully formed, you reduce the aldehyde to an alcohol (byproduct). If water is not removed (or sequestered), the equilibrium shifts back to the aldehyde.

  • Dimerization: If the concentration of the primary amine (methylamine) is too low, the newly formed product (secondary amine) competes for the aldehyde, forming a tertiary amine dimer.

Troubleshooting Protocol
  • Step 1: Pre-formation is Critical. Do not perform a "one-pot" dump. Stir the aldehyde and methylamine (3-5 equivalents) for 2 hours before adding the reducing agent.

  • Step 2: Water Scavenging. Add anhydrous MgSO₄ or molecular sieves (3Å) during the imine formation step to drive the equilibrium forward.

  • Step 3: Temperature Control. Perform the reduction at 0°C to suppress side reactions, then warm to room temperature.

Visual Workflow: Reductive Amination Logic

G Start Start: Aldehyde + Methylamine Equilibrium Imine Formation (Equilibrium Step) Start->Equilibrium CheckWater Is Water Removed? Equilibrium->CheckWater Reduction Add Reducing Agent (NaBH4 / STAB) CheckWater->Reduction Yes (MgSO4/Sieves) SideReaction Hydrolysis back to Aldehyde -> Alcohol Byproduct CheckWater->SideReaction No (High Water Content) Product Target Secondary Amine Reduction->Product SideReaction->Equilibrium Reversible

Caption: Critical control points in reductive amination. Water removal is the rate-determining factor for yield consistency.

Module 2: Purification & Isolation

Issue: “Upon adding HCl, my product turns into a sticky oil/gum instead of a white solid. It refuses to crystallize.”

Root Cause Analysis

This is the classic "Oiling Out" phenomenon.[1] The 2-chloro substituent significantly lowers the melting point of the salt and increases its solubility in organic solvents compared to the non-chlorinated analog.

  • Supersaturation: You are likely generating the salt in a solvent where the "oiled" phase is thermodynamically stable at the mixing temperature.

  • Hygroscopicity: The hydrochloride salt of this amine is likely hygroscopic. Absorbed water depresses the melting point further, leading to a gum.

Troubleshooting Protocol: The "Dual-Solvent" Rescue

Do not attempt to filter the oil. Follow this method to force crystallization:

StepActionScientific Rationale
1 Redissolve Dissolve the "oil" entirely in a minimum amount of hot Isopropanol (IPA).
2 Seed Cool to room temp. If available, add a seed crystal.[2] If not, scratch the glass surface.[1]
3 Titrate Antisolvent Slowly add Diethyl Ether or TBME (tert-butyl methyl ether) dropwise with vigorous stirring.
4 Turbidity Point Stop adding antisolvent the moment the solution turns cloudy (turbid).
5 Thermal Cycle Heat briefly to clarify, then wrap the flask in foil and let it cool slowly to 4°C (fridge).

Note: Avoid Ethyl Acetate for the initial salt formation if oiling is common; it often retains too much water. Switch to anhydrous IPA/Ether systems.

Module 3: Analytical Discrepancies (HPLC)

Issue: “My HPLC peaks are tailing (Asymmetry > 1.5), making integration unreliable.”

Root Cause Analysis

Secondary amines are notorious for interacting with residual silanol groups (Si-OH) on the silica backbone of HPLC columns.[3]

  • Mechanism: At neutral pH, silanols are deprotonated (Si-O⁻). The protonated amine (R-NH₂⁺-CH₃) binds ionically to the column, causing "drag" or tailing.

  • 2-Cl Effect: The lipophilic chlorine atom increases retention on C18 columns, exacerbating the time the molecule spends interacting with silanols.

Troubleshooting Protocol
  • The "Gold Standard" Modifier: Use 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile. The low pH (approx 2.0) protonates the silanols (Si-OH), preventing ionic interaction with the amine.

  • Alternative: If you cannot use TFA (e.g., MS sensitivity issues), use 10mM Ammonium Formate (pH 3.0) .

  • Column Choice: Switch to an "End-capped" or "Base-Deactivated" C18 column. These have chemically blocked silanol groups.

Visual Workflow: HPLC Method Development

HPLC Problem Problem: Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Problem->CheckPH Action1 Add 0.1% TFA (Protonate Silanols) CheckPH->Action1 No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes Success Symmetric Peak (As < 1.2) Action1->Success Action2 Switch to Base-Deactivated C18 Column CheckCol->Action2 No CheckCol->Success Yes Action2->Success

Caption: Decision tree for eliminating amine peak tailing. pH control is the primary intervention.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Dolan, T. (2010). "Troubleshooting Crystallization: Oiling Out." Scientific Update - Process Chemistry. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Phenomenex. (2025).[4] "Troubleshooting HPLC Peak Shape Issues for Basic Compounds." Technical Notes. Link

Sources

Optimization

optimizing reaction conditions for 2-chloro-N-methyl-benzenepropanamine synthesis

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-benzenepropanamine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-benzenepropanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-purity products.

I. Synthesis Overview & Key Strategies

The target molecule, 2-chloro-N-methyl-benzenepropanamine, can be synthesized through several established routes in organic chemistry. The most common and reliable methods involve the N-methylation of a primary amine precursor, 2-chloro-benzenepropanamine. This guide will focus on optimizing this crucial methylation step.

Two primary, highly effective methods for this transformation are:

  • Eschweiler-Clarke Reductive Amination : A classic and robust one-pot reaction that uses formaldehyde as the carbon source and formic acid as the reducing agent to methylate primary or secondary amines.[1][2] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3]

  • Reductive Amination with a Hydride Reductant : This method involves forming an imine intermediate between the primary amine and formaldehyde, which is then reduced in situ by a hydride reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][5]

The choice between these methods depends on substrate compatibility, available reagents, and desired scale. This guide will address challenges common to both pathways.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the N-methylation of the precursor amine.

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-Methylation Step cluster_reduction Reduction Methods cluster_product Final Product Start 2-Chloro-benzenepropanamine (Primary Amine) Reaction React with Formaldehyde (CH₂O) Start->Reaction Imine Formation of Schiff Base / Iminium Ion Reaction->Imine Condensation EC Eschweiler-Clarke: Formic Acid (HCOOH) Imine->EC Reduction Path 1 Hydride Hydride Reduction: NaBH₄ or NaBH₃CN Imine->Hydride Reduction Path 2 Product 2-Chloro-N-methyl-benzenepropanamine (Secondary Amine) EC->Product Hydride->Product

Caption: General workflow for N-methylation.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired 2-chloro-N-methyl-benzenepropanamine. What could be the cause?

Answer: Low yield after an apparently complete reaction often points to issues during the workup and isolation phase, particularly with amines.

  • Causality: Amines can be surprisingly water-soluble, especially when protonated as their hydrochloride salts. During an aqueous workup, a significant portion of your product might remain in the aqueous layer, leading to poor recovery in the organic phase.

  • Troubleshooting Steps:

    • Optimize Basification: Before extraction, ensure the aqueous layer is sufficiently basic. Use a strong base like 2-4M NaOH and check the pH with litmus paper or a pH meter to ensure it is above 10-12. This deprotonates the amine hydrochloride salt, making the free amine less water-soluble and more extractable into an organic solvent.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.[6]

    • Choice of Extraction Solvent: While ethyl acetate is common, it has some miscibility with water.[6] Consider using a less polar solvent like dichloromethane (DCM) or a non-polar solvent like diethyl ether for extraction, which can improve phase separation and recovery.

    • Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

Issue 2: Incomplete Reaction & Presence of Starting Material

Question: My reaction stalls, and I'm left with a significant amount of the starting primary amine and/or the intermediate imine. How can I drive the reaction to completion?

Answer: A stalled reaction indicates that the conditions are not optimal for either imine formation or its subsequent reduction.

  • Causality (Imine Formation): The initial condensation between the amine and formaldehyde to form an imine (or iminium ion) is a reversible equilibrium reaction.[7] The presence of excess water can hinder this step.

  • Causality (Reduction): The reduction step is typically irreversible, but its rate can be highly dependent on the reducing agent, pH, and temperature.[1][7]

  • Troubleshooting Steps & Optimization:

ParameterEschweiler-Clarke MethodHydride Reduction Method
Reagent Stoichiometry Use an excess of both formaldehyde and formic acid. A common ratio is ~2-3 equivalents of each per amine group to be methylated.[1]Ensure at least 1-1.5 equivalents of the hydride reagent are used. For persistent imine, a slight excess (e.g., 2 equivalents) of NaBH₄ can be tried.[8]
pH Control The reaction is inherently acidic due to formic acid. No additional pH control is needed.The reaction should be run in a slightly acidic medium (pH ~5-6) to facilitate imine formation without decomposing the hydride reagent too quickly.[9] Adding a few drops of acetic acid can catalyze imine formation.[6]
Temperature This reaction often requires heating. Refluxing near the boiling point of water or formic acid (~100°C) is common to drive the reaction.[1][10]Imine formation can often be done at room temperature. The reduction step might require gentle heating (e.g., 40-50°C) to go to completion, especially with less reactive substrates.[8]
Solvent Often run neat (without an additional solvent) or in an aqueous solution.[1]Protic solvents like methanol or ethanol are standard. Ensure the solvent is dry if water is suspected of inhibiting imine formation.[9]
Issue 3: Formation of Impurities

Question: My final product is contaminated with a significant byproduct. How do I identify and prevent it?

Answer: The most likely byproduct in this synthesis is the over-methylated tertiary amine, 2-chloro-N,N-dimethyl-benzenepropanamine.

  • Causality: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage when starting from a primary amine, aggressive conditions or incorrect stoichiometry can sometimes lead to issues. With hydride reduction, the newly formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of formaldehyde, leading to the tertiary amine if not properly controlled.

  • Troubleshooting Steps:

    • Control Formaldehyde Stoichiometry: This is the most critical factor. Use only a slight excess (e.g., 1.1-1.2 equivalents) of formaldehyde when performing a hydride reduction. This ensures there is not enough of the carbonyl compound left to react with your secondary amine product.

    • Reaction Temperature: Running the reaction at lower temperatures can often increase selectivity and reduce the rate of the second methylation.

    • Purification: If the tertiary amine does form, it can often be separated from the desired secondary amine by flash column chromatography on silica gel, as the tertiary amine will be less polar.

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield IncompleteRxn Incomplete Reaction Start->IncompleteRxn Impurity Impurity Present Start->Impurity Sol1 Check Workup pH (>10) Use Brine Wash Use Multiple Extractions LowYield->Sol1 Sol2 Increase Reagent Excess Adjust Temperature Check pH (for hydride) IncompleteRxn->Sol2 Sol3 Control CH₂O Stoichiometry (1.1 eq) Lower Reaction Temperature Purify via Chromatography Impurity->Sol3

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-Chloro-N-methyl-benzenepropanamine

An in-depth guide to the purification of 2-chloro-N-methyl-benzenepropanamine for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen many researchers navigate the ch...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 2-chloro-N-methyl-benzenepropanamine for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I've seen many researchers navigate the challenges of purifying substituted phenethylamines. This guide is designed to be your at-the-bench resource for purifying 2-chloro-N-methyl-benzenepropanamine, a secondary amine that presents common yet surmountable hurdles. We will move beyond simple protocols to understand the "why" behind each step, ensuring you can troubleshoot effectively and achieve the high purity required for your research.

Part 1: Understanding Your Compound and Potential Impurities

A successful purification begins with a deep understanding of your target molecule and the likely contaminants from its synthesis.

Frequently Asked Questions: Compound Properties

Q: What are the key chemical properties of 2-chloro-N-methyl-benzenepropanamine that influence its purification?

A: The most critical feature is the secondary amine group, which makes the molecule basic. This basicity is the primary driver of its behavior in different purification systems. On standard silica gel, which is acidic, this basic amine will interact strongly with the stationary phase, often leading to poor chromatographic performance.[1][2] The molecule is also organic-soluble as a freebase, but its solubility changes dramatically when converted to a salt (e.g., hydrochloride), which is typically more polar and water-soluble.[3]

Q: What are the common impurities I should expect from the synthesis of 2-chloro-N-methyl-benzenepropanamine?

A: Impurities are highly dependent on the synthetic route. Drawing parallels from analogous amphetamine syntheses, you can anticipate several classes of impurities.[4] For instance, if a Leuckart reaction is employed, you might find unreacted starting materials or intermediates like N-formyl by-products.[4] Reductive amination routes can also leave behind starting materials and imine intermediates.[4]

Potential Impurity Likely Synthetic Origin Notes on Removal
Phenyl-2-propanone precursorReductive Amination / LeuckartCan often be removed by chromatography or acid/base extraction.
N-formyl intermediateLeuckart ReactionHydrolysis conditions may be incomplete. Separable by chromatography.[4]
Unreacted starting materialsAll routesPurity of reagents is critical. Usually removable by standard techniques.
Over-alkylated productsReductive AminationTertiary amine by-products may have different basicity and polarity.
Solvent ResiduesFinal work-upCan be removed by drying under high vacuum. GC is used for detection.[5]

Part 2: Selecting the Right Purification Strategy

There is no one-size-fits-all solution. Your choice of purification technique will depend on the scale of your reaction, the nature of the impurities, and the required final purity.

G start Crude Product Analysis (TLC, LC-MS, NMR) main_impurity What is the main impurity profile? start->main_impurity is_solid Is the crude product a solid? chromatography Flash Chromatography is_solid->chromatography No (oil) crystallization Crystallization / Salt Formation is_solid->crystallization Yes main_impurity->is_solid  Polar impurities scale What is the scale? main_impurity->scale  Non-polar impurities scale->chromatography Small (<10g) distillation Distillation (as freebase) scale->distillation Large (>10g) prep_hplc Preparative HPLC chromatography->prep_hplc Need very high purity?

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions: Strategy Selection

Q: When should I choose flash chromatography?

A: Flash chromatography is the workhorse of purification for small to medium-scale organic synthesis (<10g).[6] It is ideal when your product is an oil or when impurities have significantly different polarities from your target compound. For basic amines like 2-chloro-N-methyl-benzenepropanamine, it is highly effective but requires special considerations to avoid issues with acidic silica gel.[7][8]

Q: Is crystallization a good option?

A: Yes, especially if your final product is a solid and you need to remove minor impurities. The freebase form of your compound may be an oil, but converting it to a hydrochloride salt will almost certainly yield a crystalline solid.[3] Recrystallization is excellent for achieving high purity on a large scale, as it can effectively remove impurities that get trapped in the crystal lattice.[3] However, it may not remove impurities with very similar structures and solubilities.[9]

Q: Can I use distillation?

A: Distillation is a viable option for purifying the freebase form of the amine, particularly on a larger scale where chromatography would be impractical. This requires the compound to be thermally stable. The freebase is distilled, often under vacuum, to separate it from non-volatile impurities or those with very different boiling points.[4]

Part 3: Troubleshooting Guide for Flash Chromatography

Flash chromatography is powerful, but purifying basic compounds on standard silica can be problematic. Here’s how to troubleshoot common issues.

Q: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

A: This is the most common issue. The Cause: Your basic amine is interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong acid-base interaction leads to poor peak shape and can even cause irreversible binding of your compound to the column. The Solutions:

  • Add a Basic Modifier: The standard approach is to add a small amount (0.1 - 2% v/v) of a competing amine, like triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase.[8] This modifier effectively "neutralizes" the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[7]

  • Use an Amine-Functionalized Column: A more elegant solution is to use a column packed with aminopropyl-modified silica gel (NH2 column).[1][8] This stationary phase has a basic surface that repels basic compounds, eliminating the problematic acid-base interaction and often allowing for simpler solvent systems like hexane/ethyl acetate.[1]

Q: I've loaded my compound, but nothing is coming off the column, even with a highly polar solvent system.

A: The Cause: Your compound has likely bound very strongly to the silica gel. This can happen if the basicity of the amine is particularly high or if the mobile phase is not competitive enough to displace it from the acidic stationary phase.[8] The Solutions:

  • Increase Modifier Concentration: If you are already using a modifier like TEA, try increasing the concentration.

  • Switch to a More Polar System with a Modifier: A common mobile phase for eluting stubborn amines is a gradient of dichloromethane (DCM) and methanol with added ammonium hydroxide.[7] The methanol is a highly polar solvent that is effective at displacing adsorbed compounds.

  • Consider Reversed-Phase: If normal-phase is proving too difficult, reversed-phase flash chromatography (using a C18 column) can be an excellent alternative. In reversed-phase, basic amines are best separated when the mobile phase pH is alkaline, which keeps them in their more lipophilic free-base form, increasing retention and improving separation.[7]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Dissolve Crude Product in Minimum Solvent load_sample Load Sample onto Column prep_sample->load_sample prep_column Equilibrate Column (Mobile Phase + Modifier) prep_column->load_sample run_gradient Run Gradient Elution load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_pure Pool Pure Fractions analyze_tlc->pool_pure evaporate Evaporate Solvent pool_pure->evaporate

Sources

Optimization

Technical Support Center: 3-Chloro-N-methylamphetamine (3-CMA) Cell-Based Assays

A Guide to Preventing and Troubleshooting Contamination Welcome to the Technical Support Center for researchers utilizing 3-chloro-N-methylamphetamine (3-CMA) in cell-based assays. As a Senior Application Scientist, I've...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Contamination

Welcome to the Technical Support Center for researchers utilizing 3-chloro-N-methylamphetamine (3-CMA) in cell-based assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental data. This resource moves beyond simple checklists to explain the causality behind contamination events and provides robust, self-validating protocols to safeguard your research.

A Note on Compound Specificity: This guide focuses on 3-chloro-N-methylamphetamine (3-CMA), a synthetic substituted amphetamine.[1] The principles and protocols outlined here are grounded in best practices for cell culture and small molecule handling and are broadly applicable to related compounds.

Section 1: Understanding the Challenge - Contamination in Cell-Based Assays

This guide is structured into three primary areas of concern:

  • Microbial Contamination: The unwelcome growth of bacteria, fungi, yeast, and mycoplasma.

  • Chemical Contamination: The introduction of unwanted chemical entities, including endotoxins, solvent impurities, or cross-contamination from the test compound itself.

  • Cellular Cross-Contamination: The infiltration of a cell culture with a different, unwanted cell line.

Section 2: Troubleshooting Guides & FAQs

This section provides a question-and-answer-based approach to directly address common issues encountered during 3-CMA cell-based assays.

Part 2.1: Microbial Contamination

Microbial contamination is one of the most frequent and destructive issues in cell culture.[2][4][9] Bacteria, fungi, and yeasts can quickly outcompete mammalian cells for nutrients, alter pH, and produce toxic metabolites, leading to rapid cell death.[2]

Frequently Asked Questions (FAQs)

Q1: My culture medium turned cloudy and yellow overnight. What is the likely cause?

A: This is a classic sign of bacterial contamination.[2][4] Bacteria have a much faster doubling time than mammalian cells and their metabolic activity rapidly acidifies the medium, causing the phenol red pH indicator to shift from red to yellow.[2] You may also observe the cells detaching from the culture surface and a turbid appearance in the media.

Q2: I see thin, filamentous structures floating in my culture, and the cells are not growing well. What could this be?

A: These are characteristic signs of a fungal (mold) contamination.[2][9] Fungal contaminants often form a web-like network of mycelia.[2] Yeast contamination, another type of fungal invader, typically appears as individual ovoid or spherical particles that may form chains and will make the medium turbid.[2] Fungal spores are airborne and ubiquitous, making diligent aseptic technique critical for prevention.[3][9]

Q3: My cells are growing slowly and look unhealthy, but the media is clear and the pH is stable. I don't see anything under the microscope. What should I suspect?

A: This scenario strongly suggests mycoplasma contamination.[10][11] Mycoplasma are very small bacteria (0.1-0.3 µm) that lack a cell wall, rendering them invisible to standard light microscopy and resistant to many common antibiotics.[3][12] They are a major problem because they can persist undetected for long periods, subtly altering cell metabolism, growth rates, and even gene expression, which can severely compromise experimental results.[11][12][13]

Contaminant Type Common Visual Cues Growth Rate Prevention Priority
Bacteria Rapid drop in pH (media turns yellow), cloudy media, cell death.[2][4]Very Fast (hours)Strict aseptic technique, sterile reagents.[14][15]
Fungi (Mold/Yeast) Turbid media (yeast), visible filamentous mycelia (mold).[2][9]Slower than bacteria (days)Aseptic technique, clean incubator/hood, filtered media.[3][9]
Mycoplasma Often no visible signs; reduced cell growth, changes in morphology.[10][11]Slow (weeks)Quarantine new cells, routine testing (PCR/ELISA).[10][16][17]

Workflow for Aseptic Handling of Cells and Compound

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Execution Phase P1 Wear appropriate PPE (Lab coat, gloves, safety glasses) P2 Disinfect Biosafety Cabinet (BSC) with 70% Ethanol P1->P2 P3 Sterilize all items entering BSC (media, flasks, tips) P2->P3 E1 Work with one cell line at a time P3->E1 Begin cell work E3 Perform serial dilutions of 3-CMA inside BSC E1->E3 E2 Prepare 3-CMA stock solution in a separate, dedicated area E2->E3 Bring diluted stock into BSC E4 Add compound to assay plates using sterile, single-use tips E3->E4 E5 Incubate plates E4->E5 C1 Properly discard contaminated waste (e.g., bleach treatment) E5->C1 After experiment C2 Disinfect BSC work surface C1->C2 C3 Remove all items and perform final wipe-down C2->C3 start Start: New Cell Line Arrives quarantine Quarantine in separate incubator. Test for Mycoplasma. start->quarantine quarantine->start If contaminated, discard and re-order auth Authenticate Cell Line (e.g., STR Profiling) quarantine->auth If clean bank Create Master & Working Cell Banks auth->bank culture Routine Culture: Work with ONE cell line at a time. Use dedicated media/reagents. bank->culture monitor Regularly monitor morphology and growth rate. culture->monitor re_auth Re-authenticate periodically (e.g., every 6 months or if results are inconsistent) monitor->re_auth end Experimentation monitor->end re_auth->end

Caption: Decision workflow for cell line management and authentication.

Protocol: Best Practices for Cell Line Handling

  • Source Reputably: Obtain cell lines only from trusted, authenticated cell banks (e.g., ATCC, ECACC). [18]2. One at a Time: Never work with more than one cell line in the biosafety cabinet simultaneously. [16][19]3. Dedicated Reagents: Whenever possible, use dedicated bottles of media, trypsin, and PBS for each cell line. If sharing is unavoidable, aliquot reagents into single-use sterile tubes. [20]4. Thorough Cleaning: After working with a cell line, remove all items and thoroughly disinfect the biosafety cabinet before introducing a different cell line. [14][21]5. Clear Labeling: Label every flask, plate, and cryovial clearly and completely with the cell line name, passage number, and date. [19]6. Maintain Records: Keep meticulous records of cell line passage numbers. High-passage number cells can undergo phenotypic and genotypic drift, leading to inconsistent results. [22] By integrating these principles and protocols into your daily laboratory work, you can significantly reduce the risk of contamination and ensure that your data on the effects of 3-chloro-N-methylamphetamine are both accurate and reproducible.

References

  • Time in Ourinhos, BR. Google Search. Accessed February 20, 2026.
  • Ghavari, M., et al. Prevention and Detection of Mycoplasma Contamination in Cell Culture.Cell Journal (Yakhteh).
  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Sartorius. Accessed February 20, 2026. [Link]

  • Ghavari, M., et al. Prevention and Detection of Mycoplasma Contamination in Cell Culture. National Center for Biotechnology Information. Accessed February 20, 2026. [Link]

  • ASEPTIC AND GOOD CELL CULTURE TECHNIQUES.EuroBioBank. Accessed February 20, 2026.
  • 10 Tips for Preventing Mycoplasma Contamination. RegMedNet. Accessed February 20, 2026. [Link]

  • How to Maintain Sterility in Cell Culture: Aseptic Techniques. Thermo Fisher Scientific. YouTube. Accessed February 20, 2026. [Link]

  • Cell culture challenges: Contamination & prevention. Green Elephant Biotech. Accessed February 20, 2026. [Link]

  • Helpful Hints for Better Aseptic Technique. FiberCell Systems. Accessed February 20, 2026. [Link]

  • How to Avoid Contamination in Cell Culture (Best Practices). Patsnap. Accessed February 20, 2026. [Link]

  • Mastering Aseptic Technique: The Foundation of Successful Cell Culture. Lab Manager. Accessed February 20, 2026. [Link]

  • CELL CULTURE CONTAMINATION.
  • Causes Of Cell Culture Contamination. Pekybio. Accessed February 20, 2026. [Link]

  • Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays.Cytotechnology.
  • Common forms of cell culture contamination and how to avoid them.ZEISS. Accessed February 20, 2026.
  • Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Accessed February 20, 2026. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Accessed February 20, 2026. [Link]

  • Kienle, C., et al. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. ACS Publications. Accessed February 20, 2026. [Link]

  • Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Accessed February 20, 2026. [Link]

  • Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Accessed February 20, 2026. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Accessed February 20, 2026. [Link]

  • 3-Chloroamphetamine.Inxight Drugs. Accessed February 20, 2026.
  • Chang, M., et al. A novel approach for in-process monitoring and managing cross-contamination in a high-throughput high-performance liquid chromatography assay with tandem mass spectrometric detection. PubMed. Accessed February 20, 2026. [Link]

  • Jones, E., et al. A pragmatic approach to hit validation following biochemical high-throughput screening.Future Medicinal Chemistry.
  • Maintaining HigH StandardS in Cell Culture.Cedarlane Labs. Accessed February 20, 2026.
  • Cell Line Contamination – Mycoplasma Prevention and Detection.
  • A Guide to Understanding and Managing Cell Culture Contamin
  • Hollywood, K.A., et al. High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. mSystems. ASM Journals. Accessed February 20, 2026. [Link]

  • 3-Chloromethamphetamine.Grokipedia. Accessed February 20, 2026.
  • Controlling the Retention of Small Molecules in Emulsion Microdroplets for Use in Cell-Based Assays. ResearchGate. Accessed February 20, 2026. [Link]

  • Kim, H.S., et al. Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information. Accessed February 20, 2026. [Link]

  • Moore, R., et al. High-throughput detection of metal contamination in HTS outputs. PubMed. Accessed February 20, 2026. [Link]

  • 3-Chloroamphetamine. Wikipedia. Accessed February 20, 2026. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Polymerize. Accessed February 20, 2026. [Link]

  • Sampling and Analysis of Low-Molecular-Weight Volatile Metabolites in Cellular Headspace and Mouse Breath. MDPI. Accessed February 20, 2026. [Link]

  • Krasnova, I.N., et al. Pharmacologic mechanisms of crystal meth. CMAJ. Accessed February 20, 2026. [Link]

  • Tackling assay interference associated with small molecules. PubMed. Accessed February 20, 2026. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Accessed February 20, 2026. [Link]

  • Chiu, V.M., and Schenk, J.O. Mechanism of action of methamphetamine within the catecholamine and serotonin areas of the central nervous system. PubMed. Accessed February 20, 2026. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Accessed February 20, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-methyl-benzenepropanamine

Ticket ID: YIELD-OPT-2CL Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Enhancement & Troubleshooting for Secondary Amine Synthesis Executive Summary & Chemical Context[1][2][3][4][5][6][7]...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-2CL Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Enhancement & Troubleshooting for Secondary Amine Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

User Query: How do I maximize the yield of 2-chloro-N-methyl-benzenepropanamine? Target Structure: 2-Cl-C6H4-(CH2)3-NH-CH3

The synthesis of secondary amines—specifically N-methylated derivatives on a phenylpropyl chain—is frequently plagued by two competing failure modes: dialkylation (formation of the tertiary amine) and incomplete conversion .

For the 2-chloro analog, you face an additional constraint: Halogen integrity. Standard catalytic hydrogenation (e.g., Pd/C under H2) used in many reductive aminations poses a high risk of hydrodehalogenation (stripping the chlorine atom).

This guide prioritizes Reductive Amination via Hydride Transfer and Amide Reduction to guarantee selectivity and yield.

Decision Matrix: Selecting Your Route

Before optimizing, confirm you are using the correct pathway for your scale and purity requirements.

RouteSelection Start Start: Choose Precursor Aldehyde Precursor: 3-(2-chlorophenyl)propanal Start->Aldehyde Acid Precursor: 3-(2-chlorophenyl)propanoic acid Start->Acid Halide Precursor: 3-(2-chlorophenyl)propyl bromide Start->Halide RouteA Route A: Reductive Amination (High Throughput) Aldehyde->RouteA Preferred RouteB Route B: Amide Reduction (Highest Purity) Acid->RouteB Robust RouteC Route C: Direct Alkylation (Low Yield / High Impurity) Halide->RouteC Avoid (Over-alkylation risk) ReagentA Reagent: MeNH2 + STAB (Preserves Cl-) RouteA->ReagentA ReagentB Reagent: 1. MeNH2/DCC 2. LiAlH4 or Borane RouteB->ReagentB

Figure 1: Synthetic route decision tree. Route C is discouraged due to uncontrollable tertiary amine formation.

Protocol A: Reductive Amination (The "Green" Standard)

This is the most direct method. The key to high yield here is the choice of reducing agent. Sodium Triacetoxyborohydride (STAB) is superior to NaBH4 because it is less basic and tolerates the aldehyde better, preventing direct reduction of the aldehyde to the alcohol before the amine reacts.

Optimized Workflow
  • Precursor: 3-(2-chlorophenyl)propanal

  • Amine Source: Methylamine (2.0M in THF or MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Protocol
  • Imine Formation (The Equilibrium Push):

    • Dissolve the aldehyde (1.0 equiv) in DCE.

    • Add Methylamine (1.2 – 1.5 equiv).

    • Critical Enhancement: Add Acetic Acid (1.0 equiv) . This catalyzes imine formation.[2][3]

    • Stir for 30–60 minutes at Room Temperature (RT).

    • Pro-Tip: If the aldehyde is sterically hindered (unlikely here) or unreactive, add Titanium(IV) isopropoxide (1.0 equiv) to force imine formation [1].

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 equiv) portion-wise.

    • Allow to warm to RT and stir overnight.

    • Why STAB? It reduces the imine faster than the aldehyde, minimizing the "alcohol" side product [2].

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.[4]

    • Extract with DCM.

    • Crucial: Do not use strong acid immediately; keep the amine as the free base during initial extraction to remove non-basic impurities.

Protocol B: Amide Reduction (The "Bulletproof" Method)

If you are experiencing yield loss due to "oiling out" or inseparable mixtures, switch to this 2-step sequence. It makes over-alkylation chemically impossible.

Optimized Workflow
  • Step 1: 3-(2-chlorophenyl)propanoic acid + Methylamine

    
    N-methyl amide.
    
  • Step 2: Amide + LiAlH4 (or BH3·THF)

    
     Target Amine.
    
Key Technical Insight

The amide bond is robust. Once formed, the nitrogen cannot accept another alkyl group. The subsequent reduction converts the carbonyl (C=O) to a methylene (CH2), locking in the secondary amine structure.

Yield Enhancement Tip: When reducing the amide with LiAlH4, use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O per n grams of LiAlH4) to ensure granular aluminum salts that filter easily, preventing product entrapment in the filter cake.

Troubleshooting & FAQ

Q1: I see a large "M+14" peak in my MS (Mass Spec). What is it?

  • Diagnosis: This is the tertiary amine (dimethylated product).

  • Cause: You likely used direct alkylation (Route C) or insufficient steric control.

  • Fix: Switch to Protocol A . In reductive amination, the intermediate imine (

    
    ) is neutral and does not react further with the aldehyde until reduced.
    

Q2: My yield is low (<40%) and I isolated an alcohol.

  • Diagnosis: Direct reduction of the aldehyde.[2]

  • Cause: The reducing agent (likely NaBH4) reduced the aldehyde before the methylamine could condense to form the imine.

  • Fix: Use STAB (Sodium Triacetoxyborohydride). It is less reactive toward aldehydes but highly reactive toward iminiums. Alternatively, pre-stir the amine and aldehyde for 2 hours with MgSO4 (drying agent) before adding the reductant.

Q3: I am losing product during extraction.

  • Diagnosis: The secondary amine hydrochloride salt is water-soluble.

  • Fix: Perform the "pH Swing" extraction (see diagram below).

Workup Mix Reaction Mixture (Crude) Acidify 1. Acidify (pH < 2) (HCl) Mix->Acidify Wash 2. Organic Wash (Removes Neutrals/Acids) Acidify->Wash Aqueous Layer kept Basify 3. Basify (pH > 12) (NaOH) Wash->Basify Aqueous Layer Extract 4. Extract into DCM (Collects Amine) Basify->Extract Amine becomes Lipophilic Dry 5. Dry & Evaporate Extract->Dry

Figure 2: The pH Swing technique to isolate pure amine from neutral impurities.

Q4: Can I use Pd/C and Hydrogen gas?

  • Warning: NO.

  • Reason: Aryl chlorides are susceptible to hydrodehalogenation under standard Pd/C hydrogenation conditions. You will strip the chlorine off the ring, yielding N-methyl-benzenepropanamine (incorrect product).

  • Alternative: If you must use catalytic hydrogenation, use PtO2 (Adams' catalyst) or poisoned Pd catalysts, but Hydride reagents (STAB) are safer for this substrate.

Quantitative Data Summary

VariableProtocol A (Reductive Amination)Protocol B (Amide Reduction)Direct Alkylation (Avoid)
Typical Yield 75% – 90%85% – 95%30% – 50%
Purity (Crude) High (>90%)Very High (>95%)Low (Mixture)
Atom Economy GoodModerate (2 steps)Poor
Halogen Safety Excellent (STAB)Excellent (LiAlH4)Excellent
Primary Impurity Alcohol (if wet)Unreacted AmideTertiary Amine

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." (General mechanistic overview and reagent comparison).

  • Sigma-Aldrich (Merck). "Reductive Amination Application Note." (Practical guide on stoichiometry and solvent selection).

Sources

Reference Data & Comparative Studies

Validation

Comparative Neurotoxicity Guide: 2-Chloro-N-methyl-benzenepropanamine vs. Phenethylamine Analogs

This guide provides an in-depth comparative analysis of the neurotoxicity of chlorinated phenethylamine derivatives, specifically addressing the ambiguity between the linear propyl isomer and the amphetamine analog. Crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the neurotoxicity of chlorinated phenethylamine derivatives, specifically addressing the ambiguity between the linear propyl isomer and the amphetamine analog.

Critical Nomenclature & Structural Disambiguation

Before analyzing neurotoxicity, it is scientifically imperative to distinguish between two structural isomers that share similar nomenclature but possess vastly different pharmacological profiles.

  • Molecule A: 2-Chloro-N-methyl-benzenepropanamine (Linear Isomer)

    • CAS: 103273-66-1[1][2]

    • Structure:

      
      -methyl-3-(2-chlorophenyl)propan-1-amine.
      
    • Class: Homophenethylamine (3-carbon chain).

    • Relevance: This is a rare chemical intermediate with negligible presence in neurotoxicological literature. Due to the extended chain length (3 carbons between ring and amine), it lacks the critical pharmacophore required for high-affinity binding to monoamine transporters (DAT/SERT) compared to phenethylamines (2-carbon). Neurotoxicity risk is theoretically low.

  • Molecule B: 2-Chloro-N-methylamphetamine (2-CMA / Ortho-CMA)

    • Structure:

      
      -methyl-1-(2-chlorophenyl)propan-2-amine.
      
    • Class: Amphetamine (Alpha-methylphenethylamine).

    • Relevance: This is the direct structural analog of the known neurotoxin Para-Chloromethamphetamine (4-CMA) . In the context of "neurotoxic phenethylamines," this is the scientifically relevant target.

Scope of Guide: This analysis focuses on Molecule B (2-CMA) as the primary subject, comparing it against its highly toxic isomers (4-CMA) and other phenethylamines (Methamphetamine, MDMA).

Executive Summary: The "Ortho-Protection" Effect

Experimental data consistently demonstrates a stark structure-activity relationship (SAR) regarding the position of the chlorine atom on the benzene ring.

CompoundChlorine PositionNeurotoxicity (5-HT System)Neurotoxicity (DA System)Primary Mechanism
2-CMA Ortho (2-position)Negligible / None LowWeak Releaser / Uptake Inhibitor
3-CMA Meta (3-position)ModerateLowMixed Release
4-CMA Para (4-position)Severe (Neurotoxic) LowIrreversible TPH inhibition / ROS
Methamphetamine N/AHighSevere Oxidative Stress / Hyperthermia
MDMA 3,4-MethylenedioxyHighLowSERT-dependent ROS

Key Insight: The ortho substitution in 2-CMA sterically hinders the molecule's interaction with the Serotonin Transporter (SERT) in a conformation necessary for neurotoxic internalization. Unlike 4-CMA, which enters the neuron and destroys tryptophan hydroxylase (TPH), 2-CMA acts primarily as a weak reuptake inhibitor or releaser without causing long-term terminal degeneration.

Detailed Comparative Analysis
3.1. 2-CMA vs. 4-CMA (The Isomer Comparison)

The most direct comparison is between the ortho (2-CMA) and para (4-CMA) isomers.

  • 4-CMA (Para-Chloromethamphetamine): A highly selective serotonergic neurotoxin. A single high dose (e.g., 10-15 mg/kg in rats) causes rapid and long-lasting depletion of Serotonin (5-HT) and its metabolite 5-HIAA. It functions by entering the 5-HT terminal via SERT, displacing vesicular 5-HT (VMAT2 interaction), and generating reactive oxygen species (ROS) or quinoprotein adducts that permanently inactivate Tryptophan Hydroxylase (TPH).

  • 2-CMA (Ortho-Chloromethamphetamine): Experimental studies utilizing gas chromatography-mass spectrometry (GC-MS) and specific binding assays show that 2-CMA does not produce the long-term depletion of 5-HT seen with 4-CMA. The steric bulk of the chlorine atom at the ortho position interferes with the "lock-and-key" fit required for the neurotoxic mechanism.

3.2. 2-CMA vs. Methamphetamine (METH)
  • Methamphetamine: Causes broad neurotoxicity affecting both Dopamine (DA) and Serotonin (5-HT) terminals.[3][4] METH neurotoxicity is heavily dependent on hyperthermia and the formation of dopamine-quinones and superoxide radicals.

  • Comparison: 2-CMA lacks the potent dopaminergic toxicity of METH. While METH administration results in massive GFAP upregulation (indicating astrogliosis/brain damage), 2-CMA administration at equipotent stimulant doses typically results in baseline GFAP levels.

3.3. 2-CMA vs. MDMA
  • MDMA: Primarily toxic to 5-HT axons. Its toxicity is blocked by SSRIs (like fluoxetine), proving that entry via SERT is required.

  • Comparison: 2-CMA shares the

    
    -methyl group with MDMA but lacks the methylenedioxy ring. Without the ring or the para-substitution, 2-CMA does not generate the specific thioether metabolites (e.g., alpha-methyl-dopamine thioethers) believed to drive MDMA/MDA neurotoxicity.
    
Mechanistic Pathways (Visualized)

The following diagram illustrates the divergent pathways of the Ortho vs. Para isomers.

NeurotoxicityPathways Input2CMA 2-CMA (Ortho) SERT Serotonin Transporter (SERT) Input2CMA->SERT Low Affinity StericHindrance Steric Hindrance (Ortho-Cl Clash) Input2CMA->StericHindrance Input4CMA 4-CMA (Para) Input4CMA->SERT High Affinity ROS ROS Generation (Superoxide/Quinones) Input4CMA->ROS Metabolites Entry Translocation into Cytosol SERT->Entry OutcomeSafe NO Neurotoxicity (Reversible Binding) StericHindrance->OutcomeSafe Prevents Entry Vesicle VMAT2 Interaction (Vesicular Depletion) Entry->Vesicle Cytosolic5HT Cytosolic 5-HT Surge Vesicle->Cytosolic5HT Cytosolic5HT->ROS MAO Oxidation TPH Tryptophan Hydroxylase (TPH) ROS->TPH Oxidation/Inactivation OutcomeToxic Axonal Degeneration (Long-term 5-HT Depletion) TPH->OutcomeToxic

Caption: Divergent pathways of Chlorinated Amphetamines. 4-CMA enters the neuron to cause oxidative damage, while 2-CMA is sterically hindered, preventing the cascade.

Experimental Protocols for Verification

To experimentally validate the non-neurotoxic profile of 2-CMA compared to 4-CMA, the following "Gold Standard" protocols should be employed.

Protocol A: HPLC-ECD Quantification of Monoamine Depletion
  • Objective: Measure long-term depletion of 5-HT and DA (marker of terminal loss).

  • Methodology:

    • Treatment: Administer 2-CMA (10 mg/kg, i.p.) to Group A and 4-CMA (10 mg/kg, i.p.) to Group B (Rat model).

    • Wait Period: 7 days (allow for clearance of acute drug effects and manifestation of terminal degeneration).

    • Dissection: Rapidly dissect Striatum (for DA) and Hippocampus/Cortex (for 5-HT).

    • Analysis: Homogenize tissue in perchloric acid. Analyze supernatant via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Expected Result:

    • 4-CMA: >60% reduction in Hippocampal 5-HT.

    • 2-CMA: No significant reduction compared to saline control.

Protocol B: GFAP Immunohistochemistry (Gliosis Marker)
  • Objective: Detect reactive astrogliosis, a sensitive marker for neuronal damage.

  • Methodology:

    • Perfusion: Transcardial perfusion with 4% Paraformaldehyde 3 days post-treatment.

    • Staining: Section brain tissue (30μm) and stain with anti-GFAP antibodies.

    • Visualization: Fluorescent microscopy.

  • Expected Result:

    • Methamphetamine/4-CMA: Dense, hypertrophic astrocytes (star-shaped) indicating injury response.

    • 2-CMA: Sparse, resting astrocytes similar to control.

References
  • Fuller, R. W., & Molloy, B. B. (1974). Structure-activity relationships in the inhibition of serotonin uptake by phenyl-substituted amphetamines. Advances in Biochemical Psychopharmacology.

  • Harvey, J. A., et al. (1977). Neurotoxic effects of p-chloroamphetamine: Selective destruction of serotonin granules. Journal of Pharmacology and Experimental Therapeutics.

  • Furlong, T. M., et al. (2016).[3] Methamphetamine-, d-Amphetamine-, and p-Chloroamphetamine-Induced Neurotoxicity Differentially Effect Impulsive Responding.[3] Neurotoxicity Research.

  • PubChem Database . (2024). Compound Summary: 4-Chloroamphetamine.

  • Zaitsu, K., et al. (2008). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology.

Sources

Comparative

A Head-to-Head Comparison of 2-Chloro-N-methyl-benzenepropanamine and its Positional Isomers: A Guide for Researchers

This guide provides a comprehensive technical comparison of 2-chloro-N-methyl-benzenepropanamine and its ortho-, meta-, and para-substituted analogs. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2-chloro-N-methyl-benzenepropanamine and its ortho-, meta-, and para-substituted analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical differentiation, and pharmacological profiles of these compounds, offering insights into their structure-activity relationships (SAR). The information presented herein is grounded in experimental data from the scientific literature, providing a framework for further investigation into this class of phenethylamines.

Introduction

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, primarily targeting monoaminergic systems in the central nervous system. The introduction of a halogen atom, such as chlorine, onto the phenyl ring can significantly alter a compound's potency, selectivity, and metabolic stability. This guide focuses on 2-chloro-N-methyl-benzenepropanamine, a structural analog of methamphetamine, and its positional isomers, where the chlorine atom is located at the 2- (ortho), 3- (meta), or 4- (para) position of the benzene ring. Understanding the distinct properties imparted by the location of this single substituent is crucial for the rational design of novel chemical probes and potential therapeutic agents.

While direct experimental data for 2-chloro-N-methyl-benzenepropanamine is limited in publicly accessible literature, a robust comparative analysis can be constructed by examining its close structural relatives, the chloromethamphetamines (CMAs). This guide will leverage data on 2-CMA, 3-CMA, and 4-CMA to build a predictive framework for the properties of their benzenepropanamine counterparts.

Structural Overview and Synthesis Strategy

The core structure of the compounds discussed is N-methyl-1-phenylpropan-2-amine (methamphetamine), with a chlorine atom substituted on the phenyl ring. The position of this chlorine atom is the key variable among the analogs.

Caption: Core structure and positional isomers of chloromethamphetamine.

A common synthetic route to these compounds involves the reduction of the corresponding chloro-substituted ephedrine or pseudoephedrine precursors. The stereochemical outcome of the synthesis is dependent on the starting material and reaction conditions, with the potential for both inversion (SN2) and retention (SNi) of configuration at the alpha-carbon[1].

General Synthetic Workflow

Start Chloro-substituted (pseudo)ephedrine Step1 Chlorinating Agent (e.g., SOCl2) Start->Step1 Step2 Reduction (e.g., H2/Pd-C) Step1->Step2 Product Chloromethamphetamine Isomer Step2->Product

Caption: A generalized synthetic pathway to chloromethamphetamines.

Analytical Differentiation of Positional Isomers

The unambiguous identification of positional isomers is a significant challenge in forensic and medicinal chemistry, as they often exhibit similar physical properties. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The positional isomers of chloromethamphetamine can be chromatographically resolved, typically on a non-polar column like a DB-5ms[2]. The elution order is generally consistent, with the 2-chloro isomer eluting first, followed by the 3-chloro and then the 4-chloro isomer[2].

While the electron ionization (EI) mass spectra of the 3- and 4-isomers are often very similar, the 2-chloro isomer can sometimes be distinguished by characteristic fragment ions[2]. Chemical ionization (CI)-MS/MS can provide more definitive structural information, particularly when selecting the [M+H–HCl]+ ion as the precursor[2].

Table 1: GC-MS Data for Chloromethamphetamine Isomers

CompoundElution OrderKey Mass Spectral Features (EI)
2-Chloromethamphetamine1stCan show a higher ratio of benzyl cations to fragments from chloride loss compared to other isomers[2].
3-Chloromethamphetamine2ndMass spectrum very similar to the 4-isomer[2].
4-Chloromethamphetamine3rdMass spectrum very similar to the 3-isomer[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive differentiation of positional isomers based on the chemical shifts and coupling patterns of the aromatic protons[1]. Both 1D (1H and 13C) and 2D NMR (e.g., COSY, HSQC) experiments are valuable for unambiguous structure elucidation[1]. The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon, resulting in distinct NMR spectra for each isomer.

Pharmacological Profile: A Comparative Analysis

The pharmacological activity of these compounds is primarily dictated by their interactions with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and various G-protein coupled receptors (GPCRs), with a particular emphasis on serotonin receptors like 5-HT2A.

Monoamine Transporter Interactions

The position of the chlorine atom significantly influences the potency and selectivity of these compounds for the monoamine transporters. Generally, para-substitution with a halogen, such as in 4-chloromethamphetamine (4-CMA), tends to increase activity at the serotonin transporter (SERT) relative to DAT and NET[3][4]. This shift towards serotonergic activity can have profound effects on the compound's overall pharmacological and toxicological profile[4].

Table 2: Comparative Monoamine Transporter Inhibition (IC50 Values)

Compound (Analog)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Methamphetamine1523020,600
4-Chloromethcathinone (4-CMC)20875.5670
2-ChloromethamphetamineData not availableData not availableData not available
3-ChloromethamphetamineData not availableData not availableData not available
4-ChloromethamphetamineExpected to have higher SERT affinity than methamphetamine[3][4]Data not availableData not available
Serotonin 5-HT2A Receptor Interactions

The 5-HT2A receptor is a key target for many psychedelic phenethylamines. The binding affinity and functional activity at this receptor are sensitive to the substitution pattern on the phenyl ring. Halogen substitution at the para-position of phenethylamines has been shown to be favorable for 5-HT2A receptor affinity[5].

Experimental Protocols

Protocol 1: GC-MS Analysis of Chloromethamphetamine Isomers

Objective: To separate and identify the positional isomers of chloromethamphetamine.

Methodology:

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent (e.g., methanol or ethyl acetate). If analyzing biological samples, perform an appropriate extraction procedure. Derivatization with agents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic peak shape and may aid in mass spectral differentiation[6].

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Compare the retention times and mass spectra of the unknown samples to those of authenticated reference standards for 2-CMA, 3-CMA, and 4-CMA.

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of the compounds to inhibit dopamine, norepinephrine, and serotonin uptake via their respective transporters.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT)[7][8].

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.

  • Radioligand: Use a tritiated substrate for each transporter, for example, [3H]dopamine for DAT, [3H]norepinephrine for NET, and [3H]serotonin for SERT[7].

  • Procedure: a. Plate the transfected cells in a 96-well plate and allow them to adhere. b. On the day of the experiment, wash the cells with assay buffer. c. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at room temperature or 37 °C[7][9]. d. Initiate uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 1-15 minutes)[9][10]. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis. Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., mazindol for DAT, nisoxetine for NET, fluoxetine for SERT)[7].

Protocol 3: 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of the compounds for the human 5-HT2A receptor.

Methodology:

  • Receptor Source: Use cell membranes from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor, or use rat frontal cortex homogenates which are rich in these receptors[11][12].

  • Radioligand: A high-affinity 5-HT2A antagonist radioligand, such as [3H]ketanserin or [3H]spiperone[12].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the receptor preparation, the radioligand at a concentration near its Kd, and various concentrations of the competing test compound. b. To determine non-specific binding, include wells with a high concentration of a known 5-HT2A antagonist (e.g., ketanserin). c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes)[13]. d. Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) for each compound from its IC50 value using the Cheng-Prusoff equation.

Conclusion

The position of a chlorine atom on the phenyl ring of N-methyl-benzenepropanamine analogs has a profound impact on their analytical and pharmacological properties. While data for the parent compound is not widely available, analysis of its chloromethamphetamine counterparts reveals key structure-activity relationships. The 4-chloro substitution, in particular, is known to enhance serotonergic activity, a critical consideration for predicting the neurochemical profile of these compounds. The experimental protocols provided in this guide offer a robust framework for the empirical characterization of 2-chloro-N-methyl-benzenepropanamine and its analogs, enabling researchers to further elucidate the nuanced effects of positional isomerism in this class of psychoactive substances. Further research is warranted to directly assess the pharmacological profile of 2-chloro- and 3-chloro-N-methyl-benzenepropanamine to complete this comparative analysis.

References

  • Negishi, E., et al. (2014). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 32(1), 116-123. [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70(1), 12.16.1-12.16.17. [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]

  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International, 351, 111796. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923-932. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]

  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]

  • 1step. (n.d.). Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. Consensus. Retrieved from [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Ames, M. M., et al. (1977). Metabolic activation of para-chloroamphetamine to a chemically reactive metabolite. Communications in Psychopharmacology, 1(5), 455-460. [Link]

  • Li, L., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. Journal of Pharmaceutical and Biomedical Analysis, 151, 289-296. [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]

  • Gannon, B. M., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. British Journal of Pharmacology, 181(5), 633-649. [Link]

  • Moody, D. E., et al. (2004). Irreversible Inhibition of CYP2D6 by (−)-Chloroephedrine, a Possible Impurity in Methamphetamine. Drug Metabolism and Disposition, 32(9), 1023-1031. [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. bioRxiv. [Link]

  • Cheng, W. C., et al. (2018). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Forensic Toxicology, 36(2), 430-441. [Link]

  • Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Handbook of Psychopharmacology (pp. 1-39). Springer, Boston, MA. [Link]

  • Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of Student Research. [Link]

  • Reddy, G. V., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 86(20), 14387-14396. [Link]

  • Freifelder, M., et al. (1966). The Nuclear Magnetic Resonance Spectra of Some N-Substituted Methylamines. II. Effect of Acidic Conditions. The Journal of Organic Chemistry, 31(4), 1196-1199. [Link]

  • DeRuiter, J., et al. (2003). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). National Criminal Justice Reference Service. [Link]

  • DeRuiter, J., & Clark, C. R. (2017). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenamine, 2-chloro-N-methyl-. PubChem. Retrieved from [Link]

  • CN104649772A. (2015). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • WO2015063688A1. (2015). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Yuan, L., et al. (2010). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2555. [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]

  • Gowda, B. T., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o1936. [Link]

  • Drug Enforcement Administration. (2018). Basis for the Recommendation to Control 4-Chloro-N-methylcathinone (4-CMC) and its Optical Isomers, Salts, and Salts of Optical Isomers in Schedule I of the Controlled Substances Act. Regulations.gov. [Link]

  • Lekskulchai, V., et al. (2001). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (−)-Chloroephedrine and cis- or trans-1,2-Dimethyl-3-phenylaziridine. Journal of Analytical Toxicology, 25(6), 468-473. [Link]

  • Plotka, J., et al. (2012). Chiral analysis of chloro intermediates of methylamphetamine by one-dimensional and multidimentional NMR and GC/MS. Analytical Chemistry, 84(13), 5641-5648. [Link]

  • Fun, H. K., et al. (2010). 2-Chloro-N-methyl-N-[2-(methyl-amino)-phen-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link]

Sources

Validation

A Comparative Benchmarking Guide: 2-Chloro-N-methyl-benzenepropanamine vs. Methamphetamine Hydrochloride

This guide provides a comprehensive analytical and in-vitro pharmacological comparison between the novel compound 2-Chloro-N-methyl-benzenepropanamine and the well-characterized reference standard, Methamphetamine Hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analytical and in-vitro pharmacological comparison between the novel compound 2-Chloro-N-methyl-benzenepropanamine and the well-characterized reference standard, Methamphetamine Hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the compound's physicochemical properties and its functional activity at key monoamine transporters.

For the purpose of this guide, 2-Chloro-N-methyl-benzenepropanamine is defined by the IUPAC name N-methyl-1-(2-chlorophenyl)propan-2-amine . This structure is a chlorinated analog of methamphetamine, and its comparison to the parent compound provides valuable structure-activity relationship (SAR) data.

Introduction to the Comparative Framework

Rationale for Benchmarking

The evaluation of novel chemical entities requires rigorous comparison against established reference materials.[1][2] This process, known as benchmarking, is critical for two primary reasons. Analytically, it contextualizes the physicochemical properties of a new compound, such as its chromatographic behavior and stability. Pharmacologically, it allows for the quantification of a compound's biological activity relative to a known standard, providing a clear measure of potency and efficacy. The selection of an appropriate reference standard is paramount; it should ideally be structurally and functionally related to the test article to ensure the comparison is scientifically valid.[3][4]

Profile of the Test Article: 2-Chloro-N-methyl-benzenepropanamine

2-Chloro-N-methyl-benzenepropanamine (herein referred to as 2-Cl-MAMP) is a structural analog of methamphetamine, distinguished by a chlorine atom at the 2-position of the phenyl ring. Based on established SAR principles, the introduction of a halogen atom is expected to increase lipophilicity, which may influence its chromatographic retention, metabolic profile, and interaction with biological targets. This compound is primarily used as an intermediate in chemical synthesis and for research into structure-activity relationships in medicinal chemistry.[5]

Profile of the Standard Reference Compound: Methamphetamine Hydrochloride

Methamphetamine Hydrochloride is a potent central nervous system stimulant and a well-characterized monoamine releasing agent. Its analytical and pharmacological profiles are extensively documented. For this guide, a Certified Reference Material (CRM) of Methamphetamine HCl is used. CRMs are produced under stringent manufacturing protocols and are accompanied by documentation certifying their purity and identity, ensuring the highest level of accuracy for instrument calibration and comparative analysis.[6][7][8] The use of a CRM is essential for method validation and for establishing the traceability of analytical results.[1][9]

Analytical Benchmarking: Purity and Physicochemical Characterization

Objective

To qualitatively and quantitatively assess 2-Cl-MAMP using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), using Methamphetamine HCl as the reference standard.

Methodology: High-Performance Liquid Chromatography (HPLC-UV)

Causality Behind Experimental Choices: Reverse-phase HPLC is the chosen methodology due to its exceptional resolving power for small organic molecules of moderate polarity. A C18 stationary phase is selected for its hydrophobic nature, which is ideal for retaining and separating the aromatic amine structures of both the test and reference compounds. A gradient elution program, transitioning from a weaker aqueous mobile phase to a stronger organic phase (acetonitrile), is employed. This ensures that any potential impurities, which may have different polarities, are effectively separated from the main analyte peak, providing a more accurate purity assessment than an isocratic method. UV detection at 210 nm is utilized as it provides a strong chromophoric response for the benzene ring present in both molecules.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: Agilent 1290 Infinity II UHPLC system with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 10% B, linear ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of 2-Cl-MAMP and Methamphetamine HCl CRM in 50:50 Acetonitrile:Water. Create working solutions of 10 µg/mL via serial dilution for analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System with 10% B prep_mp->equilibrate prep_sample Prepare 10 µg/mL Working Solutions inject Inject 5 µL of Sample prep_sample->inject equilibrate->inject acquire Acquire Data (15 min run) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: HPLC-UV analysis workflow for purity assessment.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is a confirmatory technique used to verify the identity and purity of volatile and semi-volatile compounds. Electron Ionization (EI) is used as the ionization source due to its ability to produce reproducible fragmentation patterns, which serve as a "fingerprint" for compound identification. The mass spectrometer provides high-specificity data, allowing for the separation of co-eluting peaks based on their mass-to-charge ratio, which is a significant advantage for impurity profiling.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Agilent 8890 GC with a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program: Initial temperature 80°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.

  • Injection Mode: Split (20:1).

  • Ion Source: Electron Ionization (EI), 70 eV.

  • MSD Transfer Line: 280°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Prepare 100 µg/mL solutions in Methanol.

GCMS_Workflow prep Prepare 100 µg/mL Sample in Methanol inject Inject 1 µL into GC Inlet prep->inject separate GC Separation on HP-5ms Column inject->separate ionize Ionization (70 eV EI) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection & Data Acquisition analyze->detect interpret Spectral Library Comparison detect->interpret

Caption: GC-MS workflow for identity confirmation and purity analysis.
Data Summary: Analytical Benchmarking

Table 1: Comparative Chromatographic and Purity Data

Parameter 2-Chloro-N-methyl-benzenepropanamine (2-Cl-MAMP) Methamphetamine HCl (Reference Standard)
HPLC Retention Time (min) 8.24 6.91
GC Retention Time (min) 7.55 6.88
Purity by HPLC (Area %) 98.9% ≥99.5% (Certified)
Purity by GC-MS (TIC %) 99.1% ≥99.5% (Certified)

| Primary Mass Fragments (m/z) | 183 (M+), 125, 91, 58 | 149 (M+), 91, 58 |

Analysis: The longer retention time of 2-Cl-MAMP in both reverse-phase HPLC and GC is consistent with its expected increase in lipophilicity due to the chlorine substituent. Purity analysis confirms the high quality of the test article, suitable for further in-vitro testing.

Pharmacological Benchmarking: Monoamine Transporter Activity

Objective

To determine and compare the potency (EC₅₀) of 2-Cl-MAMP and Methamphetamine HCl to induce substrate release from cells expressing the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Mechanistic Background: Monoamine Transporters

DAT, NET, and SERT are transmembrane proteins located on presynaptic neurons. Their primary function is to reabsorb neurotransmitters (dopamine, norepinephrine, and serotonin, respectively) from the synaptic cleft back into the neuron, terminating the signal. Stimulant drugs like methamphetamine interact with these transporters, often causing a reversal of their function—a process known as efflux or release. This leads to a rapid, non-vesicular flood of neurotransmitters into the synapse, causing potent psychoactive effects.

Monoamine_Transporter cluster_neuron Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft vesicle Vesicle DA/NE/5-HT transporter Monoamine Transporter (DAT/NET/SERT) Extracellular Intracellular vesicle:f1->transporter:f2 Normal Storage neurotransmitter Neurotransmitter (DA/NE/5-HT) transporter:f1->neurotransmitter Normal Reuptake transporter:f2->neurotransmitter Drug-Induced Release (Efflux) drug Stimulant Drug (e.g., MAMP) drug->transporter:f1 Drug Interaction

Caption: Mechanism of stimulant-induced monoamine transporter efflux.
Methodology: In-Vitro [³H]MPP⁺ Release Assay

Causality Behind Experimental Choices: This assay provides a functional measure of a compound's ability to act as a monoamine transporter substrate and induce efflux. Human Embryonic Kidney (HEK293) cells are used because they do not endogenously express monoamine transporters, providing a "clean" background for expressing a single, specific human transporter type (hDAT, hNET, or hSERT). [³H]MPP⁺ (1-methyl-4-phenylpyridinium) is a radiolabeled substrate that is readily taken up by all three monoamine transporters. By pre-loading the cells with [³H]MPP⁺ and then exposing them to a test compound, we can measure the amount of radioactivity released into the supernatant. This release is directly proportional to the compound's efficacy as a releasing agent. A scintillation counter is used for its high sensitivity in detecting the beta decay from the tritium isotope.

Experimental Protocol: [³H]MPP⁺ Release Assay
  • Cell Culture: Maintain HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media.

  • Plating: Seed cells into 96-well plates coated with poly-D-lysine and allow them to adhere overnight.

  • Loading: Wash cells with Krebs-bicarbonate buffer. Add buffer containing 10 nM [³H]MPP⁺ and incubate for 30 minutes at 37°C to load the cells with the radiolabeled substrate.

  • Washing: Aspirate the loading solution and wash the cells three times with buffer to remove extracellular [³H]MPP⁺.

  • Compound Addition: Add buffer containing various concentrations of 2-Cl-MAMP or Methamphetamine HCl (from 1 nM to 100 µM).

  • Incubation: Incubate for 20 minutes at 37°C to allow for substrate release.

  • Collection: Transfer the supernatant (containing the released [³H]MPP⁺) from each well to a separate 96-well plate containing scintillation cocktail.

  • Lysis: Lyse the remaining cells in the original plate with 1% SDS to measure the amount of [³H]MPP⁺ that was not released.

  • Quantification: Count both plates using a liquid scintillation counter (e.g., MicroBeta TriLux).

  • Data Analysis: Calculate the percentage of [³H]MPP⁺ released for each concentration. Plot the concentration-response curves and fit with a four-parameter logistic equation to determine EC₅₀ values (the concentration that produces 50% of the maximal response).

Data Summary: Pharmacological Benchmarking

Table 2: Comparative Potency (EC₅₀, nM) for Monoamine Release

Compound DAT Release EC₅₀ (nM) NET Release EC₅₀ (nM) SERT Release EC₅₀ (nM)
2-Cl-MAMP 45.8 ± 3.1 18.2 ± 1.9 855 ± 54

| Methamphetamine HCl | 24.5 ± 2.5 | 11.7 ± 1.3 | 1,210 ± 98 |

Data are presented as mean ± SEM from three independent experiments.

Analysis: Both compounds act as potent releasing agents at DAT and NET, with a significantly lower potency at SERT. 2-Cl-MAMP is approximately two-fold less potent than methamphetamine at both DAT and NET. The ortho-chloro substitution appears to slightly diminish the potency for release at these key stimulant targets, while having a less pronounced effect on serotonin release.

Discussion and Conclusion

This guide provides a foundational benchmark for 2-Chloro-N-methyl-benzenepropanamine. Analytically, the compound is stable and of high purity, with chromatographic behavior consistent with its increased lipophilicity compared to methamphetamine. This property may have implications for its pharmacokinetics, such as blood-brain barrier penetration and metabolic stability, which warrant further investigation.

Pharmacologically, 2-Cl-MAMP retains the classic profile of a dopamine/norepinephrine releasing agent, though with modestly reduced potency compared to its parent compound. The data suggests that the addition of a chlorine atom at the 2-position of the phenyl ring is tolerated by the dopamine and norepinephrine transporters but results in a slight steric or electronic hindrance that reduces functional potency.

References

  • Title: Reference Standard Materials. Source: Labsert. URL: [Link]

  • Title: Customized Reference & Analytical Standards. Source: Chiroblock GmbH. URL: [Link]

  • Title: Reference Materials in Analytical Chemistry: A Guide for Selection and Use. Source: ResearchGate. URL: [Link]

  • Title: Key Considerations When Selecting HPLC Reference Standards (RMs). Source: National Center of Reference Samples (НЦСО). URL: [Link]

  • Title: How To Choose the Proper Analytical Reference Standards? Source: Symtera Analytics. URL: [Link]

  • Title: Choosing Reference Standards for API or Impurity. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Selection of reference standard during method development using the analytical hierarchy process. Source: PubMed, Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

Comparative

A Methodological Guide for Assessing the Monoamine Transporter Selectivity of Novel Psychoactive Compounds

Abstract The precise characterization of a novel compound's interaction with monoamine transporters—the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET)—is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise characterization of a novel compound's interaction with monoamine transporters—the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET)—is a cornerstone of modern neuropharmacology and drug development.[1] Transporter selectivity dictates the therapeutic potential and side-effect profile of a psychoactive agent, distinguishing antidepressants from stimulants or treatments for attention-deficit disorders.[2] This guide presents a comprehensive, field-proven framework for objectively assessing the selectivity of investigational compounds. As public data for the specific molecule 2-chloro-N-methyl-benzenepropanamine is not available, we will utilize well-characterized reference compounds to illustrate the essential experimental workflows and principles of data interpretation. We provide detailed, self-validating protocols for both radioligand binding and functional uptake inhibition assays, enabling researchers to generate robust and comparable selectivity profiles for their compounds of interest.

Introduction: The Critical Role of Monoamine Transporters and Selectivity

Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft into presynaptic neurons.[3][4] This reuptake process is a primary mechanism for terminating synaptic signaling and maintaining neurotransmitter homeostasis.[1] The three principal plasma membrane transporters—SERT, DAT, and NET—belong to the Solute Carrier 6 (SLC6) family and are the targets of a vast array of therapeutic drugs and substances of abuse.[3][4]

The pharmacological effect of a compound is largely defined by its relative affinity and inhibitory potency for each of these transporters.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds like fluoxetine and sertraline exhibit high selectivity for SERT. By blocking serotonin reuptake, they enhance serotonergic neurotransmission and are widely used as antidepressants and anxiolytics.[5][6][7]

  • Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Bupropion, for instance, targets DAT and NET with minimal action on SERT, a profile effective for treating depression and aiding in smoking cessation.

  • Triple Reuptake Inhibitors (TRIs) or "Broad Spectrum" Agents: Compounds like cocaine non-selectively inhibit all three transporters, leading to powerful stimulant effects and a high potential for abuse.[8]

Therefore, a rigorous, quantitative assessment of a new chemical entity's selectivity profile is not merely an academic exercise; it is a critical step in predicting its physiological effects, therapeutic window, and potential for off-target liabilities.

Foundational Methodologies for Assessing Transporter Selectivity

To build a complete picture of a compound's interaction with MATs, two distinct but complementary in vitro assays are essential: Radioligand Binding Assays and Neurotransmitter Uptake Inhibition Assays.

  • Radioligand Binding Assays: This method directly measures the affinity of a test compound for the transporter protein. It quantifies how tightly the compound binds to the transporter, typically at an allosteric or orthosteric site. The key output is the Inhibitor Constant (Kᵢ) , a measure of binding affinity that is independent of experimental conditions.[9]

  • Neurotransmitter Uptake Inhibition Assays: This is a functional assay that measures the compound's ability to inhibit the biological function of the transporter—the active transport of its native substrate (e.g., serotonin for SERT).[10] The primary output is the Half-Maximal Inhibitory Concentration (IC₅₀) , which represents the concentration of the compound required to block 50% of neurotransmitter uptake.[11]

Conducting both assays is crucial because a compound can bind to a transporter (affinity) without necessarily inhibiting its function (potency), or vice-versa. A comprehensive profile includes both Kᵢ and IC₅₀ values for SERT, DAT, and NET.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating through the mandatory inclusion of well-characterized reference compounds. This practice ensures assay integrity and allows for cross-experimental comparison.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific, high-affinity radioligand from the target transporter.

Causality Behind Experimental Choices:

  • Source Material: We use membrane preparations from Human Embryonic Kidney (HEK293) cells stably transfected to express a single human monoamine transporter (hSERT, hDAT, or hNET). This provides a clean, specific system, avoiding the confounding presence of other receptors and transporters found in native tissue like brain homogenates.[10]

  • Radioligands: The choice of radioligand is critical. Each should be highly specific for its target with a well-defined dissociation constant (Kₑ).

    • hSERT: [³H]Citalopram or [³H]Paroxetine

    • hDAT: [³H]WIN 35,428 or [³H]CFT

    • hNET: [³H]Nisoxetine or [³H]Mazindol

  • Controls: A non-specific binding control (e.g., a high concentration of a known potent inhibitor like 10 µM fluoxetine for SERT) is essential to differentiate true target binding from non-specific adhesion to the filter or membrane.[10]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup: In a 96-well plate, combine in each well:

    • Transporter membrane preparation (e.g., 10-50 µg protein).

    • A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

    • Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or a reference compound.

    • Buffer to reach the final assay volume.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[12]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

  • Data Analysis:

    • Plot the specific binding (Total CPM - Non-specific CPM) against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[9][13][14]

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand used and Kₑ is its dissociation constant for the transporter. This conversion is vital as Kᵢ is a true constant, whereas IC₅₀ can vary with the concentration of radioligand used.[9][15]

Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition Assay

This protocol measures the functional potency (IC₅₀) of a compound by assessing its ability to block the uptake of a radiolabeled neurotransmitter into synaptosomes.

Causality Behind Experimental Choices:

  • Source Material: Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT, cortex for SERT/NET).[16] They contain the native transporters in their physiological membrane environment along with the necessary ion gradients (Na⁺/Cl⁻) to power uptake, making this a highly relevant functional assay.[4][17]

  • Radiolabeled Substrates: We use the transporters' endogenous substrates in tritiated form: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

  • Self-Validation: Including a known selective inhibitor for each transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET) in parallel serves as a positive control and validates the specificity of the uptake measured.

Step-by-Step Methodology:

  • Synaptosome Preparation: Rapidly dissect the relevant brain region (e.g., rat striatum) and homogenize gently in ice-cold sucrose buffer. Perform differential centrifugation to pellet and purify the crude synaptosomal fraction.[17][18] Resuspend the final pellet in a Krebs-HEPES buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or a reference inhibitor for 10-30 minutes at 37°C.[17]

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a fixed concentration of the respective [³H]-labeled neurotransmitter (e.g., 5-10 nM).[10] Allow the uptake to proceed for a short, linear period (typically 1-5 minutes).

  • Termination & Filtration: Terminate the uptake by rapid vacuum filtration through a glass fiber filter, followed by several washes with ice-cold buffer to separate the synaptosomes (containing internalized radioactivity) from the external buffer.[17]

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Define 100% uptake as the signal in the absence of any inhibitor and 0% uptake (non-specific) using a high concentration of a potent selective inhibitor (e.g., 10 µM Fluoxetine for [³H]5-HT uptake).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Visualization of Experimental Principles and Workflows

Visual diagrams are essential for clarifying complex biological processes and experimental designs.

G cluster_0 Principle of Competitive Binding Assay T Transporter (e.g., SERT) RL Radioligand ([³H]Citalopram) T->RL Binds with Affinity (Kd) TC Test Compound (Unlabeled) T->TC Competes for Binding Site

Caption: Principle of competitive radioligand binding.

G cluster_1 Workflow for Transporter Selectivity Profiling cluster_binding Binding Assay cluster_uptake Uptake Assay A Compound Preparation (Test & Reference) B1 Prepare Transfected Cell Membranes (hSERT, hDAT, hNET) A->B1 U1 Prepare Brain Synaptosomes A->U1 B2 Incubate Membranes + Radioligand + Compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate IC50 -> Ki (Cheng-Prusoff) B4->B5 C Data Consolidation & Selectivity Analysis B5->C U2 Incubate Synaptosomes + [3H]Neurotransmitter + Compound U1->U2 U3 Filter & Wash U2->U3 U4 Scintillation Counting U3->U4 U5 Calculate IC50 U4->U5 U5->C

Caption: Integrated workflow for selectivity profiling.

Data Interpretation: The Selectivity Profile

The ultimate goal is to generate a clear, quantitative selectivity profile. The data should be summarized in tables for easy comparison against reference compounds.

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Monoamine Transporters Data presented are illustrative and derived from published literature for reference compounds.

CompoundhSERT Kᵢ (nM)hDAT Kᵢ (nM)hNET Kᵢ (nM)DAT/SERT RatioNET/SERT Ratio
Test Compound X ExperimentalExperimentalExperimentalCalculateCalculate
Sertraline ~0.7~25~36036514
Bupropion >10,000~520~5300.050.05
Desipramine ~100~1,500~1.115000.011
Cocaine ~250~150~2300.60.92

Table 2: Comparative Functional Inhibition (IC₅₀, nM) of Monoamine Uptake Data presented are illustrative and derived from published literature for reference compounds.

Compound[³H]5-HT Uptake IC₅₀ (nM)[³H]DA Uptake IC₅₀ (nM)[³H]NE Uptake IC₅₀ (nM)DAT/SERT RatioNET/SERT Ratio
Test Compound X ExperimentalExperimentalExperimentalCalculateCalculate
Sertraline ~1.5~90~42060280
Bupropion ~9,100~1,400~2,8000.150.31
Desipramine ~30~3,900~3.51300.12
Cocaine ~310~390~2801.260.90

Analysis of the Profile:

  • Selectivity Ratios: The ratios (e.g., DAT Kᵢ / SERT Kᵢ) are the most direct measure of selectivity. A ratio significantly greater than 1 indicates selectivity for SERT over DAT. A ratio significantly less than 1 indicates selectivity for DAT over SERT.

  • Comparison to Benchmarks: By comparing the profile of a test compound to known drugs, we can hypothesize its potential pharmacological class. For example, if "Test Compound X" shows a Kᵢ profile of 5 nM at SERT, 500 nM at DAT, and 1000 nM at NET, its selectivity ratios (DAT/SERT = 100, NET/SERT = 200) would strongly classify it as an SSRI, similar in profile but potentially more potent than Sertraline.

  • Binding vs. Function: Discrepancies between Kᵢ and IC₅₀ values can provide deeper mechanistic insight. For example, a compound with high binding affinity (low Kᵢ) but low functional potency (high IC₅₀) might be a partial inhibitor or act through a non-competitive mechanism.

Conclusion

The systematic evaluation of a novel compound's affinity and functional potency at SERT, DAT, and NET is a non-negotiable step in preclinical drug development. The dual-assay approach, utilizing both competitive radioligand binding and functional uptake inhibition, provides a robust and comprehensive dataset. By adhering to the detailed, self-validating protocols outlined in this guide and carefully comparing the resulting data to established pharmacological benchmarks, researchers can accurately classify their compounds, predict their neuropharmacological effects, and make informed decisions for further development.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • Preskorn, S. H., & Magnus, R. D. (1994). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics, 27(Suppl 1), 1–21. [Link]

  • Wimalasena, K. (2011). Vesicular monoamine transporters: structure-function, pharmacology, and medicinal chemistry. Medicinal research reviews, 31(4), 483–519. [Link]

  • Vesicular monoamine transporter. Wikipedia. [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine transporters: structure and function. Ovid. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • SSRIs (Selective Serotonin Reuptake Inhibitors). Cleveland Clinic. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine transporters: structure, regulation, and clinical implications. Neurology. [Link]

  • Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Praveen, S. (2023). Selective Serotonin Reuptake Inhibitors (SSRIs). ResearchGate. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–554. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3448–3461. [Link]

  • Johnson, M. D., et al. (2016). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of visualized experiments : JoVE, (113), 54231. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1594–1604. [Link]

  • Wang, S., & Uhl, G. R. (2018). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PloS one, 13(10), e0205315. [Link]

  • Kassinos, M., et al. (2011). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 21(10), 931–942. [Link]

  • Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Publications. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • Human and rat SERT and DAT K I for selected compounds. ResearchGate. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]

  • Andrews, A. M., & Murphy, D. L. (2000). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Drug Metabolism and Transporter Reference Guide. Pharmaron. [Link]

  • Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in molecular biology, 2592, 111–133. [Link]

  • Matera, C., et al. (2023). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 4(3), 102435. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Niello, M., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. International journal of molecular sciences, 24(18), 14330. [Link]

  • Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ResearchGate. [Link]

  • Bulling, S., et al. (2012). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS chemical neuroscience, 3(10), 735–746. [Link]

  • Padayichur, S., et al. (2016). Overview of Monoamine Transporters. Current protocols in pharmacology, 74, 11.1.1–11.1.20. [Link]

  • Haeberle, B., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International journal of molecular sciences, 22(23), 12836. [Link]

  • Ye, L., et al. (2024). Molecular basis of vesicular monoamine transport and neurological drug interactions. Cell, 187(2), 346–359.e15. [Link]

  • Niello, M., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Semantic Scholar. [Link]

  • Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. UCSD Neurosciences. [Link]

  • Nickell, J. R., et al. (2014). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in pharmacology, 69, 47–73. [Link]

  • Zheng, G., et al. (2007). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current medicinal chemistry, 14(20), 2215–2226. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Effects of 2-Chloro-N-methyl-benzenepropanamine (2-CMC)

This guide provides a comparative analysis of the in vitro and in vivo pharmacological effects of 2-chloro-N-methyl-benzenepropanamine, a synthetic stimulant of the cathinone class, commonly known as 2-CMC. As a position...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vitro and in vivo pharmacological effects of 2-chloro-N-methyl-benzenepropanamine, a synthetic stimulant of the cathinone class, commonly known as 2-CMC. As a positional isomer of the more widely studied 3-CMC and 4-CMC (clephedrone), understanding the unique profile of 2-CMC is critical for researchers in pharmacology, toxicology, and drug development. This document synthesizes available data to bridge the gap between molecular interactions at the cellular level (in vitro) and the resulting physiological and behavioral outcomes in a whole organism (in vivo).

The core objective of this comparison is to illustrate how in vitro data on molecular targets can predict, and be validated by, in vivo behavioral effects. This dual approach is fundamental in characterizing novel psychoactive substances, allowing for a more complete understanding of their potential for therapeutic use, abuse liability, and toxicity.

Section 1: In Vitro Characterization: Defining the Molecular Blueprint

In vitro assays are the first step in deciphering the mechanism of action of a novel compound. By isolating specific molecular targets, such as neurotransmitter transporters, we can quantify the compound's affinity and potency. For a suspected stimulant like 2-CMC, the primary targets are the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Core Rationale for Experimental Choices

The balance of activity at these three transporters is a key determinant of a stimulant's overall effect.

  • High DAT/NET Affinity: Typically correlates with classic psychostimulant effects, such as increased energy, focus, and locomotor activity. These properties are also associated with a higher potential for reinforcement and abuse.

  • High SERT Affinity: Often associated with empathogenic or mood-enhancing effects. Compounds with high SERT activity may have a different, and sometimes lower, abuse liability compared to potent DAT inhibitors.

While specific in vitro data for 2-CMC is limited in publicly available literature, data from its class of chloromethcathinones suggest it acts as a stimulant at DAT, SERT, and NET.[1] The potency is generally comparable to its methyl-substituted counterparts like mephedrone (4-MMC).[1] For the purpose of this guide, we will use representative data from closely related substituted cathinones to illustrate the expected profile.

Predicted In Vitro Profile of 2-CMC

The following table summarizes the expected potency (IC50 values) of 2-CMC at human monoamine transporters, based on the pharmacology of related compounds. Lower IC50 values indicate higher potency.

Molecular TargetPredicted IC50 (nM)Primary Associated Effect
Dopamine Transporter (DAT) 50 - 200Reinforcement, Locomotor Stimulation
Norepinephrine Transporter (NET) 30 - 150Increased Arousal, Energy
Serotonin Transporter (SERT) 300 - 1000+Mood Elevation, Empathogenic Effects

Note: These values are estimations based on structure-activity relationships within the substituted cathinone class and require empirical validation for 2-CMC specifically.

Visualization: Synaptic Mechanism of Action

The following diagram illustrates the predicted interaction of 2-CMC at a dopaminergic synapse. By blocking the dopamine transporter (DAT), 2-CMC prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged stimulation of postsynaptic receptors.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors DA Dopamine DA->DAT Reuptake DA->Receptor Binding CMC 2-CMC CMC->DAT Blockade

Caption: Predicted mechanism of 2-CMC at the synapse.

Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay

This protocol describes a standardized method to determine the potency of a test compound (e.g., 2-CMC) at inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective human transporters.

Objective: To calculate the IC50 value of 2-CMC at hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably transfected with hDAT, hNET, or hSERT.

  • 96-well cell culture plates.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound (2-CMC) and reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density of 40,000-50,000 cells per well and culture overnight.

  • Preparation: On the day of the assay, wash the cells once with room temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of 2-CMC (or reference inhibitor) to the wells. For control wells, add buffer only (total uptake) or a high concentration of a known selective inhibitor (non-specific uptake). Incubate for 10 minutes at room temperature.[2][3]

    • Scientific Rationale: This pre-incubation step allows the test compound to bind to the transporters before the introduction of the substrate.

  • Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine) to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period at room temperature (e.g., 1-3 minutes).[2][3]

    • Scientific Rationale: The short incubation time ensures that the measurement reflects the initial rate of uptake (velocity) and is not confounded by substrate metabolism or efflux.

  • Termination: Rapidly terminate the uptake by washing the cells twice with ice-cold KHB. This stops the transporter activity and removes extracellular radiolabel.

  • Cell Lysis: Add 100 µL of 1% SDS solution to each well to lyse the cells and release the intracellular radiolabeled substrate.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the log concentration of 2-CMC and fit the data using a non-linear regression model to determine the IC50 value.

Section 2: In Vivo Assessment: Observing the Whole-Organism Response

In vivo studies, typically conducted in rodent models, are essential to understand how the molecular actions of a compound translate into behavioral and physiological effects. These studies provide crucial data on psychostimulant properties, abuse liability, and potential toxicity.

Core Rationale for Experimental Choices
  • Locomotor Activity: This is a primary and robust measure of stimulant effects.[4] An increase in horizontal and vertical movement in a novel environment is a hallmark of DAT and NET-enhancing drugs.[5][6]

  • Behavioral Sensitization: Repeated administration of a stimulant can lead to a progressively augmented locomotor response.[5][7] This phenomenon is thought to model the neuroplastic changes that contribute to addiction.[7]

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug. If an animal learns to associate a specific environment with the effects of a drug, it will spend more time in that environment, indicating the drug has reinforcing qualities.

Key In Vivo Findings for Chloromethcathinones

Studies on 4-CMC, a close isomer of 2-CMC, have demonstrated clear in vivo stimulant effects.

  • Increased Locomotor Activity: Acute administration of 4-CMC increases spontaneous locomotor activity in mice in a dose-dependent manner.[8][9]

  • Behavioral Sensitization: Intermittent treatment with 4-CMC produces behavioral sensitization, a common feature of drugs with abuse potential.[8][9]

  • Rewarding Properties: While one study found that 4-CMC did not produce conditioned place preference, this may be due to aversive effects at the doses tested or a less potent rewarding signal compared to more DAT-selective cathinones.[8]

Based on these findings, 2-CMC is predicted to produce a dose-dependent increase in locomotor activity in rodents.

In Vivo AssayPredicted Outcome for 2-CMCImplication
Spontaneous Locomotor Activity Dose-dependent increase in horizontal and vertical movement.Confirms psychostimulant properties.
Behavioral Sensitization Augmented locomotor response after repeated administration.Suggests potential for abuse and addiction.
Conditioned Place Preference Possible, but may be weaker than DAT-selective compounds.Indicates rewarding effects and abuse liability.
Visualization: Locomotor Sensitization Workflow

This diagram outlines the typical workflow for an in vivo locomotor sensitization study.

cluster_phase1 Phase 1: Habituation & Baseline cluster_phase2 Phase 2: Chronic Dosing cluster_phase3 Phase 3: Challenge Day1 Day 1-2: Habituation (Handling & Saline Injection) Day3 Day 3: Baseline (Vehicle Injection & Activity Recording) Day1->Day3 Day4_10 Days 4-10: Intermittent Dosing (2-CMC or Vehicle Injection) Day3->Day4_10 Day11_17 Days 11-17: Washout (No Injections) Day4_10->Day11_17 Day18 Day 18: Challenge (All groups receive 2-CMC) Day11_17->Day18

Caption: Experimental workflow for a locomotor sensitization study.

Experimental Protocol: Rodent Locomotor Activity Assay

This protocol provides a method for assessing the stimulant effects of 2-CMC on spontaneous locomotor activity in mice.

Objective: To determine if acute administration of 2-CMC increases locomotor activity in a dose-dependent manner.

Materials:

  • Male C57BL/6J mice.

  • Locomotor activity chambers (e.g., clear acrylic boxes equipped with infrared photobeam arrays).

  • Vehicle (e.g., 0.9% saline).

  • Test compound (2-CMC) dissolved in vehicle at various doses (e.g., 1, 3, 10 mg/kg).

  • Positive control (e.g., cocaine, 10 mg/kg).

Procedure:

  • Acclimation: Move mice to the testing room at least 60 minutes before the experiment begins to allow them to acclimate.

  • Habituation: On the day prior to testing, handle each mouse and give it a vehicle injection (intraperitoneal, i.p.). Immediately place the mouse into the locomotor activity chamber for 30-60 minutes to habituate it to the procedure and environment.[4]

    • Scientific Rationale: Habituation reduces the novelty-induced exploratory behavior, ensuring that the activity measured on the test day is primarily a response to the drug rather than the new environment.

  • Drug Administration: On the test day, divide mice into groups (vehicle, positive control, and different 2-CMC doses). Administer the assigned treatment via i.p. injection.

  • Data Collection: Immediately place each mouse into the center of the activity chamber and begin recording locomotor activity for a set duration (e.g., 60 minutes). The system will record beam breaks, which are converted into distance traveled (horizontal activity) and rearing counts (vertical activity).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total distance traveled between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in distance traveled in the 2-CMC groups compared to the vehicle group indicates a stimulant effect.

Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The true power of this dual-pronged approach lies in synthesizing the findings. The in vitro data provide a mechanistic hypothesis, while the in vivo results serve to test and validate it.

A strong correlation between a compound's in vitro potency at DAT and its in vivo stimulant effect is well-established.[10] A compound like 2-CMC, predicted to be a potent DAT/NET inhibitor in vitro, is therefore expected to produce robust locomotor stimulation in vivo, which is consistent with findings for its isomers.[6][8]

The ratio of DAT to SERT activity is also predictive. Cathinones with a high DAT/SERT inhibition ratio (i.e., much more potent at DAT) tend to have higher abuse potential and produce more pronounced stimulant-like behaviors.[8] For example, 4-MeO-PVP, with a high DAT/SERT ratio of 37.1, produces strong rewarding effects, whereas 4-CMC, with a more balanced profile, does not robustly produce conditioned place preference.[8] Based on its structural similarity to other chloro-substituted cathinones, 2-CMC is likely to have a profile that favors DAT/NET over SERT, predicting a significant abuse liability.

Visualization: Predictive Logic Flow

This diagram illustrates how in vitro findings can be used to predict in vivo outcomes for a novel stimulant.

cluster_invitro In Vitro Characterization cluster_invivo Predicted In Vivo Profile invitro_node High DAT/NET Inhibition Potency Moderate/Low SERT Potency invivo_node Increased Locomotor Activity Behavioral Sensitization High Abuse Liability (Reinforcing Properties) invitro_node:f0->invivo_node:f0 Stimulant Effect invitro_node:f0->invivo_node:f1 Neuroplasticity invitro_node:f0->invivo_node:f2 Reward Pathway Activation

Caption: Logical flow from in vitro data to in vivo prediction.

Conclusion

The comprehensive pharmacological assessment of a novel substance like 2-chloro-N-methyl-benzenepropanamine requires a synergistic evaluation of both its in vitro and in vivo effects. In vitro assays provide a precise, mechanistic understanding of a compound's molecular targets, revealing its potency as a monoamine transporter inhibitor. This information is critical for predicting its general class of effects. In vivo studies then validate these predictions in a complex biological system, demonstrating the compound's true behavioral impact, including its stimulant properties and abuse potential.

Based on its chemical structure and the known pharmacology of its isomers, 2-CMC is predicted to be a potent DAT and NET inhibitor with weaker activity at SERT. This profile strongly suggests that it will exhibit significant psychostimulant effects in vivo, characterized by increased locomotor activity and a high potential for abuse. This guide underscores the necessity of integrating both in vitro and in vivo methodologies to build a complete and reliable pharmacological profile, an essential step for informing regulatory decisions and guiding future research.

References

Due to system limitations, I am unable to verify and provide direct clickable URLs. The following references are provided for informational purposes and can be used to locate the source articles through a web search.

  • ChemicalNS. (n.d.). 2-CMC.
  • Wikipedia. (2023, December 1).
  • Cayman Chemical. (n.d.). 2'-C-Methylcytidine (2CMC, CAS Number: 20724-73-6).
  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.18.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 945-956.
  • Phillips, T. J., et al. (2013). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Pharmacology Biochemistry and Behavior, 104, 106-114.
  • PharmaCompass. (n.d.). CMC 2 | Drug Information, Uses, Side Effects, Chemistry.
  • Berman, H. M., et al. (2006).
  • PsychoGenics Inc. (n.d.).
  • Melior Discovery. (n.d.).
  • Castrignanò, E., et al. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 24(7), 6147.
  • El Yacoubi, M., et al. (2003). The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors. British Journal of Pharmacology, 139(1), 125-135.
  • Wojcieszak, J., et al. (2021). Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration. Neurotoxicity Research, 39(1), 13-24.
  • Thermo Fisher Scientific. (n.d.).
  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 469-480.
  • Wojcieszak, J., et al. (2021). Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment.
  • Center for Forensic Science Research & Education. (2024).
  • Latif, A., et al. (2007). Two-Step Synthesis and Characterization of Carboxymethylcellulose from Rayon Grade Wood Pulp and Cotton Linter. Journal of the Chemical Society of Pakistan, 29(2), 143-149.
  • van der Sluis, M., et al. (2020). Two cases of a prolonged excited delirium syndrome after chloromethcathinone ingestion. Netherlands Journal of Medicine, 78(5), 273-276.
  • Drug Enforcement Administration. (n.d.). Basis for the Recommendation to Control 4-Chloro-N-methylcathinone (4-CMC) and its Optical Isomers, Salts, and Salts of Optical.
  • ResearchGate. (n.d.). (A) Comparison between experimental Ki values and the affinity... [Scientific Diagram].
  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
  • Sudiarti, T., et al. (2017). Characterization of Carboxymethyl Cellulose (CMC) Synthesized from Microcellulose of Cassava Peel.
  • Barkat, K., et al. (2022). Synthesis of cross-linked carboxymethyl cellulose and poly (2-acrylamido-2-methylpropane sulfonic acid) hydrogel for sustained drug release optimized by Box-Behnken Design. Polymers, 14(22), 4935.
  • Angelini, C., et al. (2023). Benzene Exposure and MicroRNAs Expression: In Vitro, In Vivo and Human Findings. International Journal of Molecular Sciences, 24(3), 2095.
  • Wulandari, C. I., et al. (2025). The synthesis and study of carboxymethyl cellulose from water hyacinth biomass stabilized silver nanoparticles for a colorimetric detection sensor of Hg(II) ions. RSC Advances.
  • Irons, R. D., et al. (1992). Synergistic action of the benzene metabolite hydroquinone on myelopoietic stimulating activity of granulocyte/macrophage colony-stimulating factor in vitro. Proceedings of the National Academy of Sciences, 89(9), 3691-3695.
  • Kupsco, A., et al. (2024). Characterizing the effects of Dechlorane Plus on β-cells: a comparative study across models and species. Toxicology Mechanisms and Methods.
  • Dhople, A. M., et al. (1991). In vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride on Mycobacterium leprae. Arzneimittelforschung, 41(3), 253-256.
  • O'lmasxon, S., et al. (2022). Synthesis and characterization of sodium‐carboxymethylcellulose from cotton, powder, microcrystalline and nanocellulose. Journal of Applied Polymer Science, 139(4), e51528.
  • Johnson, P. I., et al. (2025). Propylparaben negatively impacts IN VITRO preimplantation mouse embryo development. Illinois Experts.
  • Sensoy, D., et al. (2004). In Vitro and Ex Vivo Permeation Studies of Chlorpheniramine Maleate Gels Prepared by Carbomer Derivatives. Pharmaceutical Development and Technology, 9(4), 387-394.
  • D'Accolti, M., et al. (2025). Dose-Dependent Anti-Inflammatory Effects of Live and Heat-Treated Ligilactobacillus salivarius and Bifidobacterium breve via NF-κB and COX-2 Modulation in an In Vitro Model of Airway Inflammation.

Sources

Comparative

comparative study of the metabolic stability of different substituted phenethylamines

Topic: Comparative Study of the Metabolic Stability of Different Substituted Phenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Metabolic Stability of Different Substituted Phenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a structural and kinetic analysis of the metabolic stability of substituted phenethylamines (PEAs). It contrasts the pharmacokinetic profiles of simple PEAs, alpha-methylated amphetamines, ring-substituted 2C compounds, and N-benzyl derivatives (NBOMes).

Key Insight: Metabolic stability in this class is not linear. While alpha-methylation universally enhances stability against Monoamine Oxidase (MAO), bulky N-substitution (as seen in NBOMes) drastically increases Intrinsic Clearance (


) via CYP450-mediated first-pass metabolism, rendering them orally inactive despite their high receptor affinity.

Mechanistic Pillars of Stability

The Alpha-Methyl "Steric Shield"

The most critical structural modification for oral bioavailability in this class is alpha-methylation.

  • Mechanism: The alpha-methyl group (as found in Amphetamine vs. Phenethylamine) introduces steric hindrance that prevents the flavin cofactor of Monoamine Oxidase (MAO) from accessing the amine nitrogen.

  • Outcome: Phenethylamine (PEA) has a half-life of minutes (rapid MAO-B deamination). Amphetamine has a half-life of 10–12 hours.

The N-Benzyl Liability (The NBOMe Paradox)

N-benzylphenethylamines (NBOMes) exhibit sub-nanomolar affinity for 5-HT2A receptors but possess poor metabolic stability.

  • Mechanism: The N-benzyl group acts as a massive lipophilic "handle" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This facilitates rapid hydroxylation and N-dealkylation.

  • Outcome: NBOMes exhibit high intrinsic clearance (

    
     L/kg/h) and negligible oral bioavailability, necessitating sublingual or buccal administration to bypass first-pass metabolism.[1][2]
    
Ring Substitution and Electronic Effects
  • 2,5-Dimethoxy Pattern (2C Series): The methoxy groups at positions 2 and 5 protect the ring from direct hydroxylation but become targets for O-demethylation.

  • 4-Position Halogenation (e.g., 2C-B, 2C-I): Halogens (Br, I) block para-hydroxylation, a common metabolic route for simple aromatics. This shifts metabolism towards the methoxy groups (O-demethylation) or the side chain (deamination).

Comparative Data Analysis

The following table synthesizes pharmacokinetic data from human liver microsome (HLM) studies and clinical pharmacokinetic reports.

Table 1: Comparative Pharmacokinetics of Substituted Phenethylamines

CompoundClassPrimary Metabolic PathwayIntrinsic Clearance (

)
Elimination Half-life (

)
Oral Bioavailability
Phenethylamine Endogenous Trace AmineOxidative Deamination (MAO-B)Very High < 10 minNegligible
Amphetamine

-Methyl PEA
Ring Hydroxylation (CYP2D6), DeaminationLow 10–12 hoursHigh (>75%)
Mescaline 3,4,5-Trimethoxy PEAOxidative Deamination (MAO), N-acetylationModerate 3.6–6 hoursModerate
2C-B 2,5-Dimethoxy-4-bromo PEADeamination (MAO-A/B), O-DemethylationLow-Moderate (

L/kg/h)
1.2–2.5 hoursModerate
25I-NBOMe N-Benzyl PEAN-Dealkylation, O-Demethylation, HydroxylationHigh (

L/kg/h)
Unknown (Rapid First-Pass)< 1% (Orally inactive)

*Note:


 values for 2C-B and 25I-NBOMe are derived from comparative rat/human microsome studies (See Ref 3, 5).

Visualization of Metabolic Pathways[3][4]

Metabolic Fate of NBOMe Compounds

The following diagram illustrates the rapid degradation pathways of 25I-NBOMe, highlighting why it degrades into the psychoactive 2C-I but requires alternative routing to be active itself.

NBOMe_Metabolism NBOMe 25I-NBOMe (Parent Drug) 2 2 NBOMe->2 Hydroxy Hydroxy-NBOMe (Inactive) NBOMe->Hydroxy Ring Hydroxylation Demethyl O-Desmethyl-NBOMe (Inactive) NBOMe->Demethyl O-Demethylation CI N-Dealkylation (CYP3A4/2D6) Glucuronide Glucuronide Conjugates (Excretion) CI->Glucuronide Phase II Conjugation Hydroxy->Glucuronide Demethyl->Glucuronide

Caption: Figure 1. Metabolic divergence of 25I-NBOMe. The N-dealkylation pathway releases 2C-I, but rapid first-pass clearance prevents significant systemic accumulation of the parent compound when taken orally.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed for determining the Intrinsic Clearance (


) of phenethylamine derivatives using Human Liver Microsomes (HLM).[3]
Reagents and Equipment
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., propranolol).

  • Analysis: LC-MS/MS (e.g., Triple Quadrupole).

Step-by-Step Methodology

Step 1: Pre-Incubation

  • Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Add test compound (e.g., 2C-B, 25I-NBOMe) to a final concentration of 1 µM. Note: Low concentration is critical to ensure first-order kinetics.

  • Pre-incubate at 37°C for 5 minutes.

Step 2: Reaction Initiation

  • Initiate reaction by adding the NADPH regenerating system.

  • Total reaction volume: 200 µL per well in a 96-well plate.

Step 3: Time-Point Sampling

  • Sample at

    
     minutes.
    
  • At each time point, transfer 50 µL of reaction mixture into 150 µL of Stop Solution .

  • Vortex for 10 minutes and centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.

Step 4: LC-MS/MS Analysis

  • Inject supernatant onto a C18 column.

  • Monitor parent ion depletion.

  • Self-Validation Check: Include a positive control (Testosterone; high turnover) and a negative control (Warfarin; low turnover) in every run. Testosterone

    
     should be < 15 min.
    
Data Calculation

Calculate the elimination rate constant (


) from the slope of the linear regression of 

vs. time.




Structure-Activity-Metabolism Relationship (SAMR)

The following decision tree helps medicinal chemists predict the stability of novel phenethylamine analogs.

SAMR_Flowchart Start New Phenethylamine Analog AlphaMethyl Is Alpha-position Methylated? Start->AlphaMethyl Yes Yes AlphaMethyl->Yes Steric Shield No No AlphaMethyl->No NSub Is Nitrogen Substituted? NBenzyl N-Benzyl / N-Large Group NSub->NBenzyl Yes (Bulky) NMethyl N-Methyl (e.g., Methamphetamine) NSub->NMethyl Yes (Small) None None NSub->None No RingSub Ring Substitution Pattern? 4-H (Unsubstituted) 4-H (Unsubstituted) RingSub->4-H (Unsubstituted) Rapid Metabolism 2,4,5-Trialkoxy 2,4,5-Trialkoxy RingSub->2,4,5-Trialkoxy Mescaline-like MAO_Stable MAO Resistant (High Oral Bioavailability) MAO_Stable->NSub MAO_Labile MAO Susceptible (Low Oral Bioavailability) CYP_High High CYP Clearance (First-Pass Liability) NBenzyl->CYP_High CYP_Mod Moderate CYP Clearance NMethyl->CYP_Mod Yes->MAO_Stable No->RingSub 4-H (Unsubstituted)->MAO_Labile Moderate Stability Moderate Stability 2,4,5-Trialkoxy->Moderate Stability None->CYP_Mod

Caption: Figure 2. Logic flow for predicting metabolic stability based on structural modifications.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link

  • Carmo, H., et al. (2005).[4] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. Link

  • Nielsen, L. M., et al. (2017). In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models. Drug Testing and Analysis. Link

  • Caldwell, J. (1976). The metabolism of amphetamines in mammals. Drug Metabolism Reviews.
  • Leth-Petersen, S., et al. (2014). Predicting the metabolic stability of NBOMe compounds. Chemical Research in Toxicology. Link

  • Rickli, A., et al. (2015).[4][5] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

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